molecular formula C8H9NO3 B014954 Benzyl N-hydroxycarbamate CAS No. 3426-71-9

Benzyl N-hydroxycarbamate

Cat. No.: B014954
CAS No.: 3426-71-9
M. Wt: 167.16 g/mol
InChI Key: PQBSPTAPCMSZAA-UHFFFAOYSA-N
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Description

Benzyl N-hydroxycarbamate, also known as N-Carbobenzoxyhydroxylamine, is a solid white to crystalline powder with a melting point of 65-70 °C. As a versatile reagent in organic synthesis, its primary research value lies in its role as a protected form of hydroxylamine. It is commonly employed to introduce the N-Boc or Cbz-protected hydroxylamine moiety into target molecules, facilitating the synthesis of complex compounds and serving as a key building block for hydroxamic acids and other nitrogen-oxygen functional groups. The compound must be stored in a cool, dark, and dry environment as it is moisture-sensitive. With a molecular formula of C 8 H 9 NO 3 and a molecular weight of 167.16 g/mol, it is characterized for identity and purity. Application Notes: • Primary Use: Acts as a precursor and protecting group for hydroxylamine in multi-step synthetic routes. • Safety Information: Refer to the Safety Data Sheet (SDS) for comprehensive handling and hazard information. Hazard statements may include H302 (Harmful if swallowed). For Research Use Only. Not for use in diagnostic or therapeutic procedures.

Properties

IUPAC Name

benzyl N-hydroxycarbamate
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InChI

InChI=1S/C8H9NO3/c10-8(9-11)12-6-7-4-2-1-3-5-7/h1-5,11H,6H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQBSPTAPCMSZAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID20187827
Record name Carbamic acid, hydroxy-, benzyl ester
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Molecular Weight

167.16 g/mol
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CAS No.

3426-71-9
Record name Benzyl N-hydroxycarbamate
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Record name Benzyl hydroxycarbamate
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Record name 3426-71-9
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Record name Carbamic acid, hydroxy-, benzyl ester
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Record name Carbamic acid, N-hydroxy-, phenylmethyl ester
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Record name N-(Benzyloxycarbonyl)hydroxylamine
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Record name BENZYL HYDROXYCARBAMATE
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Foundational & Exploratory

An In-depth Technical Guide to Benzyl N-hydroxycarbamate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Benzyl N-hydroxycarbamate

This compound, identified by its CAS Number 3426-71-9 , is a pivotal intermediate in the landscape of modern organic synthesis and pharmaceutical development.[1][2] While its name might seem unassuming, this molecule offers a unique combination of a nucleophilic hydroxylamine core masked by a readily cleavable benzyloxycarbonyl (Cbz) protecting group. This structural motif makes it an indispensable building block for constructing complex nitrogen-containing molecules, particularly within the synthesis of active pharmaceutical ingredients (APIs).[3] Its stability, crystalline nature, and versatile reactivity profile position it as a high-value reagent for researchers aiming to forge new therapeutic agents with precision and efficiency. This guide provides an in-depth exploration of its properties, synthesis, analytical characterization, and applications, grounded in established scientific principles and field-proven insights.

Part 1: Physicochemical and Spectroscopic Profile

A thorough understanding of a reagent's physical and analytical characteristics is fundamental to its effective application. This compound is a white to off-white crystalline solid that is stable under recommended storage conditions.[2]

Physicochemical Properties

The key physical and chemical properties of this compound are summarized in the table below, providing essential data for experimental design and safety considerations.

PropertyValueSource(s)
CAS Number 3426-71-9[1]
Molecular Formula C₈H₉NO₃[1]
Molecular Weight 167.16 g/mol [1][2]
Melting Point 65-70 °C[4]
Boiling Point 373.4 °C at 760 mmHg (Predicted)[2]
Density 1.265 g/cm³ (Predicted)[2]
Appearance White to off-white crystalline solid/powder[2]
Solubility Slightly soluble in DMSO and Methanol[4]
Storage Temperature 2-8°C, sealed in dry, dark place[2][4]
Spectroscopic Data Interpretation

Spectroscopic analysis provides an unambiguous fingerprint for the identification and purity assessment of this compound.

The proton NMR spectrum provides a clear map of the hydrogen environments within the molecule. The spectrum of this compound in CDCl₃ exhibits characteristic signals corresponding to the benzyl group and the N-hydroxycarbamate moiety.

  • δ ~7.30-7.40 ppm (multiplet, 5H): This signal corresponds to the five aromatic protons of the phenyl ring on the benzyl group.[5] The multiplet arises from the complex splitting patterns of the ortho, meta, and para protons.

  • δ ~5.15 ppm (singlet, 2H): This sharp singlet is characteristic of the two benzylic protons (-CH₂-). Their chemical equivalence and lack of adjacent protons result in a singlet.[5]

  • Exchangeable Protons (N-H, O-H): The protons on the nitrogen and oxygen atoms are acidic and can undergo rapid exchange with trace amounts of water or other acidic impurities in the solvent. This often results in broad signals that may not always be distinctly visible or may have a variable chemical shift.

The ¹³C NMR spectrum reveals the number of unique carbon environments and provides insight into their electronic surroundings.

  • δ ~170-185 ppm: The carbonyl carbon (C=O) of the carbamate group typically resonates in this downfield region due to the strong deshielding effect of the two adjacent electronegative atoms (O and N).[6]

  • δ ~125-150 ppm: This region contains the signals for the aromatic carbons of the benzyl group. The carbon attached to the benzylic CH₂ group will have a different shift from the others.[6]

  • δ ~50-65 ppm: The benzylic carbon (-CH₂-) signal appears in this range, shifted downfield by the adjacent oxygen atom.[6]

IR spectroscopy is instrumental in identifying the key functional groups present in the molecule.

  • ~3200-3400 cm⁻¹ (broad): This absorption is characteristic of the N-H and O-H stretching vibrations. The broadness is indicative of hydrogen bonding.[7]

  • ~3000-3100 cm⁻¹ (medium): These peaks correspond to the C-H stretching of the aromatic ring.[8]

  • ~1630-1680 cm⁻¹ (strong): A strong, sharp peak in this region is the hallmark of the carbonyl (C=O) stretch of the carbamate group.[8]

  • ~1000-1250 cm⁻¹ (strong): This region typically shows strong C-O stretching vibrations.[9]

Mass spectrometry provides the exact molecular weight and fragmentation patterns, confirming the compound's identity.

  • [M+H]⁺: In positive-ion electrospray ionization (ESI+), the protonated molecule is observed at m/z 168.1.[5]

  • [M+NH₄]⁺: The formation of an ammonium adduct is also common, giving a peak at m/z 185.1.[5]

Part 2: Synthesis and Mechanism

The reliable synthesis of this compound is crucial for its application. A common and scalable laboratory preparation involves the reaction of benzyl chloroformate with hydroxylamine hydrochloride in the presence of a base.[5]

Experimental Protocol

This protocol is a self-validating system, where successful execution yields a crystalline product with the spectroscopic characteristics detailed in Part 1.

Reagents:

  • Hydroxylamine hydrochloride

  • Sodium carbonate (Na₂CO₃)

  • Benzyl chloroformate (Cbz-Cl)

  • Dichloromethane (DCM)

  • Petroleum ether

  • Saturated brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Purified water

Procedure:

  • In a three-necked flask equipped with a mechanical stirrer, add sodium carbonate (1.5 equivalents) and purified water. Stir until the sodium carbonate is completely dissolved.

  • Add hydroxylamine hydrochloride (1.15 equivalents) to the solution at room temperature and stir until dissolved.

  • Slowly add a solution of benzyl chloroformate (1.0 equivalent) in dichloromethane dropwise over approximately 4 hours. Maintain the reaction at room temperature.

  • After the addition is complete, continue stirring for 1 hour at room temperature.

  • Transfer the mixture to a separatory funnel and add purified water to facilitate phase separation.

  • Separate the organic (DCM) layer. Extract the aqueous layer three times with dichloromethane.

  • Combine all organic extracts and wash with a saturated brine solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure at 45°C to yield the crude product.

  • For purification, dissolve the crude product in a minimal amount of hot dichloromethane. Cool the solution to 0°C in an ice-water bath.

  • Slowly add petroleum ether (approx. 3 volumes relative to DCM) to induce crystallization.

  • Allow the mixture to crystallize at 0°C for at least 1 hour.

  • Collect the white solid by filtration, wash with a cold mixture of petroleum ether and dichloromethane (3:1), and dry under reduced pressure.

Causality Behind Experimental Choices
  • Base (Sodium Carbonate): Hydroxylamine is used as its hydrochloride salt for stability. The sodium carbonate serves two critical roles: first, it neutralizes the HCl salt to liberate the free hydroxylamine nucleophile. Second, it neutralizes the HCl byproduct generated during the reaction between hydroxylamine and benzyl chloroformate, driving the reaction to completion.

  • Two-Phase System (Water/DCM): This biphasic system is advantageous for controlling the reaction. The inorganic base and salts remain in the aqueous phase, while the organic starting material and product are soluble in the dichloromethane phase. This setup facilitates an efficient reaction at the interface and simplifies the subsequent work-up.

  • Slow Addition: Benzyl chloroformate is a reactive electrophile. Slow, dropwise addition is crucial to control the reaction temperature (exotherm) and to prevent side reactions, such as the formation of di- or tri-substituted products.[10]

  • Recrystallization: The solvent pair of dichloromethane (in which the product is soluble) and petroleum ether (in which it is poorly soluble) is an effective system for purification. Cooling reduces the solubility of the product, leading to the formation of pure crystals.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification reagents Hydroxylamine HCl Sodium Carbonate Water reaction_vessel Reaction Flask (Room Temperature, 4h) reagents->reaction_vessel Add & Dissolve cbz_sol Benzyl Chloroformate in Dichloromethane cbz_sol->reaction_vessel Slow Dropwise Addition sep_funnel Phase Separation reaction_vessel->sep_funnel Transfer & Add Water extraction Aqueous Extraction (DCM) sep_funnel->extraction Separate Layers drying Drying (Na₂SO₄) extraction->drying Combine Organic Layers concentration Solvent Removal drying->concentration crude_product Crude Product concentration->crude_product recrystallization Recrystallization (DCM/Pet. Ether, 0°C) crude_product->recrystallization filtration Filtration & Drying recrystallization->filtration final_product Pure Benzyl N-hydroxycarbamate filtration->final_product

Caption: Synthesis workflow for this compound.

Part 3: Applications in Drug Development

The utility of this compound stems from its ability to act as a protected hydroxylamine surrogate. The N-hydroxycarbamate functional group is a key pharmacophore in some drugs and a versatile synthetic handle for creating more complex structures.

Key Intermediate in the Synthesis of Ticagrelor

A prominent application of this compound is in the synthesis of Ticagrelor , a potent antiplatelet drug used to prevent thrombotic events in patients with acute coronary syndrome.[5] Ticagrelor's mechanism involves the reversible antagonism of the P2Y₁₂ receptor on platelets.[11]

In several patented synthetic routes, this compound or its derivatives are used to construct key intermediates.[5][11] The hydroxylamine moiety is crucial for forming specific heterocyclic ring systems that are central to the drug's final structure. The benzyloxycarbonyl group serves as an effective protecting group that is stable to many reaction conditions but can be removed later in the synthesis, typically via catalytic hydrogenation.

General Reactivity and Broader Utility

Beyond specific drug targets, the N-hydroxycarbamate moiety is a versatile functional group in medicinal chemistry.

  • Electrophilic Amination: N-hydroxycarbamates can be oxidized to generate nitrosoformate intermediates. These are potent electrophilic aminating agents used to introduce nitrogen into carbonyl compounds, a key transformation in building complex molecules.[12]

  • Heterocycle Synthesis: The hydroxylamine functionality is a classic precursor for the synthesis of various nitrogen- and oxygen-containing heterocycles, such as isoxazolidines, which are important scaffolds in drug discovery.[13]

  • Prodrug Strategies: The carbamate linkage is a common motif in prodrug design. It can improve the pharmacokinetic properties of a parent drug and is often stable enough to survive first-pass metabolism before being cleaved enzymatically at the target site.[14]

The diagram below illustrates the general role of a protected hydroxylamine like this compound in providing a nucleophilic nitrogen for building more complex drug-like molecules.

Reactivity_Concept start This compound (Protected Nucleophilic Nitrogen) intermediate N-Alkylated or Adduct Intermediate start->intermediate Nucleophilic Attack reagent Electrophilic Reagent (e.g., Alkyl Halide, Carbonyl) reagent->intermediate deprotection Deprotection (e.g., Hydrogenolysis) intermediate->deprotection final_core Functionalized Core Structure (for API Synthesis) deprotection->final_core

Caption: Conceptual role in synthesis.

Part 4: Safety and Handling

As with any chemical reagent, proper handling of this compound is essential for laboratory safety. The following information is synthesized from available safety data sheets (SDS) and GHS classifications.[1][15]

GHS Hazard Identification
  • Acute Toxicity, Oral (Category 4): H302 - Harmful if swallowed.[1]

  • Skin Irritation (Category 2): H315 - Causes skin irritation.[1]

  • Serious Eye Irritation (Category 2A): H319 - Causes serious eye irritation.[1]

  • Specific target organ toxicity — single exposure (Category 3), Respiratory system: H335 - May cause respiratory irritation.[1]

Recommended Handling Procedures
  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust. Ensure that eyewash stations and safety showers are readily accessible.[16]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.

    • Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile) and a lab coat. Avoid contact with skin.

    • Respiratory Protection: If dust is generated and engineering controls are insufficient, use a NIOSH-approved particulate respirator.

  • Hygiene Measures: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

First Aid Measures
  • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[3]

  • In Case of Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[3]

  • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[3]

  • If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3]

Conclusion

This compound (CAS: 3426-71-9) is a cornerstone intermediate for the synthesis of complex nitrogenous compounds in pharmaceutical research. Its well-defined physicochemical properties, reliable synthesis, and clear spectroscopic profile make it a dependable tool for the medicinal chemist. Its crucial role in the production of high-impact therapeutics like Ticagrelor underscores its importance. By understanding the causality behind its synthesis and handling it with the appropriate safety precautions, researchers can fully leverage its synthetic potential to drive the discovery and development of the next generation of medicines.

References

Benzyl N-hydroxycarbamate: A Technical Guide for Synthetic and Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Benzyl N-hydroxycarbamate (Cbz-NHOH), a key reagent in synthetic organic chemistry, holds significant importance as a precursor for hydroxamic acids and as a versatile protecting group. This guide provides an in-depth analysis of its core properties, including a definitive examination of its molecular weight. We will explore validated synthesis and purification protocols, discuss its critical applications in drug development, and provide detailed safety and handling procedures. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique chemical reactivity of this compound.

Introduction: The Role of this compound in Modern Synthesis

This compound, also known by synonyms such as N-(Benzyloxycarbonyl)hydroxylamine or N-Z-Hydroxylamine, is a stable, crystalline solid that serves as a cornerstone intermediate in pharmaceutical and fine chemical synthesis.[1][2] Its structure uniquely combines a hydroxylamine moiety with a benzyloxycarbonyl (Cbz or Z) group. This arrangement makes it an excellent electrophile and a masked form of hydroxylamine, facilitating reactions that are crucial for building complex molecular architectures.[3]

The primary utility of this compound stems from its role as a precursor to hydroxamic acids (R-CO-NHOH).[3] Hydroxamic acids are a vital class of compounds in medicinal chemistry, renowned for their ability to chelate metal ions within the active sites of enzymes.[4] This property has led to the development of numerous drugs, including potent histone deacetylase (HDAC) inhibitors for cancer therapy and matrix metalloproteinase (MMP) inhibitors for treating cardiovascular conditions.[5][6] The Cbz group provides a reliable method for protecting the nucleophilic hydroxylamine during synthesis, which can be cleanly removed under specific conditions, a critical requirement in multi-step drug synthesis.[7][8]

Physicochemical and Structural Properties

A precise understanding of a compound's properties is fundamental to its effective application. The molecular characteristics of this compound are well-defined, ensuring reproducibility in experimental design.

2.1. Molecular Weight and Formula

The molecular formula for this compound is C₈H₉NO₃ .[9] Based on the atomic weights of its constituent elements (Carbon: 12.011 u, Hydrogen: 1.008 u, Nitrogen: 14.007 u, Oxygen: 15.999 u), the molecular weight is calculated as follows:

(8 × 12.011) + (9 × 1.008) + (1 × 14.007) + (3 × 15.999) = 167.16 g/mol

This value is consistently reported across major chemical databases and suppliers.[1][9][10][11]

2.2. Core Physicochemical Data

A summary of the key physical and chemical properties is presented below for quick reference.

PropertyValueSource(s)
Molecular Formula C₈H₉NO₃[9]
Molecular Weight 167.16 g/mol [9][10][11]
CAS Number 3426-71-9[9][10]
Appearance White to off-white crystalline solid/powder[1][10][12]
Melting Point 65-70 °C[10][12][13]
Boiling Point ~373.4 °C (estimated)[1]
Density ~1.265 - 1.292 g/cm³ (estimated)[12][13]
Solubility Slightly soluble in DMSO and Methanol[10][12]
Storage Temperature 2-8°C, Keep in dark place, Sealed in dry[1][10][13]
Synthesis and Purification Protocol

The most common and reliable method for synthesizing this compound involves the reaction of benzyl chloroformate with hydroxylamine hydrochloride in a biphasic system.[10] The causality behind this choice is the high reactivity of the acid chloride with the nucleophilic hydroxylamine, while the base (sodium carbonate) neutralizes the HCl byproduct, driving the reaction to completion.

3.1. Synthesis Workflow Diagram

Synthesis_Workflow cluster_prep Aqueous Phase Preparation cluster_org Organic Phase Preparation cluster_reaction Reaction & Workup cluster_purification Purification Na2CO3 Sodium Carbonate (Na₂CO₃) Aq_Mix Aqueous Solution Na2CO3->Aq_Mix H2O Deionized Water H2O->Aq_Mix NH2OH_HCl Hydroxylamine Hydrochloride NH2OH_HCl->Aq_Mix Reaction Biphasic Reaction (Slow Addition @ RT) Aq_Mix->Reaction Charge Reactor CbzCl Benzyl Chloroformate (Cbz-Cl) Org_Sol Organic Solution CbzCl->Org_Sol DCM Dichloromethane (DCM) DCM->Org_Sol Org_Sol->Reaction Add Dropwise (4h) Separation Phase Separation Reaction->Separation Continue Stirring (1h) Extraction DCM Extraction (3x) Separation->Extraction Wash Brine Wash Extraction->Wash Drying Dry (Na₂SO₄) Wash->Drying Evaporation Solvent Evaporation Drying->Evaporation Dissolve Dissolve Crude in DCM Evaporation->Dissolve Crude Product Crystallize Add Petroleum Ether Crystallize @ 0°C Dissolve->Crystallize Filter_Wash Filter & Wash Solid Crystallize->Filter_Wash Dry_Final Dry Under Vacuum Filter_Wash->Dry_Final Product Pure Benzyl N-hydroxycarbamate Dry_Final->Product

Caption: Workflow for the synthesis and purification of this compound.

3.2. Step-by-Step Experimental Protocol

This protocol is adapted from established procedures.[10]

  • Aqueous Phase Preparation: In a suitable reaction vessel equipped with mechanical stirring, dissolve sodium carbonate (1.5 eq) in deionized water. Once fully dissolved, add hydroxylamine hydrochloride (1.15 eq). Stir until a clear solution is obtained.

    • Rationale: Sodium carbonate acts as a base to free the hydroxylamine from its hydrochloride salt and to neutralize the HCl generated during the reaction.

  • Organic Phase Preparation: In a separate flask, dissolve benzyl chloroformate (1.0 eq) in dichloromethane (DCM).

  • Reaction: Cool the aqueous phase in an ice-water bath. Begin dropwise addition of the benzyl chloroformate solution to the stirred aqueous solution over approximately 4 hours, maintaining the temperature at or below room temperature.

    • Rationale: Slow, controlled addition is crucial to manage the exothermic reaction and prevent the formation of undesired byproducts.

  • Workup: After the addition is complete, continue stirring at room temperature for an additional hour. Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer three times with DCM.

    • Rationale: Multiple extractions ensure maximum recovery of the product from the aqueous phase.

  • Washing and Drying: Combine all organic phases and wash with a saturated sodium chloride solution (brine). Dry the organic layer over anhydrous sodium sulfate.

    • Rationale: The brine wash removes residual water and water-soluble impurities. Anhydrous sodium sulfate removes trace water from the organic solvent.

  • Isolation of Crude Product: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification by Recrystallization: Dissolve the crude solid in a minimum amount of DCM and cool the solution to 0°C in an ice-water bath. Slowly add petroleum ether dropwise with stirring until the solution becomes cloudy. Continue stirring at 0°C for 1 hour to induce crystallization.

    • Rationale: Recrystallization is a self-validating purification technique. The desired product is less soluble in the mixed solvent system (DCM/petroleum ether) at low temperatures, causing it to crystallize out while impurities remain in the solution.

  • Final Product: Collect the white, crystalline product by vacuum filtration, wash with a cold 3:1 mixture of petroleum ether:DCM, and dry under vacuum.

Applications in Drug Discovery and Development

This compound is not an active pharmaceutical ingredient (API) itself but is a critical intermediate.[2] Its primary value lies in its ability to introduce the Cbz-protected hydroxylamine moiety, a key step in the synthesis of hydroxamic acids.

4.1. Synthesis of Hydroxamic Acids

Hydroxamic acids are synthesized by coupling a carboxylic acid with a hydroxylamine source. Direct coupling can be challenging due to the reactivity of hydroxylamine.[6] this compound provides a stable, protected source. The general pathway involves N-alkylation or N-acylation followed by deprotection.

Hydroxamic_Acid_Synthesis CbzNHOH This compound (Cbz-NHOH) ProtectedHA Protected Hydroxamic Acid (R-CO-N(OH)-Cbz) CbzNHOH->ProtectedHA RCOOH Carboxylic Acid (R-COOH) RCOOH->ProtectedHA Coupling Coupling Agent (e.g., EDC, DCC) Coupling->ProtectedHA Deprotection Deprotection (H₂, Pd/C) ProtectedHA->Deprotection FinalHA Hydroxamic Acid (R-CO-NHOH) Deprotection->FinalHA

Caption: General pathway for hydroxamic acid synthesis using this compound.

This strategy is foundational in the synthesis of drugs like Vorinostat and Belinostat, which require the hydroxamic acid functional group for their therapeutic activity.[6]

4.2. Role as a Protecting Group

The benzyloxycarbonyl (Cbz) group is a classic and robust protecting group for amines.[8] In this compound, it serves to moderate the nucleophilicity of the hydroxylamine. The Cbz group is stable to a wide range of reaction conditions but can be selectively removed via catalytic hydrogenation (e.g., H₂ gas with a Palladium on carbon catalyst).[14] This orthogonality is essential in complex syntheses where other protecting groups, such as Boc (acid-labile) or Fmoc (base-labile), are present.[7]

Safety, Handling, and Storage

Proper handling of this compound is essential for laboratory safety.

  • Hazard Identification: The compound is classified as an irritant.[9] It may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[15] Some reports also indicate it may be harmful if swallowed, in contact with skin, or if inhaled.[9]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat. Use in a well-ventilated area or under a chemical fume hood.[15]

  • First Aid Measures:

    • Skin Contact: Wash off with soap and plenty of water.[16] If irritation persists, seek medical attention.[15]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[15][16]

    • Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[16]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[1] The material is noted to be moisture-sensitive.[10][12] Keep away from incompatible substances.

Conclusion

This compound is a compound of significant utility, primarily defined by its precise molecular weight of 167.16 g/mol and its role as a key synthetic intermediate. Its value to researchers and drug development professionals is rooted in its function as a stable, protected hydroxylamine source, enabling the reliable synthesis of hydroxamic acids—a pharmacophore of proven therapeutic importance. The well-established protocols for its synthesis and the specific conditions for the removal of its Cbz protecting group make it an indispensable tool in the arsenal of the modern medicinal chemist. Adherence to strict safety protocols is mandatory for its handling and application.

References

Benzyl N-hydroxycarbamate chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Benzyl N-hydroxycarbamate: Properties, Synthesis, and Applications

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of this compound (CAS No. 3426-71-9), a versatile reagent pivotal in pharmaceutical research and synthetic organic chemistry. We will move beyond simple data recitation to offer field-proven insights into its core chemical properties, synthesis, and critical applications, with a focus on the causality behind experimental choices.

Core Chemical Identity and Physicochemical Properties

This compound, also known by synonyms such as N-(Benzyloxycarbonyl)hydroxylamine or N-Cbz-hydroxylamine, is a stable, crystalline solid that serves as a cornerstone reagent for introducing a protected hydroxylamine moiety.[1][2][3] Its benzyloxycarbonyl (Cbz or Z) protecting group offers robust stability under various conditions while allowing for clean deprotection, typically via catalytic hydrogenation. This combination of stability and reactivity makes it an invaluable intermediate.[4]

The fundamental structure of the molecule is depicted below.

Caption: Molecular Structure of this compound.

Summary of Physicochemical Data

The quantitative properties of this compound are summarized below for quick reference. These values are critical for experimental design, including solvent selection and reaction temperature control.

PropertyValueReference(s)
CAS Registry Number 3426-71-9[5]
Molecular Formula C₈H₉NO₃[2][5]
Molecular Weight 167.16 g/mol [2][5]
Appearance White to off-white crystalline solid/powder[1][4]
Melting Point 65-70 °C[1][6][7]
Boiling Point 373.4 °C at 760 mmHg (estimated)[4][6]
Solubility DMSO (Slightly), Methanol (Slightly)[1]
Storage Temperature Room Temperature, keep sealed in dry[1]
Sensitivity Moisture Sensitive[1]
Spectroscopic Profile

Spectroscopic analysis is essential for confirming the identity and purity of this compound post-synthesis or before use.

  • ¹H NMR (Proton NMR): The proton NMR spectrum is characterized by distinct signals corresponding to the different proton environments. The five aromatic protons of the benzyl group typically appear as a multiplet in the δ 7.2-7.4 ppm range. A sharp singlet corresponding to the two benzylic methylene (-CH₂-) protons is expected around δ 5.1 ppm. The N-H and O-H protons are exchangeable and may appear as broad singlets.

  • ¹³C NMR (Carbon NMR): The carbon spectrum will show signals for the aromatic carbons between δ 127-138 ppm, the benzylic carbon around δ 65-70 ppm, and the carbonyl carbon of the carbamate group significantly downfield, typically in the δ 155-160 ppm range.

  • Infrared (IR) Spectroscopy: The IR spectrum provides clear evidence of the key functional groups. A broad absorption band is expected in the 3200-3400 cm⁻¹ region, corresponding to the O-H and N-H stretching vibrations. A strong, sharp peak characteristic of the carbonyl (C=O) group in the carbamate will be present around 1680-1720 cm⁻¹.[2][8]

  • Mass Spectrometry (MS): In electrospray ionization (ESI) mass spectrometry, the compound is expected to show a prominent ion corresponding to the protonated molecule [M+H]⁺ at m/z 168.06.

Synthesis and Purification Protocol

The most reliable and widely used synthesis of this compound involves the reaction of benzyl chloroformate with hydroxylamine hydrochloride under basic conditions.[7] This procedure is effective due to the high reactivity of the acid chloride with the nucleophilic hydroxylamine and the use of a base to neutralize the HCl generated, driving the reaction to completion.

Caption: Workflow for Synthesis and Purification.

Step-by-Step Synthesis Methodology

This protocol is adapted from established laboratory procedures.[7]

  • Prepare Base Solution: In a three-necked flask equipped with a mechanical stirrer and a dropping funnel, dissolve sodium carbonate (Na₂CO₃, ~1.5 equivalents) in deionized water. The sodium carbonate acts as a base to neutralize the HCl salt of hydroxylamine and the HCl byproduct formed during the reaction, preventing the protonation of the hydroxylamine nucleophile.

  • Add Hydroxylamine: To the stirring carbonate solution, add hydroxylamine hydrochloride (NH₂OH·HCl, ~1.1-1.2 equivalents) portion-wise. Stir until fully dissolved.

  • Prepare Benzyl Chloroformate: In a separate beaker, dissolve benzyl chloroformate (1.0 equivalent) in dichloromethane (DCM).

  • Reaction Execution: Cool the hydroxylamine solution in an ice-water bath. Slowly add the benzyl chloroformate/DCM solution dropwise via the dropping funnel over approximately 4 hours. Causality Insight: A slow, controlled addition at low temperature is critical to manage the exothermic reaction and prevent the formation of side products, such as dibenzyl carbonate.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional 1-2 hours to ensure the reaction proceeds to completion.

  • Workup and Extraction: Transfer the reaction mixture to a separatory funnel. Add more deionized water to fully dissolve the salts. Separate the organic (DCM) layer. Extract the aqueous layer three times with fresh portions of DCM to recover any dissolved product.[7]

  • Washing and Drying: Combine all organic extracts and wash them with a saturated brine solution. This step helps to remove residual water and inorganic salts. Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄).

  • Solvent Removal: Filter off the drying agent and remove the DCM solvent under reduced pressure using a rotary evaporator at a bath temperature below 40 °C. This will yield the crude product.

  • Purification by Recrystallization: Dissolve the crude solid in a minimal amount of hot DCM. Cool the solution to 0 °C in an ice-water bath and then slowly add petroleum ether dropwise until the solution becomes cloudy, inducing crystallization. Allow the solution to crystallize at 0 °C for at least one hour.[7] Causality Insight: The DCM/petroleum ether solvent system is chosen for its differential solubility properties. The product is soluble in DCM but poorly soluble in petroleum ether, allowing for selective precipitation of the pure compound upon addition of the anti-solvent.

  • Isolation and Drying: Collect the white crystalline product by vacuum filtration, wash the crystals with a pre-cooled mixture of petroleum ether and DCM (e.g., 3:1 v/v), and dry under vacuum at a modest temperature (~35 °C).[7] A typical yield for this procedure is in the 60-70% range.

Core Reactivity and Synthetic Applications

The primary utility of this compound lies in its function as a stable, protected source of hydroxylamine, particularly for the synthesis of hydroxamic acids.

Synthesis of Hydroxamic Acids

Hydroxamic acids (R-CO-NHOH) are a class of compounds with significant biological activity, notably as inhibitors of metalloenzymes like histone deacetylases (HDACs).[9] The direct synthesis of hydroxamic acids from carboxylic acids and free hydroxylamine can be challenging due to the instability of hydroxylamine and competing side reactions. This compound provides a robust Cbz-protected hydroxylamine that can be cleanly coupled to carboxylic acids using standard peptide coupling reagents.

cluster_activation Step 1: Carboxylic Acid Activation cluster_coupling Step 2: Nucleophilic Attack cluster_deprotection Step 3: Deprotection RCOOH R-COOH (Carboxylic Acid) ActivatedEster Activated Intermediate (e.g., O-acylisourea) RCOOH->ActivatedEster + Coupling Agent CouplingAgent Coupling Agent (e.g., EDC, DCC) ProtectedHA Protected Hydroxamic Acid (R-CO-N(OH)-Cbz) ActivatedEster->ProtectedHA + Cbz-NHOH CbzNHOH Cbz-NHOH (this compound) FinalHA Final Hydroxamic Acid (R-CO-NHOH) ProtectedHA->FinalHA H₂, Pd/C

Caption: Reaction Mechanism for Hydroxamic Acid Synthesis.

Representative Protocol: Carboxylic Acid to Hydroxamic Acid
  • Acid Activation: Dissolve the carboxylic acid (1.0 equivalent) and this compound (1.1 equivalents) in an appropriate anhydrous solvent (e.g., DMF or DCM). Add a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl, 1.2 equivalents) and, optionally, an activator like 1-Hydroxybenzotriazole (HOBt, 1.2 equivalents). Causality Insight: The coupling agent reacts with the carboxylic acid to form a highly reactive intermediate (an O-acylisourea ester), which is susceptible to nucleophilic attack. HOBt is often included to suppress side reactions and minimize potential racemization if the carboxylic acid has a chiral center.

  • Coupling Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. This aqueous workup removes the coupling agent byproducts and unreacted starting materials.

  • Purification of Protected Intermediate: Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude Cbz-protected hydroxamic acid by flash column chromatography on silica gel.

  • Deprotection: Dissolve the purified intermediate in a suitable solvent like methanol or ethanol. Add a catalytic amount of palladium on carbon (Pd/C, 10 wt. %). Purge the flask with hydrogen gas (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature until the deprotection is complete (monitored by TLC/LC-MS).

  • Final Isolation: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Rinse the pad with fresh solvent. Concentrate the filtrate under reduced pressure to yield the final hydroxamic acid.

Safety, Handling, and Storage

As a responsible scientist, proper handling of all chemical reagents is paramount.

  • Personal Protective Equipment (PPE): Always wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[10][11]

  • Handling: this compound is listed as an irritant.[2] Avoid contact with skin, eyes, and clothing. Do not breathe in the dust. Handle in a well-ventilated area or a chemical fume hood.[10][12]

  • Storage: The compound is sensitive to moisture.[1] Store in a tightly sealed container in a cool, dry, and dark place to prevent degradation.[1]

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a highly valuable and versatile reagent in modern organic synthesis. Its stability as a protected form of hydroxylamine, combined with straightforward and high-yielding synthetic protocols, makes it an indispensable tool for researchers, particularly in the development of hydroxamic acid-based therapeutics. Understanding the principles behind its synthesis and application allows for its effective and safe implementation in the laboratory.

References

An In-Depth Technical Guide to the Physical Properties of Benzyl N-hydroxycarbamate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Role and Significance of Benzyl N-hydroxycarbamate

This compound (CAS No. 3426-71-9), also known by synonyms such as N-(Benzyloxycarbonyl)hydroxylamine and N-Cbz-hydroxylamine, is a crucial intermediate in organic synthesis, particularly within the realms of pharmaceutical and medicinal chemistry.[1] Its unique structural features, combining a benzyl carbamate protecting group with a hydroxylamine functionality, make it a versatile building block for the synthesis of a wide array of more complex molecules. The hydroxylamine moiety is a potent nucleophile and a precursor to nitroxyl radicals (HNO), which are of significant interest in physiological and pharmacological research.[2]

This technical guide provides a comprehensive overview of the core physical properties of this compound, offering field-proven insights for researchers, scientists, and drug development professionals. We will delve into its key characteristics, provide detailed experimental protocols for its synthesis and characterization, and discuss its stability and handling to ensure its effective and safe utilization in the laboratory.

Core Physical and Chemical Properties

A thorough understanding of the physical and chemical properties of this compound is fundamental to its application in synthetic chemistry. These properties dictate the choice of solvents for reactions and purification, appropriate storage conditions, and the analytical techniques best suited for its characterization.

Quantitative Data Summary

The key physical properties of this compound are summarized in the table below for easy reference.

PropertyValueSource(s)
CAS Number 3426-71-9[1]
Molecular Formula C₈H₉NO₃[3]
Molecular Weight 167.16 g/mol [3]
Appearance White crystalline solid[4]
Melting Point 62-70 °C[4]
Boiling Point 295.73 °C (rough estimate)[4]
Density 1.2917 g/cm³ (rough estimate)[4]
pKa 9.20 ± 0.23 (Predicted)[4]
Solubility Profile

The solubility of this compound is a critical parameter for its use in reactions and for its purification. Based on available data and the behavior of structurally similar compounds, a qualitative solubility profile is presented below.

SolventQualitative SolubilityReference
Dimethyl Sulfoxide (DMSO)Slightly Soluble[4]
MethanolSlightly Soluble[4]
DichloromethaneSoluble[1]
ChloroformSoluble[5]
Ethyl AcetateSoluble
AcetoneSoluble
WaterPoorly Soluble[6]
EthanolSoluble[7]

Note: "Soluble" indicates that the compound is likely to dissolve to a practical extent for synthetic reactions and chromatographic applications.

Synthesis and Purification: A Validated Protocol

The synthesis of this compound is most commonly achieved through the reaction of benzyl chloroformate with hydroxylamine hydrochloride in the presence of a base. This protocol is designed to be self-validating, with clear steps for reaction setup, workup, and purification.

Reaction Causality

The hydroxylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the benzyl chloroformate. The base, in this case, sodium carbonate, serves two crucial roles: it deprotonates the hydroxylamine hydrochloride to generate the free hydroxylamine, which is a more potent nucleophile, and it neutralizes the hydrochloric acid byproduct formed during the reaction, driving the equilibrium towards product formation. Dichloromethane is chosen as the organic solvent due to its ability to dissolve the benzyl chloroformate and the final product, while being immiscible with the aqueous solution of the base and hydroxylamine salt.

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification prep_base Dissolve Na₂CO₃ in water prep_ha Add Hydroxylamine Hydrochloride prep_base->prep_ha add_bcf Slowly add Benzyl Chloroformate in DCM prep_ha->add_bcf stir Stir at room temperature add_bcf->stir separate Separate Layers stir->separate extract Extract aqueous layer with DCM separate->extract combine Combine organic layers extract->combine wash Wash with brine combine->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate dissolve Dissolve crude in minimum hot DCM concentrate->dissolve crystallize Add petroleum ether and cool to 0°C dissolve->crystallize filter_wash Filter and wash with cold solvent crystallize->filter_wash dry_final Dry under vacuum filter_wash->dry_final product Pure Benzyl N-hydroxycarbamate dry_final->product

Caption: Synthesis workflow for this compound.

Step-by-Step Methodology
  • Preparation of the Aqueous Phase: In a three-necked round-bottom flask equipped with a mechanical stirrer and a dropping funnel, dissolve sodium carbonate (1.5 equivalents) in deionized water. To this stirred solution, add hydroxylamine hydrochloride (1.15 equivalents).[1]

  • Reaction Setup: Cool the flask in an ice-water bath. Dissolve benzyl chloroformate (1.0 equivalent) in dichloromethane.

  • Addition of Benzyl Chloroformate: Slowly add the dichloromethane solution of benzyl chloroformate to the vigorously stirred aqueous mixture over a period of approximately 4 hours, maintaining the temperature at or below room temperature.[1]

  • Reaction Completion: After the addition is complete, allow the reaction to stir at room temperature for an additional hour.

  • Workup: Transfer the reaction mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer three times with dichloromethane. Combine all organic layers.[1]

  • Washing and Drying: Wash the combined organic layers with saturated sodium chloride (brine) solution, and then dry over anhydrous sodium sulfate.

  • Isolation of Crude Product: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification by Recrystallization: Dissolve the crude product in a minimal amount of hot dichloromethane. Slowly add petroleum ether until the solution becomes cloudy. Cool the mixture in an ice bath for at least one hour to induce crystallization.[1]

  • Final Product Isolation: Collect the white crystalline solid by vacuum filtration, wash with a cold 3:1 mixture of petroleum ether and dichloromethane, and dry under vacuum.[1]

Spectroscopic Characterization: A Guide to Structural Verification

Confirmation of the identity and purity of the synthesized this compound is essential. The following protocols for ¹H NMR and FT-IR spectroscopy are designed to provide unambiguous structural verification.

¹H NMR Spectroscopy

¹H NMR spectroscopy is a powerful tool for confirming the presence of the key structural motifs in this compound: the benzyl group and the carbamate protons.

NMR_Workflow cluster_sample_prep Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing weigh Weigh 5-10 mg of sample dissolve Dissolve in ~0.7 mL of CDCl₃ weigh->dissolve transfer Transfer to NMR tube dissolve->transfer insert Insert sample into spectrometer transfer->insert lock_shim Lock and shim insert->lock_shim acquire Acquire spectrum lock_shim->acquire fourier Fourier Transform acquire->fourier phase_baseline Phase and baseline correction fourier->phase_baseline reference Reference to TMS (0 ppm) phase_baseline->reference integrate Integrate peaks reference->integrate spectrum Interpreted ¹H NMR Spectrum integrate->spectrum

Caption: Workflow for ¹H NMR analysis.

Experimental Protocol:

  • Sample Preparation: Accurately weigh 5-10 mg of the purified this compound and dissolve it in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.[8] Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup: Insert the NMR tube into the spectrometer. Lock the spectrometer on the deuterium signal of the CDCl₃ and shim the magnetic field to achieve optimal homogeneity.

  • Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse program. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

  • Data Processing: Process the raw data by applying a Fourier transform, followed by phase and baseline correction. Reference the spectrum to the TMS signal at 0.00 ppm. Integrate all peaks.

Expected ¹H NMR Spectral Data (in CDCl₃):

  • ~5.2 ppm (singlet, 2H): Corresponds to the two protons of the benzylic methylene group (-CH₂-).

  • ~7.4 ppm (multiplet, 5H): Represents the five aromatic protons of the phenyl ring.

  • Broad signals for -NH- and -OH protons: The chemical shifts of these exchangeable protons can vary depending on the concentration and purity of the sample. They may appear as broad singlets and their integration may not be exact.

FT-IR Spectroscopy

FT-IR spectroscopy is used to identify the key functional groups present in the molecule, such as the carbonyl group of the carbamate, the N-H and O-H bonds, and the aromatic C-H bonds.

FTIR_Workflow cluster_pellet_prep KBr Pellet Preparation cluster_acquisition Data Acquisition cluster_analysis Spectral Analysis grind_sample Grind 1-2 mg of sample mix_kbr Mix with ~100 mg of dry KBr grind_sample->mix_kbr press_pellet Press into a transparent pellet mix_kbr->press_pellet background Acquire background spectrum (air) press_pellet->background sample_spectrum Acquire sample spectrum background->sample_spectrum identify_peaks Identify characteristic absorption bands sample_spectrum->identify_peaks spectrum Interpreted FT-IR Spectrum identify_peaks->spectrum

Caption: Workflow for FT-IR analysis using the KBr pellet method.

Experimental Protocol (KBr Pellet Method):

  • Sample Preparation: Grind 1-2 mg of dry this compound into a fine powder using an agate mortar and pestle. Add approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) and mix thoroughly.

  • Pellet Formation: Transfer the mixture to a pellet die and press it under high pressure to form a thin, transparent pellet.[6]

  • Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer. First, acquire a background spectrum of the empty sample compartment. Then, acquire the spectrum of the sample.

  • Data Analysis: The final spectrum is typically displayed as transmittance or absorbance versus wavenumber (cm⁻¹).

Expected FT-IR Absorption Bands (KBr Pellet):

  • 3300-3100 cm⁻¹ (broad): N-H and O-H stretching vibrations.

  • ~3030 cm⁻¹: Aromatic C-H stretching.

  • ~1700 cm⁻¹ (strong): C=O (carbonyl) stretching of the carbamate group.

  • ~1500-1400 cm⁻¹: Aromatic C=C stretching.

  • ~1250 cm⁻¹: C-O stretching.

Stability and Storage

N-substituted hydroxylamines can be sensitive to air and moisture.[5] Therefore, proper storage and handling of this compound are crucial to maintain its purity and integrity.

  • Storage Conditions: It is recommended to store this compound in a tightly sealed container in a cool, dry, and dark place.[4] For long-term storage, refrigeration (2-8 °C) is advisable to slow down potential degradation.

  • Handling: Handle the compound in a well-ventilated area. Avoid inhalation of dust and contact with skin and eyes. As it is sensitive to moisture, minimize its exposure to the atmosphere.[4]

Safety and Handling

Based on available safety data sheets (SDS) and GHS classifications, this compound should be handled with appropriate care.

  • GHS Hazard Statements: May be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[1] May also cause respiratory irritation.

  • Precautionary Measures: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. In case of contact with eyes or skin, rinse immediately with plenty of water.

Conclusion

This compound is a valuable synthetic intermediate with well-defined physical properties. This guide has provided a comprehensive overview of its key characteristics, detailed and validated protocols for its synthesis and characterization, and essential information on its stability, storage, and safe handling. By adhering to these guidelines, researchers, scientists, and drug development professionals can confidently and effectively utilize this compound in their synthetic endeavors.

References

Introduction: The Role of Benzyl N-hydroxycarbamate in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of Benzyl N-hydroxycarbamate in Organic Solvents

This compound (CAS: 3426-71-9), also known as N-(Benzyloxycarbonyl)hydroxylamine, is a crucial intermediate in organic and medicinal chemistry.[1] Its unique structure, featuring a benzyl protecting group on a hydroxylamine core, makes it a versatile reagent in the synthesis of complex molecules, particularly in the development of novel pharmaceutical agents.[2][3] Understanding the solubility of this white crystalline solid is not merely an academic exercise; it is a fundamental prerequisite for its effective use in reaction design, purification, and formulation.

This guide provides a detailed examination of the solubility characteristics of this compound. Moving beyond a simple list of solvents, we will explore the underlying physicochemical principles that govern its dissolution. We will synthesize theoretical knowledge with practical, field-proven methodologies to provide researchers, scientists, and drug development professionals with a robust framework for predicting and manipulating the solubility of this important compound.

Part 1: The Theoretical Framework of Solubility

The solubility of a compound is dictated by its molecular structure and the interplay of intermolecular forces between the solute and the solvent. A thorough analysis of this compound's structure is the key to predicting its behavior in various organic media.

Molecular Structure and Physicochemical Properties

This compound (C₈H₉NO₃, MW: 167.16 g/mol ) is an amphiphilic molecule, meaning it possesses both non-polar and polar regions.[2][4]

  • Non-Polar Region: The benzyl group (C₆H₅CH₂) provides a significant non-polar, aromatic character, promoting interactions with lipophilic and non-polar solvents through van der Waals forces.

  • Polar Region: The N-hydroxycarbamate functional group (-O-C(=O)NHOH) is highly polar. It features two hydrogen bond donors (from the N-H and O-H groups) and three hydrogen bond acceptors (the two oxygen atoms of the carbonyl and ether linkage, and the nitrogen atom).[4] This region is responsible for strong interactions with polar solvents.

Key computed properties provide further insight into its expected solubility:

  • XLogP3: 1.2. This value indicates a slight preference for a non-polar environment over an aqueous one, but it is low enough to suggest significant polarity.[4]

  • Topological Polar Surface Area (TPSA): 58.6 Ų. This value reflects the surface area of the polar atoms, and a TPSA in this range is indicative of a molecule with considerable polar characteristics capable of forming multiple hydrogen bonds.[4]

  • Predicted pKa: 9.20 ± 0.23. The hydroxyl group attached to the nitrogen is weakly acidic, implying that solubility can be dramatically increased in basic organic solutions capable of facilitating deprotonation.[2]

Governing Principles: "Like Dissolves Like"

The adage "like dissolves like" remains a powerful guiding principle in solubility prediction.[5][6] For this compound, this means:

  • Polar Solvents (e.g., alcohols, DMSO, DMF) are expected to be effective solvents. Polar protic solvents like methanol can engage in hydrogen bonding with both the donor and acceptor sites of the N-hydroxycarbamate group. Polar aprotic solvents like DMSO can act as strong hydrogen bond acceptors.

  • Non-Polar Solvents (e.g., hexane, toluene) are expected to be poor solvents. While the benzyl group can interact with these solvents, the highly polar N-hydroxycarbamate group cannot form favorable interactions, making the energetic cost of dissolution high.

  • Solvents of Intermediate Polarity (e.g., dichloromethane, ethyl acetate) will likely show moderate solubility, balancing interactions with both the polar and non-polar regions of the molecule.

cluster_BHC This compound cluster_solvents Solvent Interactions BHC C₆H₅CH₂OC(=O)NHOH Polar_Head Polar Head (-OC(=O)NHOH) NonPolar_Tail Non-Polar Tail (C₆H₅CH₂-) Methanol Methanol (Polar Protic) Polar_Head->Methanol Strong H-Bonding (Donor & Acceptor) DMSO DMSO (Polar Aprotic) Polar_Head->DMSO H-Bonding (Acceptor) Hexane Hexane (Non-Polar) Polar_Head->Hexane Mismatch (Repulsion) NonPolar_Tail->Methanol Weak Interaction NonPolar_Tail->Hexane van der Waals Forces

Caption: Intermolecular forces between this compound and solvent types.

Part 2: Solubility Profile and Influencing Factors

While comprehensive quantitative solubility data for this compound is not widely published, a reliable qualitative and predictive profile can be constructed from its chemical properties and available data points.

Qualitative and Predictive Solubility Table

The following table summarizes the reported and predicted solubility of this compound in common organic solvents. Predictions are grounded in the theoretical principles discussed above.

Solvent ClassExample SolventReported/Predicted SolubilityRationale for Interaction
Polar Protic MethanolSlightly Soluble (Reported)[2]Strong hydrogen bonding with the N-hydroxycarbamate group. The small alkyl chain offers minimal non-polar repulsion.
EthanolSoluble (Predicted)Similar to methanol, provides strong hydrogen bonding capabilities.
Polar Aprotic DMSOSlightly Soluble (Reported)[2]Strong hydrogen bond acceptor, interacts favorably with the N-H and O-H protons.
AcetoneSparingly Soluble (Predicted)Moderate polarity and can act as an H-bond acceptor, but less effective than DMSO.
AcetonitrileSparingly Soluble (Predicted)Polar, but a weaker H-bond acceptor, leading to less favorable interactions.
Halogenated Dichloromethane (DCM)Soluble (Predicted)Intermediate polarity capable of dissolving compounds with both polar and non-polar character. Used as a solvent in its synthesis.[3]
ChloroformSoluble (Predicted)Similar to DCM, effective at dissolving moderately polar compounds.
Ethers Diethyl EtherSparingly Soluble (Predicted)Primarily non-polar with some H-bond accepting ability; likely insufficient to overcome the solute's crystal lattice energy effectively.
Tetrahydrofuran (THF)Soluble (Predicted)More polar than diethyl ether, offering a better balance for dissolving the amphiphilic molecule.
Non-Polar HexaneInsoluble (Predicted)Fails to provide favorable interactions for the highly polar N-hydroxycarbamate group.
TolueneSparingly Soluble (Predicted)The aromatic ring can interact with the benzyl group of the solute, but it offers no stabilization for the polar head.
Key Factors That Modulate Solubility
  • Temperature: For most solid solutes, solubility increases with temperature.[6] This is because the additional thermal energy helps overcome the crystal lattice energy of the solid and promotes mixing. When performing crystallizations, this principle is used to dissolve the compound in a minimal amount of hot solvent.

  • Purity of the Solute: Impurities can disrupt the crystal lattice of this compound, sometimes leading to an apparent increase in solubility or difficulty in crystallization.

  • Presence of a Base: Given its acidic proton (predicted pKa ≈ 9.2), the solubility of this compound can be significantly enhanced in the presence of a non-nucleophilic organic base (e.g., triethylamine, DBU). The base deprotonates the hydroxylamine, forming a highly polar salt that is more soluble in polar solvents.

Part 3: Experimental Protocol for Solubility Determination

A systematic approach is essential for accurately determining solubility in the laboratory. The following protocol provides a reliable, self-validating workflow for qualitative and semi-quantitative assessment.[5][7][8]

Mandatory Safety Precautions

Always handle this compound and all organic solvents in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemically resistant gloves.

Experimental Workflow Diagram

cluster_addition Iterative Solvent Addition start Start weigh Accurately weigh ~25 mg of this compound start->weigh prepare_tube Place into a clean, dry vial or test tube weigh->prepare_tube add_solvent Add 0.25 mL of the test solvent prepare_tube->add_solvent vortex Vortex/shake vigorously for 1-2 minutes add_solvent->vortex observe Observe for dissolution vortex->observe add_more_solvent Add solvent in 0.25 mL increments up to 1.0 mL observe->add_more_solvent Solid remains soluble Soluble (e.g., >25 mg/mL) observe->soluble All solid dissolves vortex2 Vortex/shake vigorously after each addition add_more_solvent->vortex2 vortex2->observe insoluble Insoluble or Sparingly Soluble (e.g., <25 mg/mL)

Caption: Step-by-step workflow for qualitative solubility determination.

Step-by-Step Methodology
  • Preparation: Accurately weigh approximately 25 mg of this compound into a clean, dry, and labeled vial or small test tube.

  • Initial Solvent Addition: Add 0.25 mL of the selected organic solvent to the vial.

  • Mixing: Cap the vial and vortex or shake vigorously for 1-2 minutes at room temperature.

  • Initial Observation: Visually inspect the mixture. If the solid has completely dissolved, the compound is considered "very soluble" in that solvent (>100 mg/mL).

  • Incremental Addition: If the solid has not completely dissolved, add another 0.25 mL of the solvent (total volume 0.50 mL) and repeat the vigorous mixing.

  • Second Observation: If the solid is now dissolved, it is "soluble" (approx. 50 mg/mL).

  • Final Additions: Continue adding the solvent in 0.25 mL increments, with vigorous mixing after each addition, up to a total volume of 1.0 mL.

    • If dissolution occurs after 0.75 mL total, it is "sparingly soluble" (approx. 33 mg/mL).

    • If dissolution occurs after 1.0 mL total, it is "slightly soluble" (approx. 25 mg/mL).

    • If the solid remains undissolved after 1.0 mL, it is considered "insoluble" (<25 mg/mL).

  • Record Keeping: Meticulously record the observations for each solvent tested in a laboratory notebook.

This method provides a semi-quantitative and reproducible assessment of solubility, which is crucial for making informed decisions in experimental design. For highly accurate, quantitative data, advanced techniques such as the shake-flask method followed by HPLC analysis or quantitative NMR (qNMR) can be employed.[6]

Conclusion

This compound presents a classic case of an amphiphilic molecule whose solubility is a delicate balance between its non-polar benzyl group and its highly polar N-hydroxycarbamate head. While specific quantitative data remains limited in the literature, a robust, predictive understanding can be achieved by applying the fundamental principle of "like dissolves like." Its solubility is highest in polar solvents, particularly those capable of hydrogen bonding, and in halogenated solvents of intermediate polarity. Conversely, it is largely insoluble in non-polar aliphatic or aromatic solvents. This knowledge, combined with the systematic experimental protocol provided, empowers researchers to confidently select appropriate solvent systems for synthesis, purification, and formulation, thereby maximizing the utility of this valuable chemical intermediate.

References

Benzyl N-hydroxycarbamate stability and storage conditions

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Stability and Storage of Benzyl N-hydroxycarbamate

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding this compound

This compound (also known as N-Benzyloxycarbonylhydroxylamine) is a crucial reagent and building block in synthetic organic chemistry and medicinal chemistry.[1][2] Its utility stems from the N-hydroxycarbamate functionality, which serves as a versatile precursor for the synthesis of various biologically active molecules, including hydroxamic acids, which are prominent motifs in enzyme inhibitors. Given its reactive nature, a thorough understanding of its stability profile is paramount for ensuring the integrity of experimental outcomes, the reliability of analytical data, and the safety of laboratory personnel.

This guide provides a comprehensive overview of the factors influencing the stability of this compound, details its primary degradation pathways, and establishes field-proven protocols for its optimal storage, handling, and stability assessment.

Physicochemical Properties

A foundational understanding of the compound's physical properties is essential before delving into its stability. These properties dictate its handling and formulation characteristics.

PropertyValueSource(s)
Molecular Formula C₈H₉NO₃[1]
Molecular Weight 167.16 g/mol [1]
Appearance White Crystalline Solid[3]
Melting Point 65-70 °C[3][4][5]
Solubility Slightly soluble in DMSO and Methanol[3][4]
pKa 9.20 ± 0.23 (Predicted)[3]

Core Stability Profile: Critical Factors and Mechanisms

The stability of this compound is not absolute; it is influenced by several environmental factors. The inherent reactivity of the N-hydroxycarbamate moiety, a derivative of the unstable parent compound hydroxylamine[6], makes it susceptible to degradation.

Hydrolytic Stability

The ester-like carbamate linkage is the primary site of hydrolytic instability.

  • Mechanism: The compound is particularly susceptible to base-catalyzed hydrolysis. In alkaline conditions, the hydroxyl group's proton can be abstracted, initiating an elimination-addition cascade (E1cB mechanism) or direct nucleophilic attack at the carbonyl carbon.[7] This process leads to the cleavage of the carbamate bond.

  • Causality: Carbamates, in general, are known to degrade via chemical hydrolysis, a process that is significantly accelerated in alkaline (high pH) water.[8] Studies on related phenyl N-hydroxycarbamates confirm that degradation proceeds rapidly in basic solutions, ultimately yielding the corresponding alcohol (benzyl alcohol), carbonate, and ammonia derivatives.[7] Acidic conditions can also promote hydrolysis, albeit typically at a slower rate than in basic media.

Thermal Stability
  • Mechanism: With a relatively low melting point of 65-70 °C, this compound should be considered thermally sensitive.[3][4][5] Above its melting point, or during prolonged heating, thermal decomposition can occur. Potential pathways include decarboxylation or fragmentation of the molecule. The benzyl group itself can undergo complex thermal reactions at very high temperatures to form species like fulvenallene.[9][10] While these extreme conditions are not typical for storage, they highlight the inherent energetic potential of the molecule.

  • Causality: The N-O bond in hydroxylamine derivatives is relatively weak, making it a potential point of cleavage upon thermal stress. The energy input from heat can overcome the activation energy for various decomposition reactions, leading to the formation of more stable, lower-energy products.

Photostability
  • Mechanism: Carbamate-containing compounds are known to absorb UV radiation, which can induce photochemical degradation.[11][12] Common photodegradation pathways for carbamates include photo-Fries rearrangements and fragmentation reactions.[11] Irradiation can lead to the cleavage of the carbamate bond, generating radical species that can propagate further reactions.

  • Causality: The aromatic benzyl group and the carbonyl group act as chromophores, absorbing light energy. This absorbed energy excites the molecule to a higher energy state, from which it can relax by breaking chemical bonds, leading to degradation. Therefore, exposure to direct sunlight or other UV sources can significantly compromise the compound's purity.[12]

Sensitivity to Moisture and Atmosphere
  • Mechanism: Several sources note that this compound is "Moisture Sensitive".[3] This is directly linked to its hydrolytic instability. The presence of water, even atmospheric humidity, can facilitate slow hydrolysis over time. Furthermore, the hydroxylamine moiety can be susceptible to oxidation.

  • Causality: As a hygroscopic solid, it can adsorb water from the atmosphere, creating a localized aqueous environment on the crystal surface where hydrolysis can occur. Storing the compound under an inert atmosphere (e.g., nitrogen or argon) is advisable to displace both moisture and oxygen, thereby preventing hydrolysis and potential oxidative degradation.

Primary Degradation Pathways

Understanding the specific chemical transformations that occur during degradation is crucial for developing stability-indicating analytical methods.

Hydrolytic Degradation Pathway

Under aqueous conditions, particularly at basic pH, this compound degrades into benzyl alcohol and an unstable N-hydroxycarbamic acid intermediate, which further decomposes.

Hydrolytic_Degradation cluster_main Hydrolysis (Base-Catalyzed) BHC This compound INT [Unstable Intermediates] + Benzyl Alcohol BHC->INT + H₂O / OH⁻ PROD Hydroxylamine + CO₂ INT->PROD Decomposition BA Benzyl Alcohol Thermal_Degradation cluster_main Potential Thermal Degradation BHC This compound FRAG Fragmentation Products BHC->FRAG Δ (Heat) P1 Benzyl Radical FRAG->P1 P2 CO₂ FRAG->P2 P3 Aminyl Radical FRAG->P3

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of Benzyl N-hydroxycarbamate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for Benzyl N-hydroxycarbamate (CAS 3426-71-9). As a crucial intermediate in pharmaceutical synthesis, a thorough understanding of its structural characterization is paramount. This document moves beyond a simple data repository to offer insights into the interpretation of the spectra, the rationale behind experimental procedures, and a framework for obtaining high-quality, reliable data.

Introduction to this compound and NMR Spectroscopy

This compound is a versatile organic compound utilized in the synthesis of a variety of pharmaceutical agents.[1] Its structure incorporates a benzyl group, a carbamate linkage, and a hydroxylamine moiety, all of which present distinct features in NMR spectroscopy.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the elucidation of molecular structures.[2] By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of a molecule. For drug development professionals, unambiguous spectral assignment is critical for compound verification, purity assessment, and regulatory submissions.

Predicted and Interpreted NMR Spectral Data

¹H NMR Spectral Data Summary

The proton NMR spectrum of this compound exhibits characteristic signals for the benzyl group protons and the exchangeable protons of the N-hydroxycarbamate functionality. The interpretation of these signals is crucial for confirming the presence and integrity of these key structural motifs.

Assigned Proton(s) Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
C₆H₅-~7.35Multiplet-5H
-CH₂-~5.15Singlet-2H
-NH-OHBroadSinglet (broad)-2H
¹³C NMR Spectral Data Summary

The ¹³C NMR spectrum provides a definitive count of the unique carbon environments within the molecule. The chemical shifts are indicative of the electronic environment of each carbon atom.

Assigned Carbon Predicted Chemical Shift (δ, ppm)
C=O~158
C (ipso)~135
C (aromatic)~128-129
-CH₂-~68

In-depth Spectral Analysis and Interpretation

A detailed understanding of the NMR spectra requires an appreciation of the factors influencing chemical shifts and coupling patterns.

Analysis of the ¹H NMR Spectrum
  • Aromatic Protons (C₆H₅-): The five protons of the phenyl ring are expected to resonate in the aromatic region, typically between 7.2 and 7.5 ppm.[4] Due to their similar chemical environments, they often appear as a complex, overlapping multiplet.

  • Benzylic Protons (-CH₂-): The two protons of the methylene bridge between the phenyl ring and the carbamate oxygen are chemically equivalent and thus appear as a singlet. Their proximity to the electronegative oxygen atom deshields them, causing them to resonate downfield, around 5.15 ppm.

  • Exchangeable Protons (-NH-OH): The protons attached to the nitrogen and oxygen atoms are acidic and undergo rapid chemical exchange with each other and with trace amounts of water in the NMR solvent. This rapid exchange typically results in a broad singlet that integrates to two protons. The exact chemical shift of this peak is highly dependent on the solvent, concentration, and temperature.

Analysis of the ¹³C NMR Spectrum
  • Carbonyl Carbon (C=O): The carbonyl carbon of the carbamate group is significantly deshielded due to the electron-withdrawing nature of the two adjacent heteroatoms (N and O) and the double bond. Its resonance is predicted to be around 158 ppm.[5]

  • Aromatic Carbons (C₆H₅-): The benzene ring will show four distinct signals: one for the ipso-carbon (the carbon attached to the -CH₂O- group) and three for the ortho, meta, and para carbons. The ipso-carbon is expected around 135 ppm, while the other aromatic carbons will appear in the typical range of 128-129 ppm.

  • Benzylic Carbon (-CH₂-): The carbon of the benzylic methylene group is attached to an electronegative oxygen atom, which shifts its resonance downfield to approximately 68 ppm.

Experimental Protocol: A Self-Validating System for High-Quality NMR Data Acquisition

The following protocol is designed to ensure the acquisition of accurate and reproducible NMR data for this compound and similar organic compounds. Each step includes a rationale to foster a deeper understanding of the experimental choices.

Sample Preparation
  • Weighing the Sample: Accurately weigh 5-10 mg of this compound for ¹H NMR or 20-50 mg for ¹³C NMR into a clean, dry vial.[6]

    • Rationale: This amount ensures a sufficient signal-to-noise ratio for a timely acquisition without causing issues related to sample viscosity or solubility.

  • Solvent Selection and Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) to the vial.[7]

    • Rationale: Deuterated solvents are used to avoid large solvent signals in the ¹H NMR spectrum. The choice of solvent can affect the chemical shifts of exchangeable protons and the solubility of the sample.

  • Dissolution: Gently swirl or vortex the vial to ensure complete dissolution of the sample.

    • Rationale: Undissolved solids can lead to broadened spectral lines and poor shimming, degrading the quality of the data.

  • Filtration and Transfer: Using a Pasteur pipette with a small plug of glass wool, filter the solution directly into a clean, dry 5 mm NMR tube.[8]

    • Rationale: Filtration removes any particulate matter that could interfere with the magnetic field homogeneity.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

    • Rationale: Proper capping prevents solvent evaporation and contamination. Clear labeling is essential for sample tracking.

NMR Spectrometer Setup and Data Acquisition
  • Instrument Insertion: Carefully insert the NMR tube into the spinner turbine and place it in the spectrometer's autosampler or manual insertion port.

  • Locking and Shimming: The instrument will automatically lock onto the deuterium signal of the solvent and perform an automated shimming routine to optimize the magnetic field homogeneity.

    • Rationale: A homogeneous magnetic field is crucial for obtaining sharp, well-resolved NMR signals.

  • Tuning and Matching: The probe is tuned to the specific nucleus being observed (¹H or ¹³C) to maximize signal reception.

  • Acquisition Parameters (¹H NMR):

    • Pulse Sequence: A standard single-pulse sequence is typically sufficient.

    • Number of Scans: 4 to 16 scans are usually adequate for a sample of this concentration.

    • Relaxation Delay: A delay of 1-2 seconds between scans allows for sufficient relaxation of the protons.

  • Acquisition Parameters (¹³C NMR):

    • Pulse Sequence: A proton-decoupled pulse sequence is used to simplify the spectrum to singlets for each carbon.

    • Number of Scans: A larger number of scans (e.g., 128 or more) is required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

    • Relaxation Delay: A delay of 2-5 seconds is recommended to ensure quantitative signal intensity, especially for quaternary carbons.

  • Data Processing: After acquisition, the raw data (Free Induction Decay or FID) is Fourier transformed, phase-corrected, and baseline-corrected to produce the final spectrum. The spectrum is then referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Visualizing the Structure and NMR Data

The following diagram illustrates the chemical structure of this compound with its predicted ¹H and ¹³C NMR chemical shifts.

References

Spectroscopic characterization of Benzyl N-hydroxycarbamate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Characterization of Benzyl N-hydroxycarbamate

Introduction

This compound (CAS No. 3426-71-9), also known as N-(Benzyloxycarbonyl)hydroxylamine, is a pivotal chemical intermediate in the fields of organic synthesis and medicinal chemistry.[1] Its unique structure, incorporating a benzyl protecting group on a hydroxycarbamic acid core, renders it a versatile reagent for the synthesis of more complex molecules, particularly as an Active Pharmaceutical Ingredient (API) intermediate.[2] The efficacy and safety of the final pharmaceutical products depend critically on the purity and structural integrity of such intermediates. Therefore, a robust and unambiguous spectroscopic characterization is not merely a procedural step but a foundational requirement for quality control and regulatory compliance.

This guide provides a comprehensive technical overview of the core spectroscopic techniques used to characterize this compound. As a Senior Application Scientist, the focus extends beyond mere data reporting to elucidate the causality behind the spectroscopic signatures. We will explore how Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data coalesce to provide a definitive structural confirmation, ensuring a self-validating analytical workflow for researchers, scientists, and drug development professionals.

Molecular Structure and Spectroscopic Implications

The first step in any characterization is to understand the molecule's structure and predict how its constituent parts will interact with different spectroscopic methods.

Caption: Molecular structure of this compound highlighting key functional groups.

The key structural features are:

  • Aromatic Benzyl Group: This will produce characteristic signals in both ¹H and ¹³C NMR, as well as specific bands in IR spectroscopy.

  • Methylene Bridge (-CH₂-): This group provides a distinct singlet in ¹H NMR and a signal in the aliphatic region of the ¹³C NMR spectrum.

  • Carbamate Moiety (-O-C(=O)-NH-): The carbonyl group (C=O) is a strong chromophore in IR spectroscopy and a key signal in ¹³C NMR.

  • N-Hydroxy Group (-NHOH): The two exchangeable protons (N-H and O-H) are observable under specific conditions in ¹H NMR and give rise to characteristic stretching bands in IR.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules, providing detailed information about the chemical environment of individual atoms.

Proton (¹H) NMR Spectroscopy

Expertise & Experience: ¹H NMR is the initial and most informative method for confirming the identity of this compound. The expected spectrum is relatively simple and clean, making it an excellent tool for rapid purity assessment. The integration of signals should correspond directly to the number of protons in each unique environment, serving as an internal validation of the structure. The choice of solvent is critical; while deuterated chloroform (CDCl₃) is common, a solvent like DMSO-d₆ can be advantageous for resolving the exchangeable N-H and O-H protons, which may otherwise be broad or unobserved.[3]

Experimental Protocol: ¹H NMR

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.[3]

  • Instrument Setup: Use a 400 MHz or higher field NMR spectrometer.[4]

  • Data Acquisition: Acquire the spectrum at room temperature using a standard one-pulse sequence. The spectral width should typically be set from 0 to 12 ppm.[3]

  • Processing: Fourier transform the acquired Free Induction Decay (FID), phase correct the spectrum, and calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CDCl₃ at 7.26 ppm).

Data Interpretation and Summary

The ¹H NMR spectrum provides four key sets of signals that confirm the structure.

Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity Integration Rationale
Aromatic Protons (C₆H₅)7.33 - 7.43Multiplet (m)5HTypical range for monosubstituted benzene ring protons.[5]
Methylene Protons (-CH₂-)~5.30Singlet (s)2HProtons are adjacent to an oxygen atom and the aromatic ring, causing a downfield shift. The singlet multiplicity indicates no adjacent protons.[5]
N-H ProtonVariable, broadBroad Singlet (br s)1HChemical shift is concentration and solvent-dependent. Broadness is due to quadrupolar relaxation and chemical exchange.
O-H ProtonVariable, broadBroad Singlet (br s)1HChemical shift is highly dependent on solvent, temperature, and concentration due to hydrogen bonding and chemical exchange.

Table 1: Summary of Expected ¹H NMR Spectral Data for this compound.

Carbon-13 (¹³C) NMR Spectroscopy

Expertise & Experience: While ¹H NMR confirms the proton framework, ¹³C NMR validates the underlying carbon skeleton. Its primary utility here is the unambiguous identification of the carbamate carbonyl carbon, which has a characteristic chemical shift, and the distinct carbons of the benzyl group. A standard proton-decoupled experiment is used to simplify the spectrum to a series of singlets, where each peak corresponds to a unique carbon environment.

Experimental Protocol: ¹³C NMR

  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration may be beneficial due to the lower natural abundance of ¹³C.

  • Data Acquisition: Acquire the spectrum on a 100 MHz or higher spectrometer using a proton-decoupled pulse sequence to enhance signal-to-noise and simplify the spectrum.[3]

  • Processing: Process the data similarly to the ¹H NMR spectrum, referencing the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Data Interpretation and Summary

The ¹³C NMR spectrum provides a clear fingerprint of the carbon environments.

Carbon Assignment Expected Chemical Shift (δ, ppm) Rationale
Carbonyl Carbon (C=O)~159.4The strong deshielding effect of the two adjacent heteroatoms (O and N) places this signal significantly downfield.[6]
Aromatic C (Quaternary, C1)~135.5The carbon atom of the benzene ring attached to the -CH₂O- group.[6]
Aromatic C (CH)128.2 - 128.6Signals for the ortho, meta, and para carbons of the monosubstituted benzene ring.[6][7]
Methylene Carbon (-CH₂-)~67.8This carbon is attached to an oxygen, shifting it downfield into this characteristic region for benzylic ethers.[6]

Table 2: Summary of Expected ¹³C NMR Spectral Data for this compound.

Infrared (IR) Spectroscopy

Expertise & Experience: IR spectroscopy is a rapid and non-destructive technique that excels at identifying functional groups. For this compound, its value lies in the immediate confirmation of the N-H, O-H, C=O, and aromatic C-H bonds. The positions and shapes of these absorption bands are highly characteristic. For instance, the carbamate C=O stretch is typically found at a lower wavenumber than in ketones due to resonance, and the O-H and N-H stretches appear as broad bands in the high-frequency region.

Experimental Protocol: FT-IR

  • Sample Preparation (ATR): Place a small amount of the solid this compound powder directly onto the Attenuated Total Reflectance (ATR) crystal.[8] Apply pressure with the instrument's anvil to ensure good contact. This is the simplest and most common method.

  • Sample Preparation (KBr Pellet): Alternatively, grind 1-2 mg of the sample with ~100 mg of dry, IR-grade potassium bromide (KBr).[4] Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition: Acquire a background spectrum first. Then, place the sample in the spectrometer and acquire the spectrum, typically over a range of 4000–400 cm⁻¹.[3]

Data Interpretation and Summary

The IR spectrum provides a clear "fingerprint" based on molecular vibrations.

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity/Shape Rationale
O-H Stretch3200 - 3600Broad, MediumCharacteristic of hydroxyl groups involved in hydrogen bonding.[9]
N-H Stretch3300 - 3500MediumTypical for secondary amines/amides. Often overlaps with the O-H stretch.[9]
Aromatic C-H Stretch3000 - 3100Medium, SharpCharacteristic of sp² C-H bonds in the benzene ring.[9]
Aliphatic C-H Stretch~2900MediumCharacteristic of sp³ C-H bonds in the methylene group.[9]
Carbonyl C=O Stretch1680 - 1720Strong, SharpThe key signature for the carbamate functional group.
Aromatic C=C Bending1450 - 1600MediumTwo to three bands are typical for the benzene ring.[9]
C-O Stretch1000 - 1300StrongArises from the C-O bond of the benzyl ether linkage.

Table 3: Predicted IR Absorption Bands for this compound.

Mass Spectrometry (MS)

Expertise & Experience: Mass spectrometry provides the definitive molecular weight and, through fragmentation, corroborates the compound's structure. For a molecule like this compound, soft ionization techniques such as Electrospray Ionization (ESI) are ideal as they typically yield the intact molecular ion with minimal fragmentation, directly confirming the molecular formula. The high-resolution mass spectrum (HRMS) should match the calculated exact mass to within a few parts per million (ppm), providing an unequivocal validation of the elemental composition.

Experimental Protocol: MS

  • Sample Preparation: Prepare a dilute solution of the compound (e.g., ~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Infusion: Introduce the sample into the mass spectrometer via direct infusion or through a Liquid Chromatography (LC) system.

  • Ionization: Utilize ESI in positive ion mode to generate protonated molecules ([M+H]⁺) or other adducts like [M+Na]⁺.

  • Analysis: Analyze the ions using a mass analyzer such as a Time-of-Flight (TOF) or Orbitrap for high-resolution mass measurement.

Data Interpretation and Summary

The mass spectrum confirms the molecular formula C₈H₉NO₃.

Parameter Value Source/Rationale
Molecular Weight167.16 g/mol Calculated from atomic weights.[8]
Monoisotopic Mass167.05824 DaCalculated exact mass for C₈H₉NO₃.[8][10]
[M+H]⁺ (protonated)m/z 168.06552The most commonly observed ion in positive mode ESI-MS.[10]
[M+Na]⁺ (sodiated)m/z 190.04746A common adduct observed in ESI-MS.[10]
Key Fragment Ionm/z 91.05Corresponds to the tropylium cation [C₇H₇]⁺, a highly stable fragment resulting from the cleavage of the benzylic C-O bond. This is a hallmark of benzyl-containing compounds.

Table 4: Expected Mass Spectrometry Data for this compound.

Integrated Spectroscopic Characterization Workflow

A self-validating workflow ensures that data from each technique is used to confirm the others, leading to an unambiguous structural assignment.

cluster_0 Initial Analysis cluster_1 Functional Group & Proton Framework cluster_2 Carbon Skeleton Confirmation cluster_3 Final Validation start Sample Received (this compound) ms Mass Spectrometry (MS) - Confirm MW (167.16) - Confirm Formula (C₈H₉NO₃) start->ms Step 1: MW & Formula ir FT-IR Spectroscopy - Confirm C=O, N-H, O-H - Confirm Aromatic Ring ms->ir Step 2: Functional Groups h_nmr ¹H NMR Spectroscopy - Confirm Proton Environments - Check Integrations (5:2:1:1) ir->h_nmr Step 3: H Framework c_nmr ¹³C NMR Spectroscopy - Confirm Carbon Skeleton - Identify C=O, -CH₂-, Ar-C h_nmr->c_nmr Step 4: C Skeleton final Structure Confirmed & Purity Assessed c_nmr->final Step 5: Data Correlation

Caption: A logical workflow for the comprehensive spectroscopic characterization of this compound.

Safety and Handling

This compound should be handled with appropriate care. According to safety data sheets, it may be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[8] Standard laboratory safety protocols should be strictly followed.

  • Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields, and a lab coat.[11][12]

  • Handling: Use only in a well-ventilated area or under a chemical fume hood to avoid breathing dust.[11] Avoid contact with skin, eyes, and clothing.[12]

  • Storage: Store in a tightly closed container in a cool, dry place.[1]

Conclusion

The spectroscopic characterization of this compound is a clear and logical process when approached systematically. The ¹H and ¹³C NMR spectra provide definitive information on the proton and carbon frameworks, respectively. Infrared spectroscopy rapidly confirms the presence of all key functional groups, while mass spectrometry validates the molecular weight and elemental composition. Together, these techniques form a self-validating system, providing researchers and drug developers with the high level of confidence required to advance their work. This guide outlines the foundational data and protocols necessary to ensure the identity, purity, and quality of this critical chemical intermediate.

References

The Multifaceted Identity of a Key Pharmaceutical Intermediate: A Guide to the Synonyms and Nomenclature of Benzyl N-hydroxycarbamate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, precise communication is paramount. The consistent and accurate naming of chemical entities is the bedrock of this communication, ensuring reproducibility and clarity in research and manufacturing. This technical guide delves into the various synonyms and nomenclature associated with Benzyl N-hydroxycarbamate, a versatile intermediate in pharmaceutical synthesis. By understanding the origins and contexts of these different names, scientists can navigate the chemical literature with greater confidence and precision.

This compound, with the CAS Number 3426-71-9, is a crucial building block in the synthesis of a wide array of therapeutic agents.[1][2] Its utility stems from the unique reactivity of the N-hydroxycarbamate functional group, which allows for a variety of chemical transformations. Over time, this compound has been referred to by numerous names in patents, publications, and commercial catalogs. This guide will provide a comprehensive overview of these synonyms, categorized for clarity, and offer insights into their usage.

Understanding the Core Structure and IUPAC Nomenclature

The foundation of any chemical nomenclature is the systematic naming convention established by the International Union of Pure and Applied Chemistry (IUPAC). The IUPAC name for this compound is This compound .[3] This name precisely describes the molecular structure: a carbamate group where the nitrogen atom is substituted with a hydroxyl group, and the carbonyl oxygen is attached to a benzyl group.

Common Synonyms and Their Origins

In the laboratory and in commercial contexts, brevity and historical precedent often lead to the use of synonyms. For this compound, these can be grouped into several categories:

Variations on the Systematic Name:

These synonyms are slight modifications of the IUPAC name, often interchanging word order or using common chemical terms.

  • Benzyl hydroxycarbamate : A simplified version that omits the "N-" locant, as the hydroxyl group's position on the nitrogen is implied in this context.[3][4][5]

  • N-Hydroxycarbamic acid benzyl ester : This name emphasizes the ester linkage, viewing the molecule as the benzyl ester of N-hydroxycarbamic acid.[3][6]

  • Carbamic acid, hydroxy-, phenylmethyl ester : A more formal, indexed name often found in chemical databases.[3][4]

  • Carbamic acid, N-hydroxy-, phenylmethyl ester : A slight variation of the above, explicitly stating the "N-hydroxy" substitution.[3]

Names Derived from the Carbobenzyloxy (Cbz or Z) Protecting Group:

The benzyl chloroformate reagent, commonly used in the synthesis of this compound, introduced the carbobenzyloxy protecting group, often abbreviated as Cbz or Z. This has led to a widely used set of synonyms.

  • N-(Benzyloxycarbonyl)hydroxylamine : This name highlights the benzyloxycarbonyl group attached to the hydroxylamine moiety.[3][6][7][8]

  • N-Cbz-hydroxylamine : A common laboratory shorthand using the "Cbz" abbreviation.[3][5][6]

  • N-Z-hydroxylamine : Another frequently used abbreviation, with "Z" also representing the carbobenzyloxy group.[5][6][8]

  • Z-NHOH or Z-HNOH : A very concise representation often used in reaction schemes.[5][6]

  • N-Carbobenzoxyhydroxylamine : A slight variation in the spelling of "carbobenzyloxy".[3]

Other Identifiers:

Beyond descriptive names, this compound is also identified by various registry numbers and codes.

  • CAS Registry Number : 3426-71-9[1][2][3][4][5][6][7][8]

  • BRN : 1074034[3][4]

  • CCRIS 5076 : Chemical Carcinogenesis Research Information System identifier.[3][4]

  • NSC 528506 : National Cancer Institute identifier.[3][4]

Tabular Summary of Synonyms

For quick reference, the following table summarizes the key synonyms for this compound.

CategorySynonym
IUPAC Name This compound
Variations Benzyl hydroxycarbamate
N-Hydroxycarbamic acid benzyl ester
Carbamic acid, hydroxy-, phenylmethyl ester
Carbamic acid, N-hydroxy-, phenylmethyl ester
Cbz/Z Derived N-(Benzyloxycarbonyl)hydroxylamine
N-Cbz-hydroxylamine
N-Z-hydroxylamine
Z-NHOH / Z-HNOH
N-Carbobenzoxyhydroxylamine
Other Identifiers CAS: 3426-71-9
BRN: 1074034
CCRIS 5076
NSC 528506

Synthesis and Experimental Context

The choice of synonym can sometimes be influenced by the synthetic context. For instance, in discussions of peptide synthesis or the use of protecting groups, the "Cbz" or "Z" containing names are more prevalent.

A common laboratory-scale synthesis of this compound involves the reaction of benzyl chloroformate with hydroxylamine hydrochloride in the presence of a base, such as sodium carbonate.[7]

Illustrative Synthetic Protocol:

Objective: To synthesize this compound.

Materials:

  • Benzyl chloroformate

  • Hydroxylamine hydrochloride

  • Sodium carbonate

  • Dichloromethane

  • Water

  • Petroleum ether

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve sodium carbonate in water in a three-necked flask equipped with a mechanical stirrer.

  • Add hydroxylamine hydrochloride to the solution and stir until dissolved.

  • Slowly add a solution of benzyl chloroformate in dichloromethane to the reaction mixture at room temperature over approximately 4 hours.[7]

  • Continue stirring at room temperature for an additional hour after the addition is complete.[7]

  • Separate the organic and aqueous layers.

  • Extract the aqueous layer multiple times with dichloromethane.[7]

  • Combine all organic phases and wash with a saturated saline solution.[7]

  • Dry the organic layer over anhydrous sodium sulfate.[7]

  • Remove the solvent under reduced pressure to obtain the crude product.[7]

  • Recrystallize the crude product from a mixture of dichloromethane and petroleum ether to yield the purified this compound as a white solid.[7]

This protocol highlights a practical application where understanding the starting materials and the resulting product's various names is crucial for accurate documentation and communication.

Logical Flow of Nomenclature

The following diagram illustrates the relationship between the core structure and its various synonyms.

Synonyms Nomenclature Map for this compound cluster_variations cluster_cbz cluster_identifiers Core Core Structure C8H9NO3 IUPAC IUPAC Name This compound Core->IUPAC Systematic Naming Cbz_Z Cbz/Z Derived Core->Cbz_Z Protecting Group Origin Identifiers Registry Numbers Core->Identifiers Database Indexing Variations Name Variations IUPAC->Variations Simplification V1 Benzyl hydroxycarbamate Variations->V1 V2 N-Hydroxycarbamic acid benzyl ester Variations->V2 C1 N-(Benzyloxycarbonyl)hydroxylamine Cbz_Z->C1 C2 N-Cbz-hydroxylamine Cbz_Z->C2 C3 N-Z-hydroxylamine Cbz_Z->C3 I1 CAS: 3426-71-9 Identifiers->I1 I2 BRN: 1074034 Identifiers->I2

Caption: Relationship between the core chemical structure and its various naming conventions.

Conclusion

A thorough understanding of the synonyms for this compound is essential for any scientist working in organic synthesis and drug development. While the IUPAC name provides a definitive and unambiguous identifier, the various common names and abbreviations are deeply embedded in the chemical literature and everyday laboratory parlance. This guide serves as a comprehensive reference to navigate the multifaceted identity of this important pharmaceutical intermediate, fostering clarity and precision in scientific communication.

References

A Comprehensive Technical Guide to Sourcing and Utilizing High-Purity Benzyl N-hydroxycarbamate for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the procurement of high-purity reagents is a cornerstone of reproducible and reliable results. Benzyl N-hydroxycarbamate (CAS No. 3426-71-9), a key intermediate in the synthesis of a wide array of pharmacologically active compounds, is no exception. Its structural integrity directly impacts the yield, purity, and biological activity of subsequent products, particularly in the development of novel therapeutics like histone deacetylase (HDAC) inhibitors. This guide provides an in-depth analysis of sourcing high-purity this compound, from commercial procurement to in-house synthesis and rigorous quality verification.

Section 1: Introduction to this compound in Drug Discovery

This compound, also known as N-(Benzyloxycarbonyl)hydroxylamine, serves as a versatile building block in medicinal chemistry. Its primary utility lies in its role as a precursor to the hydroxamic acid moiety (-CONHOH). This functional group is a powerful metal-ion chelator, a property exploited in the design of inhibitors for various metalloenzymes.[1] A prominent application is in the development of HDAC inhibitors, where the hydroxamic acid group coordinates with the zinc ion in the enzyme's active site, leading to potent anti-cancer activity.[2][3] The benzyl protecting group on the hydroxylamine offers stability during intermediate synthetic steps and can be selectively removed under mild conditions, typically via catalytic hydrogenation, to unmask the reactive hydroxamic acid at a late stage in a synthetic route.[1]

Section 2: Procurement of High-Purity this compound

Acquiring high-purity this compound is the most direct path for many research endeavors. A careful evaluation of suppliers is critical, with purity, available documentation (e.g., Certificate of Analysis), and batch-to-batch consistency being paramount.

Leading Commercial Suppliers

Several reputable chemical suppliers offer this compound at various purity grades. The choice of supplier may depend on the scale of the research, required purity, and geographical location.

SupplierPurity SpecificationAvailable QuantitiesCertificate of Analysis (CoA)
Sigma-Aldrich (Merck) 99%5 g, 25 gAvailable per lot
Manchester Organics Not specified, inquire for purity[4]25 g, Custom bulkAvailable on request[4]
Parchem Typical product specifications available[5]R&D to BulkAvailable on request[5]
Cenmed Enterprises 99%[6]Inquire for sizesAvailable on request

This table is a representative sample and not exhaustive. Researchers should always verify current specifications with the supplier.

Expertise in Supplier Selection: What to Look For

When selecting a supplier, consider the following:

  • Purity Claims: A purity of ≥99% is recommended for most drug discovery applications to minimize the introduction of unknown variables.

  • Analytical Data: Reputable suppliers will provide a detailed Certificate of Analysis (CoA) for each batch, including purity assessment by a primary method like HPLC or qNMR, and identity confirmation by ¹H NMR and/or mass spectrometry.

  • Traceability: The supplier should be able to provide information on the manufacturing date and batch number.

Section 3: In-House Synthesis of High-Purity this compound

For researchers requiring larger quantities or specific purity profiles not commercially available, in-house synthesis is a viable option. The most common and reliable method involves the reaction of benzyl chloroformate with hydroxylamine hydrochloride.

Synthesis Workflow Overview

The synthesis can be broken down into three main stages: reaction, workup, and purification. Each stage is critical for achieving high purity.

G cluster_0 Synthesis Workflow A Reaction Setup (Hydroxylamine HCl, Na2CO3, H2O) B Addition of Benzyl Chloroformate (in Dichloromethane) A->B Slow, dropwise addition C Aqueous Workup (Phase Separation, Extraction) B->C Reaction completion D Purification (Recrystallization) C->D Crude product isolation E Final Product (High-Purity Benzyl N-hydroxycarbamate) D->E Purity verification

Caption: High-level workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is a self-validating system. Successful completion of each step can be verified through the described analytical checks.

Materials and Reagents:

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium carbonate (Na₂CO₃), anhydrous

  • Benzyl chloroformate (Cbz-Cl)

  • Dichloromethane (DCM)

  • Petroleum ether

  • Deionized water

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Saturated brine solution

Protocol:

  • Reaction Setup: In a three-necked flask equipped with a mechanical stirrer and a dropping funnel, dissolve sodium carbonate (1.5 equivalents) in deionized water. Add hydroxylamine hydrochloride (1.15 equivalents) and stir until fully dissolved.[7]

    • Causality: Sodium carbonate acts as a base to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards product formation.[8] Using it in aqueous solution ensures a controlled reaction environment.

  • Addition of Benzyl Chloroformate: Dissolve benzyl chloroformate (1.0 equivalent) in dichloromethane. Add this solution dropwise to the stirring aqueous mixture at room temperature over approximately 4 hours.[7]

    • Expert Insight: Slow, controlled addition is crucial to manage the exothermicity of the reaction and prevent the formation of side products from the decomposition of benzyl chloroformate.

  • Reaction Monitoring: After the addition is complete, continue stirring at room temperature for 1 hour. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the benzyl chloroformate spot disappears.

  • Aqueous Workup: Transfer the reaction mixture to a separatory funnel. Separate the organic (DCM) layer. Extract the aqueous layer three times with fresh portions of DCM.[7]

  • Washing and Drying: Combine all organic extracts and wash with a saturated brine solution. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.[7]

    • Trustworthiness: The brine wash removes residual water and water-soluble impurities. Drying with anhydrous sodium sulfate is a critical step to ensure the product is free of moisture, which could interfere with subsequent reactions.

  • Purification by Recrystallization:

    • Dissolve the crude solid in a minimal amount of hot dichloromethane.[7]

    • Slowly add petroleum ether (an anti-solvent) until the solution becomes cloudy.

    • Cool the mixture to 0°C and allow it to stand for at least 1 hour to facilitate complete crystallization.[7]

    • Collect the white, crystalline product by vacuum filtration, washing with a cold 3:1 mixture of petroleum ether and dichloromethane.[7]

    • Dry the product under vacuum at a temperature not exceeding 40°C.

    • Expert Insight: Recrystallization is an effective method for purifying solid organic compounds.[9] The choice of a solvent/anti-solvent system like DCM/petroleum ether is based on the principle that the compound is highly soluble in the "good" solvent (DCM) and poorly soluble in the "poor" solvent (petroleum ether).[10] Slow cooling is essential for the formation of a pure crystal lattice, excluding impurities.[11]

Troubleshooting Common Issues
  • Low Yield: May result from incomplete reaction or loss of product during workup. Ensure efficient stirring and complete extraction.

  • Oiling Out During Recrystallization: The product separates as an oil instead of crystals. This can happen if the solution is cooled too quickly or if the boiling point of the solvent is higher than the melting point of the solute. Use a larger volume of solvent or a lower-boiling point solvent system.

  • Product Fails Purity Check: Incomplete removal of starting materials or side products. A second recrystallization may be necessary, or purification by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) can be employed.[12]

Section 4: Analytical Verification of Purity

Confirming the identity and purity of this compound is a critical final step. A combination of spectroscopic methods should be employed.

Analytical Workflow

G cluster_1 Analytical Verification Start Synthesized or Purchased This compound NMR ¹H and ¹³C NMR Spectroscopy Start->NMR Structural Confirmation MS Mass Spectrometry NMR->MS Molecular Weight Confirmation HPLC HPLC Analysis MS->HPLC Quantitative Purity Assessment Final High-Purity Verified Product (>99%) HPLC->Final

Caption: A multi-pronged approach to verify the purity of this compound.

Expected Analytical Data
  • ¹H NMR (400 MHz, CDCl₃):

    • δ 7.30-7.40 (m, 5H, Ar-H)

    • δ 5.15 (s, 2H, -CH₂-)[7]

    • Purity Assessment: The absence of extraneous peaks and correct integration ratios are strong indicators of purity.[13] For example, the integral of the aromatic protons should be 2.5 times that of the benzylic protons.

  • ¹³C NMR (100 MHz, CDCl₃):

    • δ 159.4, 135.5, 128.6, 128.4, 128.3, 67.8[14]

    • Verification: The number of signals should correspond to the number of unique carbon atoms in the molecule.

  • Mass Spectrometry (ESI+):

    • m/z: 168.1 [M+H]⁺, 185.1 [M+NH₄]⁺[7]

    • Confirmation: This confirms the molecular weight of the compound.

  • Appearance: White crystalline solid.[15]

  • Melting Point: 65-70 °C.[15] A sharp melting point range is indicative of high purity.

References

Methodological & Application

Application Notes and Protocols: The Use of Benzyl N-hydroxycarbamate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Reagent for Modern Synthesis

Benzyl N-hydroxycarbamate (BHC), also known as N-(Benzyloxycarbonyl)hydroxylamine, is a stable, crystalline solid that serves as a cornerstone reagent in contemporary organic synthesis.[1] Its structure uniquely combines the nucleophilicity of a hydroxylamine with the stability afforded by the benzyloxycarbonyl (Cbz or Z) protecting group. This duality makes it an invaluable tool, acting as a convenient and safer equivalent of free hydroxylamine, a versatile electrophile for C-N bond formation, and a foundational building block for synthesizing complex nitrogen-containing molecules.[2][3]

In drug discovery and development, the hydroxamic acid moiety (-CONHOH) is a privileged functional group, renowned for its metal-chelating properties and its role as a key pharmacophore in a multitude of therapeutic agents, notably histone deacetylase (HDAC) inhibitors.[4] this compound provides a reliable and efficient entry point for the synthesis of these and other valuable N-O containing scaffolds. This guide elucidates the core applications of BHC, providing detailed mechanistic insights and field-proven protocols to empower researchers in their synthetic endeavors.

Physicochemical Properties & Safe Handling

Understanding the fundamental properties and handling requirements of a reagent is critical for its effective and safe use in the laboratory.

Table 1: Physicochemical Properties of this compound [1]

PropertyValue
Molecular Formula C₈H₉NO₃
Molecular Weight 167.16 g/mol
Appearance White to off-white crystalline solid
Melting Point 65-68 °C
CAS Number 3426-71-9
Solubility Soluble in methanol, ethanol, THF, DCM, DMF

Safety and Handling: this compound is classified as an irritant and may be harmful if swallowed, inhaled, or in contact with skin.[1] Standard laboratory safety protocols should be strictly followed.

  • Personal Protective Equipment (PPE): Wear a lab coat, safety glasses, and chemical-resistant gloves.[5][6]

  • Handling: Use in a well-ventilated area or a chemical fume hood. Avoid generating dust. Wash hands thoroughly after handling.[6]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible substances.[6]

Laboratory-Scale Synthesis of this compound

While commercially available, BHC can be readily synthesized in the lab. The most common preparation involves the reaction of hydroxylamine with benzyl chloroformate under basic conditions.[7][8][9] The base neutralizes the HCl formed during the reaction, driving it to completion.

G cluster_reagents Reagents cluster_process Process cluster_product Product R1 Hydroxylamine Hydrochloride P1 Combine & React (DCM/Water, RT) R1->P1 R2 Benzyl Chloroformate R2->P1 Base Sodium Carbonate (aq) Base->P1 Prod This compound P1->Prod Workup & Purification

Caption: Workflow for the synthesis of this compound.

Protocol 2.1: Synthesis from Benzyl Chloroformate [7]

  • In a three-necked flask equipped with a mechanical stirrer, add sodium carbonate (1.5 eq) to deionized water. Stir until fully dissolved.

  • Add hydroxylamine hydrochloride (1.15 eq) to the solution and stir.

  • Prepare a solution of benzyl chloroformate (1.0 eq) in dichloromethane (DCM).

  • Slowly add the benzyl chloroformate solution dropwise to the aqueous mixture at room temperature over approximately 4 hours with vigorous stirring.

  • After the addition is complete, continue stirring at room temperature for an additional 1 hour.

  • Separate the organic and aqueous layers. Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to afford BHC as a white solid.

Core Application: A Superior Electrophile for Hydroxamic Acid Synthesis

A primary application of BHC derivatives is in the synthesis of N-substituted hydroxamic acids. While carbamates are often viewed as protecting groups, they can function as effective electrophiles when reacted with potent nucleophiles.[2] This reactivity provides a powerful and direct route to hydroxamate-containing structures.

Mechanistic Rationale: The reaction proceeds via nucleophilic acyl substitution. A strong base, such as Lithium Hexamethyldisilazide (LHMDS), is used to generate a stabilized carbanion (e.g., from a sulfone or ester). This carbanion then attacks the electrophilic carbonyl carbon of an N-alkylated BHC derivative. The resulting tetrahedral intermediate collapses, displacing the benzyloxy group to form the desired N-alkoxy-N-alkyl amide product. Subsequent debenzylation furnishes the final hydroxamic acid.[2]

G Nu R'⁻ (Stabilized Nucleophile) BHC N-alkylated Benzyl N-hydroxycarbamate Nu->BHC 1. Acyl Addition Intermediate Tetrahedral Intermediate Product_Protected Protected Hydroxamate Intermediate->Product_Protected 2. Elimination of Benzyloxy Group Product_Final Hydroxamic Acid Product_Protected->Product_Final 3. Deprotection (e.g., H₂, Pd/C)

Caption: General mechanism for hydroxamic acid synthesis using BHC.

Protocol 3.1: Synthesis of 2-Benzenesulfonyl-N-benzyloxy-N-methyl Acetamide [2] This protocol details the synthesis of a protected hydroxamate precursor from an N-methylated BHC derivative and methyl phenyl sulfone.

  • Preparation of the Nucleophile: In a flame-dried flask under a nitrogen atmosphere, dissolve methyl phenyl sulfone (1.0 eq) in anhydrous tetrahydrofuran (THF).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add a solution of LHMDS (1.0 M in THF, 2.0 eq) to the sulfone solution. Stir at -78 °C for 30 minutes to generate the dianion.

  • Acylation Reaction: In a separate flask, dissolve N-benzyloxy-N-methylcarbamate (prepared by alkylation of BHC, 1.0 eq) in anhydrous THF.

  • Add the carbamate solution to the pre-formed nucleophile solution at -78 °C.

  • Allow the reaction mixture to stir at -78 °C for 30 minutes, then warm to room temperature and stir for 16 hours.

  • Workup: Quench the reaction by adding a 10% aqueous acetic acid solution. Remove the THF under reduced pressure.

  • Extract the aqueous residue with ethyl acetate. Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution. Purify the crude product by column chromatography (e.g., silica gel, EtOAc/hexanes) to yield the target compound.

  • Deprotection (Optional): The resulting N-benzyloxy product can be deprotected via catalytic hydrogenation (H₂, 10% Pd/C in methanol) to yield the final hydroxamic acid.[2]

Table 2: Representative Yields for Acylation of N-Benzyloxy-N-methylcarbamate [2]

Nucleophile PrecursorProductYield (%)
Methyl phenyl sulfone2-Benzenesulfonyl-N-benzyloxy-N-methyl acetamide82
Phenylacetonitrile2-Cyano-N-benzyloxy-N-methyl-2-phenylacetamide70
t-Butyl acetateN-Benzyloxy-N-methylmalonamic acid tert-butyl ester75

Advanced Application: Synthesis of N-Aryl-N-hydroxy Carbamates

N-Aryl hydroxylamines are crucial intermediates for synthesizing heterocycles, nitrones, and various biologically active molecules.[10] A highly efficient one-pot, two-step procedure allows for the synthesis of N-aryl-N-hydroxy carbamates (analogs of BHC) starting from readily available nitroarenes.

G cluster_start Starting Material cluster_step1 Step 1: Reductive Acylation cluster_intermediate Intermediate cluster_step2 Step 2: Selective Solvolysis cluster_product Product SM Nitroarene S1 Add Zn, NH₄Cl, Benzyl Chloroformate in THF/H₂O at 0 °C SM->S1 Int N,O-bis(benzyloxycarbonyl) -N-aryl hydroxylamine (Crude) S1->Int S2 Add NaOMe in MeOH at RT Int->S2 Prod Benzyl N-aryl- N-hydroxycarbamate S2->Prod

Caption: One-pot workflow for N-Aryl-N-hydroxy carbamate synthesis.

Protocol 4.1: One-Pot Synthesis of Benzyl N-phenyl-N-hydroxycarbamate [10]

  • To a stirred solution of nitrobenzene (1.0 eq) in a THF/water mixture, add ammonium chloride (1.1 eq) and cool to 0 °C.

  • Add zinc dust (2.0 eq) followed by the dropwise addition of benzyl chloroformate (3.0 eq).

  • Stir the reaction vigorously at 0 °C until TLC analysis indicates complete consumption of the starting material.

  • Filter the reaction mixture through celite to remove zinc salts and wash the filter cake with ethyl acetate.

  • Concentrate the filtrate under reduced pressure to obtain the crude N,O-bisprotected intermediate. Do not purify at this stage.

  • Dissolve the crude residue in methanol.

  • Add sodium methoxide (1.0 eq) in one portion and stir the mixture at room temperature for 2-4 hours.

  • Remove the methanol under reduced pressure. Dissolve the residue in diethyl ether and wash sequentially with saturated ammonium chloride solution, water, and brine.

  • Dry the organic layer over magnesium sulfate, filter, and concentrate.

  • Purify the final product by column chromatography on silica gel to yield Benzyl N-phenyl-N-hydroxycarbamate.

Conclusion

This compound is a reagent of significant utility, offering a blend of stability, safety, and versatile reactivity. Its role as a protected hydroxylamine surrogate and as a potent electrophile for C-N bond formation makes it an indispensable tool for accessing hydroxamic acids and other complex nitrogenous compounds. The protocols and mechanistic discussions provided herein demonstrate its broad applicability, empowering chemists to leverage this reagent for innovation in drug discovery, medicinal chemistry, and the broader field of organic synthesis.

References

Application Notes & Protocols: Benzyl N-hydroxycarbamate as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This guide provides a comprehensive overview of Benzyl N-hydroxycarbamate (CAS No. 3426-71-9), a pivotal intermediate in pharmaceutical research and development. We delve into its chemical properties, synthesis, and critical applications, with a focus on the underlying chemical principles that make it an invaluable tool for medicinal chemists. Detailed, field-tested protocols for its synthesis and subsequent use are provided, alongside safety guidelines and troubleshooting advice to empower researchers in leveraging this versatile reagent for the synthesis of complex active pharmaceutical ingredients (APIs).

Introduction: The Strategic Importance of this compound

This compound, also known as N-(Benzyloxycarbonyl)hydroxylamine or N-Z-Hydroxylamine, is a stable, crystalline solid that serves as a cornerstone reagent in modern organic and medicinal chemistry.[1] Its significance lies in its ability to act as a protected form of hydroxylamine, a highly reactive and often unstable nucleophile. The benzyloxycarbonyl (Cbz or Z) group provides robust protection, rendering the molecule easy to handle and store, while allowing for the controlled introduction of the crucial N-hydroxycarbamate or hydroxylamine moiety into complex molecular architectures.[1][2]

This functionality is a key structural feature in numerous therapeutic agents, including antiviral, anti-inflammatory, and cardiovascular drugs.[3] A prominent example of its application is in the synthesis of Ticagrelor, a potent antiplatelet drug used to prevent thrombotic events in patients with acute coronary syndrome.[4] The compound's structure facilitates a wide array of chemical transformations, making it an indispensable intermediate for constructing the nitrogen-containing heterocyclic systems that are prevalent in many APIs.[1][2]

Physicochemical Properties & Characterization

Understanding the physical and chemical properties of this compound is essential for its effective use and storage. It is typically supplied as an off-white to white crystalline powder with a purity of 98% or higher.[1]

PropertyValueSource(s)
CAS Number 3426-71-9[1][2]
Molecular Formula C₈H₉NO₃[1][5]
Molecular Weight 167.16 g/mol [1][5]
Appearance White to off-white crystalline solid/powder[1][6]
Melting Point 65-70 °C[1][6]
Boiling Point 373.4 °C at 760 mmHg (est.)[1]
Density ~1.27 g/cm³ (est.)[1]
Solubility Slightly soluble in DMSO and Methanol[6]
Storage Conditions Store at 2-8°C in a tightly sealed container in a dry, cool place.[1]

Characterization Data:

  • ¹H-NMR (400MHz, CDCl₃): δ ~7.30-7.40 (m, 5H, Ar-H), ~5.15-5.30 (s, 2H, -CH₂-).[4][7]

  • ESI-MS (m/z): Expected [M+H]⁺ at 168.1.[4]

Core Synthetic Applications

The primary utility of this compound stems from the benzyloxycarbonyl (Cbz) group, which serves two critical functions:

  • Protection: It pacifies the highly nucleophilic hydroxylamine nitrogen, preventing unwanted side reactions and improving the compound's stability.

  • Activation/Directing Group: It influences the reactivity of the adjacent atoms, allowing for selective chemical transformations.

Its main applications include:

  • Precursor to Hydroxamic Acids: Hydroxamic acids are potent inhibitors of metalloenzymes, particularly matrix metalloproteinases (MMPs) and histone deacetylases (HDACs). This compound can be N-acylated and then deprotected to yield the target hydroxamic acid.

  • Synthesis of N-Substituted Hydroxylamines: The compound can be N-alkylated, and subsequent removal of the Cbz group provides access to a wide range of N-substituted hydroxylamines, which are valuable building blocks.

  • Diels-Alder Reactions: It can participate as a dienophile in cycloaddition reactions to create complex nitrogen- and oxygen-containing bicyclic systems.[6][8]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a common and reliable method for synthesizing this compound from benzyl chloroformate and hydroxylamine hydrochloride.[4][8] The reaction proceeds via nucleophilic acyl substitution, where hydroxylamine attacks the carbonyl carbon of benzyl chloroformate. Sodium carbonate is used as a base to neutralize the HCl generated from both the hydroxylamine hydrochloride salt and the reaction itself, driving the reaction to completion.

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification A Dissolve Na₂CO₃ in Water B Add Hydroxylamine Hydrochloride A->B D Slowly add C to B at RT (4 hrs) B->D C Prepare Benzyl Chloroformate in DCM C->D E Stir at RT (1 hr) D->E F Add Water & Separate Layers E->F G Extract Aqueous Layer with DCM (3x) F->G H Combine Organic Layers Wash with Brine G->H I Dry (Na₂SO₄) & Filter H->I J Concentrate under Reduced Pressure I->J K Dissolve Crude in hot DCM J->K L Add Petroleum Ether & Cool to 0°C K->L M Filter & Wash Solid L->M N Dry under Vacuum M->N

Caption: Workflow for the synthesis of this compound.

Materials:

  • Hydroxylamine hydrochloride (1.0 eq)

  • Sodium carbonate (Na₂CO₃) (1.25 eq)

  • Benzyl chloroformate (0.85 eq)

  • Dichloromethane (DCM)

  • Petroleum Ether

  • Saturated Brine Solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Deionized Water

Procedure:

  • Preparation of Hydroxylamine Solution: In a three-neck flask equipped with a mechanical stirrer and an addition funnel, dissolve sodium carbonate (e.g., 92.9g, 0.876 mol) in deionized water (e.g., 300 mL).[4][8] Once fully dissolved, add hydroxylamine hydrochloride (e.g., 46.83g, 0.674 mol) and stir at room temperature until it dissolves.

  • Reaction: Prepare a solution of benzyl chloroformate (e.g., 100g, 0.587 mol) in dichloromethane (e.g., 220 mL).[4] Add this solution dropwise to the stirring hydroxylamine mixture over approximately 4 hours, maintaining the reaction at room temperature.

  • Post-Reaction Stirring: After the addition is complete, continue to stir the biphasic mixture at room temperature for an additional 1 hour.[4]

  • Work-up: Add deionized water (e.g., 300 mL) to the flask and transfer the mixture to a separatory funnel. Separate the organic layer.[4][8]

  • Extraction: Extract the aqueous layer three times with dichloromethane (e.g., 150 mL each).[4]

  • Washing and Drying: Combine all organic extracts and wash them with a saturated brine solution (e.g., 300 mL). Dry the organic phase over anhydrous sodium sulfate, then filter.[4][8]

  • Isolation of Crude Product: Remove the solvent from the filtrate by rotary evaporation under reduced pressure at a temperature not exceeding 45°C to yield the crude product.[4]

  • Purification by Recrystallization: Dissolve the crude solid in a minimum amount of hot dichloromethane (e.g., 100 mL).[4] Cool the solution slightly, then slowly add petroleum ether (e.g., 300 mL) to induce crystallization.

  • Final Product Collection: Cool the mixture to 0°C for at least 1 hour to maximize crystal formation.[4][8] Collect the white solid by vacuum filtration, wash it with a cold 3:1 mixture of petroleum ether:dichloromethane, and dry under vacuum at 35°C for 5 hours.[4] A typical yield is around 64%.[4]

Protocol 2: Conceptual Application - N-Alkylation and Deprotection

This protocol outlines a general procedure for using this compound to synthesize an N-substituted hydroxylamine, a common subsequent step in drug development.

Application_Workflow cluster_alkylation N-Alkylation cluster_workup Work-up & Isolation cluster_deprotection Cbz Deprotection A Dissolve BHC & Base (e.g., K₂CO₃) in DMF B Add Alkyl Halide (R-X) A->B C Heat Reaction Mixture (e.g., 60°C) B->C D Monitor by TLC C->D E Quench with Water D->E F Extract with Ethyl Acetate E->F G Wash, Dry, & Concentrate F->G H Purify by Column Chromatography G->H I Dissolve Protected Intermediate in Methanol H->I J Add Pd/C Catalyst I->J K Hydrogenate under H₂ atmosphere (balloon) J->K L Filter through Celite® K->L M Concentrate to yield final product (R-NHOH) L->M

Caption: General workflow for N-alkylation and subsequent deprotection.

Procedure:

  • N-Alkylation:

    • To a solution of this compound (1.0 eq) in an anhydrous polar aprotic solvent like DMF, add a suitable base such as potassium carbonate (K₂CO₃, 1.5 eq).

    • Add the desired alkyl halide (R-X, 1.1 eq) to the mixture.

    • Heat the reaction to an appropriate temperature (e.g., 50-70°C) and monitor its progress using Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction, quench with water, and extract the product with a solvent like ethyl acetate.

    • Wash the combined organic layers, dry over a drying agent, and concentrate. Purify the crude N-alkylated, Cbz-protected intermediate using silica gel column chromatography.

  • Cbz-Group Deprotection (Hydrogenolysis):

    • Dissolve the purified intermediate in a solvent such as methanol or ethanol.

    • Add a catalytic amount of palladium on carbon (10% Pd/C, ~5-10 mol%).

    • Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon).

    • Stir vigorously at room temperature until TLC analysis indicates the complete consumption of the starting material.

    • Carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with the reaction solvent.

    • Concentrate the filtrate under reduced pressure to yield the final N-alkyl hydroxylamine product.

Safety, Handling, and Storage

This compound and its derivatives require careful handling. Users should always consult the latest Safety Data Sheet (SDS) before use.[9][10]

Hazard CategoryGHS StatementsPrecautionary Measures (Selected)
Irritation H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.P261: Avoid breathing dust.P264: Wash skin thoroughly after handling.P280: Wear protective gloves/eye protection.
First Aid -P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[11]
Storage -P403+P233: Store in a well-ventilated place. Keep container tightly closed.P405: Store locked up.
  • Handling: Use only in a well-ventilated area, preferably within a chemical fume hood.[9][12] Avoid generating dust. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[10][12]

  • Storage: Store in a tightly closed container in a cool (2-8°C), dry, and dark place.[1][6] The compound is sensitive to moisture.[6]

  • Incompatibilities: Avoid contact with strong oxidizing agents and strong acids.[9]

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low Yield in Synthesis 1. Incomplete reaction due to insufficient base or reaction time.2. Degradation of benzyl chloroformate due to moisture.3. Product loss during aqueous work-up.1. Ensure stoichiometric amounts of base are used. Extend reaction time and monitor by TLC.2. Use fresh, high-quality benzyl chloroformate and anhydrous solvents.3. Perform extractions thoroughly and consider a back-extraction of the aqueous layer.
Impure Product 1. Incomplete reaction, leaving starting materials.2. Formation of side products like bis-protected hydroxylamine.3. Inefficient recrystallization.1. Monitor reaction to completion via TLC.2. Control stoichiometry and addition rate carefully. Slower addition of benzyl chloroformate can improve selectivity.[13]3. Re-dissolve and recrystallize slowly. Use an appropriate solvent/anti-solvent system.
Incomplete Cbz Deprotection 1. Catalyst poisoning or deactivation.2. Insufficient hydrogen pressure or poor mixing.3. Presence of functional groups incompatible with hydrogenolysis.1. Use fresh, high-quality Pd/C catalyst. Ensure the substrate is free of catalyst poisons (e.g., sulfur compounds).2. Ensure the system is properly sealed and stir vigorously to maximize gas-liquid-solid contact.3. Consider alternative deprotection methods (e.g., using HBr in acetic acid), if compatible with the rest of the molecule.

Conclusion

This compound is a highly valuable and versatile intermediate in pharmaceutical synthesis. Its stability, coupled with the reliable reactivity of the protected hydroxylamine group, provides a robust platform for the synthesis of diverse and complex drug candidates. The protocols and guidelines presented here offer a solid foundation for researchers to confidently incorporate this reagent into their synthetic strategies, paving the way for the discovery and development of next-generation therapeutics.

References

Application of Benzyl N-hydroxycarbamate in peptide synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the application of Benzyl N-hydroxycarbamate and its derivatives in the synthesis of advanced peptides.

Introduction: Beyond the Canonical Peptide Bond

In the landscape of peptide science, the introduction of modifications to the peptide backbone is a powerful strategy for modulating structure, stability, and biological function. While N-alkylation is a common modification, N-hydroxylation offers a unique set of properties that are increasingly being exploited in peptidomimetic design, foldamer chemistry, and chemical biology. This compound and its derivatives, particularly O-benzyl-N-hydroxy-amino acids (N-(benzyloxy)amino acids), are the foundational reagents for introducing this functionality.

This guide provides a comprehensive overview of the application of these reagents in modern peptide synthesis. We will move beyond a simple recitation of facts to explain the causality behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals. We will explore the synthesis of the core building blocks, their incorporation into peptide chains using solid-phase peptide synthesis (SPPS), and their transformation into N-hydroxypeptides (NHPs). Finally, we will delve into the cutting-edge application of NHPs in a novel chemical ligation strategy that expands the toolkit for protein synthesis.

PART 1: Synthesis of N-(Benzyloxy)amino Acid Monomers

The journey begins with the synthesis of the monomeric building blocks. The most common precursor is an N-(benzyloxy)amino acid, where the hydroxyl group is temporarily protected by a benzyl group. This protection is crucial as the free N-hydroxy group can be reactive under standard peptide coupling conditions. The synthesis of N-(benzyloxy)glycine is a well-established entry point.[1]

Core Chemistry: Reductive Amination

The synthesis typically proceeds via a reductive amination pathway. This involves the reaction of O-benzylhydroxylamine with a suitable α-keto acid or aldehyde, followed by reduction of the resulting oxime or imine intermediate. Sodium cyanoborohydride is a commonly used reducing agent for this transformation.[1]

reagent1 O-Benzylhydroxylamine (BnO-NH2) intermediate Oxime Intermediate reagent1->intermediate + reagent2 Glyoxylic Acid reagent2->intermediate product N-(Benzyloxy)glycine intermediate->product Reduction reducer Sodium Cyanoborohydride (NaBH3CN) reducer:e->product:w

Caption: Synthesis of N-(Benzyloxy)glycine via reductive amination.

Protocol 1: Synthesis of N-(Benzyloxy)glycine

This protocol is adapted from established literature procedures.[1]

Materials:

  • O-Benzylhydroxylamine hydrochloride

  • Glyoxylic acid monohydrate

  • Acetic acid (AcOH)

  • Sodium cyanoborohydride (NaBH₃CN)

  • Deionized water

  • Standard glassware for organic synthesis

Procedure:

  • Dissolve O-benzylhydroxylamine hydrochloride (1.0 equiv) and glyoxylic acid monohydrate (1.5 equiv) in a 1:1 (v/v) mixture of acetic acid and water.

  • Stir the solution at room temperature for 30 minutes to allow for the formation of the oxime intermediate. Monitor completion by Thin Layer Chromatography (TLC).

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Prepare a solution of sodium cyanoborohydride (4.0 equiv) in a 1:1 (v/v) mixture of acetic acid and water.

  • Add the sodium cyanoborohydride solution portion-wise to the reaction mixture at 0 °C. Causality Note: Portion-wise addition is critical to control the exothermic reaction and prevent the formation of byproducts.

  • Allow the mixture to warm to room temperature and stir for 5 hours.

  • Upon completion, the product can be isolated using standard workup and purification procedures (e.g., extraction, chromatography).

Once synthesized, the N-(benzyloxy)amino acid must be prepared for solid-phase synthesis, typically by protecting its free amino group with an Fmoc (9-fluorenylmethyloxycarbonyl) group.[1]

PART 2: Incorporating N-(Benzyloxy)amino Acids via SPPS

With the Fmoc-protected N-(benzyloxy)amino acid monomer in hand, the next step is its incorporation into a growing peptide chain on a solid support. This step presents a significant challenge: N-alkoxy amino acids are sterically hindered and electronically deactivated, making them poor nucleophiles in amide bond formation.[1] This reduced reactivity necessitates the use of highly efficient coupling reagents to achieve acceptable yields and minimize side reactions like epimerization.

The Challenge of Coupling

Standard coupling reagents may prove insufficient for driving the reaction to completion. The steric bulk of the benzyloxy group, combined with the electron-withdrawing effect of the adjacent oxygen atom, decreases the nucleophilicity of the secondary amine, slowing down the rate of peptide bond formation.[1]

Optimized Coupling Reagents

Research has shown that aminium-based coupling reagents, particularly those containing the 1-hydroxy-7-azabenzotriazole (HOAt) moiety, are highly effective for this difficult coupling. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of HOAt has emerged as a robust "cocktail" for this purpose.[1]

cluster_SPPS SPPS Cycle for N-(Benzyloxy)amino Acid Resin Resin-Bound Peptide (Free N-terminus) Coupling Coupling: HATU/HOAt, DIPEA Resin->Coupling FmocAA Fmoc-N(OBn)-AA FmocAA->Coupling Wash1 Wash (DMF) Coupling->Wash1 Deprotection Fmoc Deprotection: 20% Piperidine/DMF Wash1->Deprotection Wash2 Wash (DMF) Deprotection->Wash2 NextCycle Ready for Next Amino Acid Wash2->NextCycle Peptide1 Peptide 1 (C-terminal Thioester) Intermediate O-Acyl Intermediate Peptide1->Intermediate + Peptide2 Peptide 2 (N-terminal N-Hydroxy-AA) Peptide2->Intermediate O-Acyl Capture (Ligation) Product Ligated Peptide (Native Amide Bond) Intermediate->Product Intramolecular O->N Acyl Transfer Reduction Optional Reduction: (SmI2 or Zn) Product->Reduction N-O Bond Cleavage FinalProduct Fully Native Peptide Reduction->FinalProduct

References

Benzyl N-hydroxycarbamate: A Versatile and Stable Source for Hydroxylamine in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

The direct use of hydroxylamine in organic synthesis is often complicated by its inherent instability, mutagenic properties, and potential for explosive decomposition. Benzyl N-hydroxycarbamate (also known as N-Benzyloxycarbonylhydroxylamine or Cbz-hydroxylamine) emerges as a superior alternative, offering a stable, crystalline, and easy-to-handle solid precursor. This application note provides a comprehensive guide for researchers, chemists, and drug development professionals on the effective utilization of this compound as a source of the hydroxylamine synthon. We detail its physicochemical properties, safety considerations, and robust protocols for the in-situ generation of hydroxylamine via catalytic hydrogenolysis and chemical hydrolysis. Furthermore, we present a detailed workflow for its principal application: the synthesis of hydroxamic acids, a crucial functional group in numerous pharmaceutical agents.

Introduction: The Need for a Stable Hydroxylamine Surrogate

Hydroxylamine (NH₂OH) is a potent nucleophile widely employed in the synthesis of N-O bond-containing compounds such as oximes, nitrones, and, most notably, hydroxamic acids. The hydroxamic acid moiety is a privileged structure in medicinal chemistry, recognized for its potent metal-chelating properties, which are integral to the mechanism of action of many enzyme inhibitors.[1]

However, the practical application of free hydroxylamine is fraught with challenges. It is a volatile and unstable compound, typically supplied as a hydrochloride or sulfate salt to improve its shelf life.[2] The free base, generated in situ, is known to be mutagenic and can decompose violently, posing significant safety risks.[2] These limitations necessitate the use of protected hydroxylamine derivatives that can controllably release the reactive species under specific and mild conditions.

This compound (CAS 3426-71-9) is an N-benzyloxycarbonyl (Cbz) protected form of hydroxylamine.[3] The Cbz group imparts significant stability to the molecule, rendering it a non-volatile, crystalline solid that is easily weighed and handled in a laboratory setting.[4] This guide explores the deprotection strategies and synthetic applications that make it an invaluable tool in modern organic synthesis.

Physicochemical Properties and Safety Data

A thorough understanding of the reagent's properties is critical for its safe and effective use.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 3426-71-9[3][5][6]
Synonyms N-Benzyloxycarbonylhydroxylamine, N-Cbz-hydroxylamine[3][4][6]
Molecular Formula C₈H₉NO₃[3][6]
Molecular Weight 167.16 g/mol [3]
Appearance White to off-white crystalline solid/powder[4][7]
Melting Point 65-70 °C[6][8][9]
Solubility Slightly soluble in DMSO and Methanol[6]
Storage Store at room temperature in a dry, dark, tightly sealed container. Moisture sensitive.[4][6]

Table 2: GHS Hazard and Safety Information

HazardDescription
Pictogram(s) GHS07 (Exclamation Mark)
Signal Word Warning
Hazard Statements H315: Causes skin irritation.[3][10]H319: Causes serious eye irritation.[3][10]H335: May cause respiratory irritation.[3][10]
Precautionary Statements P261: Avoid breathing dust.P264: Wash hands and skin thoroughly after handling.[10][11]P280: Wear protective gloves, eye protection, and face protection.[10][11]P302+P352: IF ON SKIN: Wash with plenty of water.[11]P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[10][11]

Core Synthetic Strategies

This compound serves as a versatile nucleophile in two primary strategic approaches, which are selected based on the substrate and desired outcome.

  • Direct Coupling, then Deprotection: The intact this compound is used as a nucleophile to react with an electrophile (e.g., an activated carboxylic acid). This forms a stable, Cbz-protected intermediate which is then deprotected in a subsequent step to reveal the final product. This is the most common and often cleanest approach for hydroxamic acid synthesis.

  • In Situ Deprotection and Reaction: The Cbz group is cleaved at the outset of the reaction to generate free hydroxylamine (or its salt) directly in the reaction vessel. This in situ generated species is then immediately trapped by an electrophile present in the mixture. This method is useful when the electrophile is incompatible with the conditions required for direct coupling.

G cluster_0 Core Synthetic Pathways cluster_1 Pathway 1: Direct Coupling cluster_2 Pathway 2: In Situ Generation A This compound (Cbz-NHOH) C Cbz-Protected Intermediate (Cbz-NHO-COR) A->C Coupling E Hydroxylamine (in situ) (NH₂OH) A->E Deprotection (e.g., H₂, Pd/C) B Electrophile (e.g., R-CO-X) B->C Coupling D Final Product (HO-NH-COR) C->D Deprotection (e.g., H₂, Pd/C) F Final Product (HO-NH-COR) E->F Trapping

Figure 1. Two primary synthetic strategies using this compound.

Protocols for Deprotection: Generating the Hydroxylamine Nucleophile

The removal of the benzyloxycarbonyl (Cbz) group is the key step in liberating the hydroxylamine functionality. Catalytic hydrogenolysis is the most efficient and widely used method.[12][13]

Method 1: Catalytic Hydrogenolysis

Principle: This method involves the cleavage of the benzylic C–O bond using hydrogen in the presence of a palladium catalyst.[14][15] The reaction is clean, with byproducts being only toluene and carbon dioxide, which are easily removed. The reaction can be performed with hydrogen gas or via transfer hydrogenolysis, which avoids the need for specialized high-pressure equipment.

G reactant Cbz-NHOH product [ NH₂OH ] reactant->product plus + plus->product h2_source H₂ Source(H₂ gas orAmmonium Formate) h2_source->product byproducts + Toluene + CO₂ product->byproducts Pd/C, Solvent (MeOH or EtOH) G A Carboxylic Acid (R-COOH) B Activation (e.g., EDC, HOBt) A->B C Activated Ester (R-CO-X) B->C E Coupling C->E D Benzyl N-hydroxycarbamate D->E F Cbz-Protected Hydroxamate (R-CO-NHO-Cbz) E->F G Hydrogenolysis (H₂, Pd/C) F->G H Final Hydroxamic Acid (R-CO-NHOH) G->H

References

Reactions of Benzyl N-hydroxycarbamate with Electrophiles: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatile Role of Benzyl N-hydroxycarbamate in Modern Organic Synthesis

This compound (also known as N-(Benzyloxycarbonyl)hydroxylamine) is a highly versatile and valuable reagent in organic chemistry, particularly in the fields of medicinal chemistry and drug development.[1] Its unique structural features, possessing both a nucleophilic hydroxylamino group and a readily cleavable benzyloxycarbonyl (Cbz) protecting group, allow for a diverse range of chemical transformations.[2] This guide provides a comprehensive overview of the reactions of this compound with various electrophiles, offering detailed application notes, step-by-step protocols, and insights into the underlying reaction mechanisms.

The strategic importance of this compound is underscored by its role as a key intermediate in the synthesis of complex pharmaceutical agents, such as the antiplatelet drug Ticagrelor.[3][4] Its ability to introduce a protected hydroxylamine functionality makes it an indispensable tool for the construction of hydroxamic acids, a class of compounds known for their metal-chelating properties and broad spectrum of biological activities.[3]

This document is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of this compound. The protocols and discussions herein are designed to be both informative and practical, providing a solid foundation for the successful application of this reagent in the laboratory.

I. Synthesis of this compound

A reliable and scalable synthesis of this compound is crucial for its widespread application. The most common method involves the reaction of hydroxylamine with benzyl chloroformate under basic conditions.

Protocol 1: Synthesis of this compound[3]

Materials:

  • Hydroxylamine hydrochloride

  • Sodium carbonate (Na₂CO₃)

  • Benzyl chloroformate (Cbz-Cl)

  • Dichloromethane (CH₂Cl₂)

  • Deionized water

  • Saturated brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Petroleum ether

Procedure:

  • In a suitable reaction vessel equipped with a mechanical stirrer, dissolve sodium carbonate (1.5 equivalents relative to hydroxylamine hydrochloride) in deionized water.

  • To the stirred solution, add hydroxylamine hydrochloride (1.15 equivalents relative to benzyl chloroformate) at room temperature.

  • Prepare a solution of benzyl chloroformate (1.0 equivalent) in dichloromethane.

  • Slowly add the benzyl chloroformate solution to the reaction mixture over a period of approximately 4 hours, maintaining the temperature at room temperature.

  • After the addition is complete, continue stirring the reaction mixture for 1 hour at room temperature.

  • Add deionized water to the reaction mixture and transfer it to a separatory funnel.

  • Separate the organic layer. Extract the aqueous layer three times with dichloromethane.

  • Combine all organic layers and wash with saturated brine solution.

  • Dry the combined organic phase over anhydrous sodium sulfate and filter.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • For purification, dissolve the crude product in a minimal amount of hot dichloromethane.

  • Cool the solution and add petroleum ether to induce crystallization.

  • Allow the mixture to crystallize at 0°C for 1 hour.

  • Collect the white powdered product by filtration, wash with a cold mixture of petroleum ether and dichloromethane (3:1 v/v), and dry under reduced pressure.

Expected Yield: ~64%

Characterization: The product can be characterized by ¹H-NMR and mass spectrometry. For this compound: ¹H-NMR (400MHz, CDCl₃) δ: 7.37-7.30 (m, 5H), 5.15 (s, 2H); ESI-MS (m/z): 168.1 (M+H⁺), 185.1 (M+NH₄⁺).[3]

II. Reactions with Alkylating Agents: N- vs. O-Alkylation

This compound possesses two nucleophilic sites: the nitrogen and the oxygen of the hydroxylamino group. The regioselectivity of alkylation (N-alkylation vs. O-alkylation) can be controlled by the choice of reaction conditions, particularly the base and solvent.

A. N-Alkylation

N-alkylation of this compound is a key step in the synthesis of N-substituted hydroxamic acids. The resulting N-alkyl-N-benzyloxycarbamates are versatile intermediates that can react with a variety of nucleophiles.[3]

This protocol describes the N-methylation of a related ethyl N-benzyloxycarbamate, which serves as a good model for the N-alkylation of this compound.

Materials:

  • Ethyl N-benzyloxycarbamate (or this compound)

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Methyl iodide (or other alkyl halide)

  • Water

  • Hexane

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred suspension of sodium hydride (1.1 equivalents) in anhydrous DMF at 0°C under a nitrogen atmosphere, add a solution of the N-benzyloxycarbamate (1.0 equivalent) in anhydrous DMF.

  • Stir the mixture at 0°C for 30 minutes.

  • Add the alkyl halide (e.g., methyl iodide, 1.1 equivalents) and allow the reaction to stir at room temperature for 6 hours.

  • Pour the reaction mixture into water and extract the product with hexane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.

  • Purify the crude product by flash chromatography to obtain the N-alkylated product.

Expected Yield: For N-methylation of ethyl N-benzyloxycarbamate, yields are reported to be around 80-93%.[3]

N_Alkylation_Workflow start Start reagents This compound Alkyl Halide Base (e.g., NaH) Solvent (e.g., DMF) start->reagents 1. Combine reaction Reaction at 0°C to RT reagents->reaction 2. React workup Aqueous Workup & Extraction reaction->workup 3. Process purification Chromatography workup->purification 4. Purify product N-Alkyl-N-benzyloxy- carbamate purification->product 5. Isolate

Figure 1: Workflow for N-Alkylation.
B. O-Alkylation

O-alkylation of N-hydroxycarbamates is a valuable method for the synthesis of O-substituted hydroxylamines. While direct O-alkylation with alkyl halides can be achieved, the Mitsunobu reaction offers a mild and efficient alternative for the O-alkylation with alcohols.

Materials:

  • This compound

  • Alcohol (R-OH)

  • Triphenylphosphine (PPh₃)

  • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • Dissolve this compound (1.0 equivalent), the alcohol (1.2 equivalents), and triphenylphosphine (1.5 equivalents) in anhydrous THF under a nitrogen atmosphere.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add DEAD or DIAD (1.5 equivalents) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

  • Remove the solvent under reduced pressure.

  • Purify the residue by flash chromatography to isolate the O-alkylated product.

Mitsunobu_Mechanism cluster_activation Activation of Alcohol cluster_substitution Nucleophilic Substitution PPh3 PPh₃ DEAD DEAD PPh3->DEAD Nucleophilic Attack Betaine Betaine Intermediate DEAD->Betaine Alcohol R-OH Betaine->Alcohol Proton Transfer DEAD_H Protonated DEAD Betaine->DEAD_H Alkoxyphosphonium Alkoxyphosphonium Ion Alcohol->Alkoxyphosphonium Product O-Alkyl Product (Cbz-NHO-R) Alkoxyphosphonium->Product SN2 Attack by Carbamate Anion Ph3PO Ph₃PO Alkoxyphosphonium->Ph3PO Carbamate_Anion Cbz-NHO⁻ Carbamate_Anion->Product

Figure 2: Simplified Mitsunobu Reaction Mechanism.

III. Reactions with Acylating Agents

Acylation of this compound can occur at either the nitrogen or the oxygen atom. The outcome is often dependent on the reaction conditions and the nature of the acylating agent.

Protocol 4: O-Acylation with an Acid Chloride (General Procedure)[7]

Materials:

  • This compound

  • Acid chloride (R-COCl)

  • Pyridine or Triethylamine (Et₃N)

  • Anhydrous Dichloromethane (CH₂Cl₂)

Procedure:

  • Dissolve this compound (1.0 equivalent) and pyridine or triethylamine (1.2 equivalents) in anhydrous dichloromethane under a nitrogen atmosphere.

  • Cool the solution to 0°C.

  • Slowly add the acid chloride (1.1 equivalents) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Wash the reaction mixture with water, 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography or recrystallization.

IV. Michael Addition Reactions

This compound can act as a nucleophile in Michael addition reactions, adding to α,β-unsaturated carbonyl compounds. This reaction provides a route to functionalized β-amino carbonyl derivatives.

Protocol 5: Michael Addition to an Enone (General Procedure)

Materials:

  • This compound

  • α,β-Unsaturated ketone (e.g., Methyl vinyl ketone)

  • A suitable base (e.g., DBU, Et₃N)

  • Solvent (e.g., THF, CH₂Cl₂)

Procedure:

  • Dissolve the α,β-unsaturated ketone (1.0 equivalent) in the chosen solvent.

  • Add this compound (1.2 equivalents) and the base (catalytic amount to 1.1 equivalents).

  • Stir the reaction at room temperature until the starting materials are consumed (monitor by TLC).

  • Quench the reaction with a mild acid (e.g., saturated ammonium chloride solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by flash chromatography.

V. Application in Drug Synthesis: The Case of Ticagrelor

This compound is a crucial building block in the synthesis of Ticagrelor, a P2Y12 platelet inhibitor used to prevent thrombotic events.[3][4] In the synthesis of a key intermediate, this compound is used to introduce the hydroxylamino group, which is later elaborated to form part of the final drug structure.[5][6][7]

The synthesis involves the reaction of a pyrimidine derivative with an amino-cyclopentanol intermediate, followed by the introduction of the side chain derived from this compound. This highlights the importance of this compound in providing a stable and reactive source of a protected hydroxylamine moiety for the construction of complex, biologically active molecules.

Reaction Type Electrophile Product Typical Conditions Yield Range
N-AlkylationAlkyl HalideN-Alkyl-N-benzyloxycarbamateNaH, DMF80-93%[3]
O-Alkylation (Mitsunobu)AlcoholO-Alkyl-N-benzyloxycarbamatePPh₃, DEAD/DIAD, THFVaries
O-AcylationAcid ChlorideO-Acyl-N-benzyloxycarbamatePyridine or Et₃N, CH₂Cl₂Varies
Michael Additionα,β-Unsaturated Ketoneβ-(N-Benzyloxycarbonylaminooxy)ketoneBase (e.g., DBU), THFVaries

VI. Conclusion

This compound is a reagent of considerable synthetic utility, enabling a wide array of transformations with various electrophiles. Its bifunctional nature allows for selective N- or O-functionalization, providing access to a diverse range of valuable intermediates. The protocols and discussions presented in this guide aim to equip researchers with the knowledge and practical guidance necessary to effectively utilize this compound in their synthetic endeavors, from fundamental research to complex drug discovery programs.

References

The Strategic Application of Benzyl N-hydroxycarbamate in Modern Heterocyclic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking the Potential of a Versatile Reagent

Benzyl N-hydroxycarbamate (also known as N-(Benzyloxycarbonyl)hydroxylamine or N-Cbz-hydroxylamine) is a stable, crystalline solid that serves as a pivotal intermediate in contemporary organic and medicinal chemistry.[1] Its true value lies in its capacity to act as a protected precursor to N-benzylhydroxylamine, a reactive species that is central to the construction of various nitrogen- and oxygen-containing heterocyclic scaffolds. The benzyloxycarbonyl (Cbz) group offers significant stability, rendering the molecule easy to handle and store, while being readily cleavable under specific, mild conditions to unmask the reactive hydroxylamine functionality.[2]

This guide provides an in-depth exploration of the utility of this compound in the synthesis of key heterocyclic systems, with a focus on isoxazolidines and isoxazoles. We will delve into the mechanistic underpinnings of the synthetic strategies, provide detailed, field-proven protocols, and offer insights into the causality behind experimental choices.

Core Principle: The Deprotection and In Situ Generation of Reactive Intermediates

The synthetic utility of this compound hinges on the controlled removal of the Cbz protecting group to generate N-benzylhydroxylamine. A highly effective and widely used method for this transformation is catalytic transfer hydrogenation (CTH) . This technique avoids the need for gaseous hydrogen and specialized high-pressure equipment, instead utilizing a hydrogen donor in the presence of a palladium catalyst.[2][3] Ammonium formate is a particularly efficient and common hydrogen donor for this purpose.[2]

Once N-benzylhydroxylamine is formed, it can be directly utilized or, more commonly, converted in situ into other reactive intermediates, such as N-benzylnitrone, for subsequent cycloaddition reactions.[1]

Diagram of the Core Strategy

G cluster_0 Activation Pathway cluster_1 Heterocycle Synthesis Benzyl_N_hydroxycarbamate This compound N_benzylhydroxylamine N-benzylhydroxylamine (Reactive Intermediate) Benzyl_N_hydroxycarbamate->N_benzylhydroxylamine Deprotection (e.g., CTH) N_benzylnitrone N-benzylnitrone (1,3-Dipole) N_benzylhydroxylamine->N_benzylnitrone + Aldehyde/Ketone Heterocycles Isoxazolidines, Isoxazoles, etc. N_benzylnitrone->Heterocycles + Dipolarophile (Alkene/Alkyne)

Caption: General workflow for utilizing this compound.

Application I: Synthesis of Isoxazolidines via [3+2] Cycloaddition

Isoxazolidines are five-membered heterocyclic compounds that are valuable building blocks in medicinal chemistry, often serving as precursors to important functionalities like 1,3-aminoalcohols.[4] A powerful method for their synthesis is the 1,3-dipolar cycloaddition of a nitrone with an alkene.[4][5] this compound is an excellent starting material for a one-pot, two-step synthesis of isoxazolidines.

Mechanistic Rationale

The process begins with the deprotection of this compound to N-benzylhydroxylamine. This is immediately followed by condensation with an aldehyde or ketone to form an N-benzylnitrone in situ. This nitrone, a 1,3-dipole, then undergoes a concerted [3+2] cycloaddition reaction with a dipolarophile (an alkene) to yield the isoxazolidine ring system.[4][5] The regioselectivity of the cycloaddition is governed by frontier molecular orbital (FMO) theory; for electron-rich alkenes, the reaction is typically controlled by the interaction of the alkene's HOMO with the nitrone's LUMO, leading to 5-substituted isoxazolidines.[4]

Diagram of Isoxazolidine Synthesis

G Start This compound Step1 Catalytic Transfer Hydrogenation (Pd/C, HCOONH4) Start->Step1 Intermediate1 N-benzylhydroxylamine Step1->Intermediate1 Step2 Condensation with Aldehyde (R'-CHO) Intermediate1->Step2 Intermediate2 In situ generated N-benzylnitrone Step2->Intermediate2 Step3 [3+2] Cycloaddition with Alkene Intermediate2->Step3 Product Isoxazolidine Step3->Product

Caption: One-pot, two-step synthesis of isoxazolidines.

Experimental Protocol: One-Pot Synthesis of 2-Benzyl-5-phenylisoxazolidine

This protocol details a representative one-pot synthesis starting from this compound.

Materials:

Reagent/SolventM.W. ( g/mol )AmountMoles (mmol)
This compound167.161.67 g10
10% Palladium on Carbon (Pd/C)-170 mg-
Ammonium Formate (HCOONH₄)63.063.15 g50
Methanol (MeOH)32.0450 mL-
Benzaldehyde106.121.06 g (1.02 mL)10
Styrene104.151.25 g (1.37 mL)12
Dichloromethane (DCM)84.93As needed-
Anhydrous Sodium Sulfate (Na₂SO₄)142.04As needed-

Procedure:

  • Deprotection Step: To a 250 mL round-bottom flask, add this compound (1.67 g, 10 mmol) and 10% Pd/C (170 mg). Add methanol (50 mL) to the flask.

  • Under a nitrogen atmosphere, add ammonium formate (3.15 g, 50 mmol) in a single portion to the stirred suspension.[2]

  • Heat the reaction mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is completely consumed (typically 15-30 minutes).

  • Cool the reaction mixture to room temperature. The formation of N-benzylhydroxylamine is now complete.

  • Cycloaddition Step (One-Pot): To the same flask containing the crude N-benzylhydroxylamine solution, add benzaldehyde (1.02 mL, 10 mmol) followed by styrene (1.37 mL, 12 mmol).

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC for the formation of the isoxazolidine product.

  • Work-up: Once the reaction is complete, filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with methanol (2 x 10 mL).

  • Combine the filtrates and evaporate the solvent under reduced pressure.

  • Dissolve the residue in dichloromethane (50 mL) and wash with water (2 x 25 mL) and then brine (25 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to afford the desired 2-benzyl-5-phenylisoxazolidine.

Application II: Synthesis of Isoxazoles

Isoxazoles are five-membered aromatic heterocycles that are prominent scaffolds in a multitude of FDA-approved drugs and biologically active compounds.[6][7] One of the most effective routes to isoxazoles is the [3+2] cycloaddition of a nitrile oxide with an alkyne.[6][8] N-benzylhydroxylamine, generated from this compound, can serve as a precursor to the nitrile oxide intermediate, enabling a one-pot synthesis.

Mechanistic Rationale

This synthesis also begins with the deprotection of this compound. The resulting N-benzylhydroxylamine is then condensed with an aldehyde to form an aldoxime. This aldoxime is subsequently oxidized in situ using a mild oxidizing agent, such as N-chlorosuccinimide (NCS) or a hypervalent iodine reagent, to generate a nitrile oxide.[1][9] This highly reactive 1,3-dipole is immediately trapped by an alkyne present in the reaction mixture, leading to the formation of the stable, aromatic isoxazole ring.[7]

Diagram of Isoxazole Synthesis

G Start This compound Step1 Deprotection (CTH) Start->Step1 Intermediate1 N-benzylhydroxylamine Step1->Intermediate1 Step2 Condensation with Aldehyde Intermediate1->Step2 Intermediate2 Aldoxime Step2->Intermediate2 Step3 In situ Oxidation (e.g., NCS) Intermediate2->Step3 Intermediate3 Nitrile Oxide (1,3-Dipole) Step3->Intermediate3 Step4 [3+2] Cycloaddition with Alkyne Intermediate3->Step4 Product Isoxazole Step4->Product

Caption: Multi-step, one-pot synthesis of isoxazoles.

Experimental Protocol: One-Pot Synthesis of 3,5-Diphenylisoxazole

This protocol outlines a representative one-pot synthesis of a disubstituted isoxazole.

Materials:

Reagent/SolventM.W. ( g/mol )AmountMoles (mmol)
This compound167.160.84 g5
10% Palladium on Carbon (Pd/C)-85 mg-
Ammonium Formate (HCOONH₄)63.061.58 g25
Methanol (MeOH)32.0425 mL-
Benzaldehyde106.120.53 g (0.51 mL)5
Phenylacetylene102.140.61 g (0.67 mL)6
N-Chlorosuccinimide (NCS)133.530.73 g5.5
Triethylamine (Et₃N)101.191.01 g (1.39 mL)10
Dichloromethane (DCM)84.93As needed-

Procedure:

  • Deprotection and Aldoxime Formation: In a 100 mL round-bottom flask, perform the catalytic transfer hydrogenation of this compound (0.84 g, 5 mmol) using 10% Pd/C (85 mg) and ammonium formate (1.58 g, 25 mmol) in methanol (25 mL) at reflux, as described in the isoxazolidine protocol.

  • After cooling to room temperature, add benzaldehyde (0.51 mL, 5 mmol) to the crude N-benzylhydroxylamine solution and stir for 1 hour to form the corresponding benzaldoxime.

  • Nitrile Oxide Generation and Cycloaddition (One-Pot): Filter the reaction mixture through Celite® to remove the Pd/C, washing the pad with methanol. Concentrate the filtrate under reduced pressure to remove most of the methanol.

  • Re-dissolve the residue in dichloromethane (30 mL). Add phenylacetylene (0.67 mL, 6 mmol) and triethylamine (1.39 mL, 10 mmol) to the solution.

  • Cool the mixture in an ice bath (0 °C) and add N-chlorosuccinimide (0.73 g, 5.5 mmol) portion-wise over 10 minutes.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

  • Work-up: Upon completion, wash the reaction mixture with water (2 x 20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield 3,5-diphenylisoxazole.

Conclusion and Future Outlook

This compound stands as a highly valuable and versatile reagent for the synthesis of nitrogen- and oxygen-containing heterocycles. Its stability and the ease of its deprotection via catalytic transfer hydrogenation make it a superior alternative to handling free hydroxylamines directly. The protocols detailed herein for the synthesis of isoxazolidines and isoxazoles demonstrate a reliable and efficient pathway that can be adapted for a wide range of substrates, facilitating the construction of diverse molecular libraries for drug discovery and development. The principles of in situ generation of reactive intermediates from this stable precursor are broadly applicable and hold promise for the development of novel synthetic routes to other important heterocyclic systems.

References

Application Notes and Protocols: Benzyl N-Hydroxycarbamate in the Preparation of N-Aryl-N-Hydroxycarbamates

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the strategic use of benzyl N-hydroxycarbamate in the synthesis of N-aryl-N-hydroxycarbamates. These target molecules are crucial scaffolds in medicinal chemistry, notably as precursors to hydroxamic acids, a class of compounds known for their activity as histone deacetylase (HDAC) inhibitors.[1][2][3][4] This guide elucidates the underlying chemical principles, provides detailed, field-proven protocols, and explains the causality behind experimental choices to ensure reproducible and efficient synthesis.

Introduction: The Significance of N-Aryl-N-Hydroxycarbamates

N-aryl-N-hydroxycarbamates are pivotal intermediates in the synthesis of a wide array of biologically active compounds.[5] The carbamate moiety, an amide-ester hybrid, imparts chemical stability and the ability to permeate cell membranes, making it a valuable surrogate for peptide bonds in drug design.[6][7] The N-hydroxy functionality is of particular interest as it can be readily converted to a hydroxamic acid, a potent zinc-binding group found in the active site of metalloenzymes like histone deacetylases (HDACs).[8] Dysregulation of HDACs is implicated in various cancers and other diseases, making HDAC inhibitors a significant focus of therapeutic development.[1][8]

This compound serves as a stable, versatile, and commercially available reagent for introducing the N-hydroxycarbamate functionality.[9][10] Its benzyloxycarbonyl (Cbz or Z) group is a well-established protecting group for amines, offering stability under various reaction conditions and susceptibility to facile removal by hydrogenolysis.

Chemical Principles and Mechanistic Insights

The preparation of N-aryl-N-hydroxycarbamates from this compound typically involves the formation of a carbon-nitrogen (C-N) bond between an aryl group and the nitrogen atom of the N-hydroxycarbamate. The most robust and widely adopted method for this transformation is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction.[11][12][13][14][15]

The Buchwald-Hartwig Amination Catalytic Cycle

The generally accepted mechanism for the Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium(0) species.[12][13]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide (Ar-X) bond, forming a Pd(II) intermediate.[11][12] The choice of a bulky, electron-rich phosphine ligand is crucial for promoting this step, especially with less reactive aryl chlorides.[12]

  • Ligand Exchange/Amine Coordination: The N-hydroxycarbamate displaces a ligand on the palladium center.

  • Deprotonation: A base deprotonates the coordinated N-hydroxycarbamate, forming a palladium-amido complex. The choice of base is critical to the reaction's success.

  • Reductive Elimination: The aryl group and the nitrogen of the carbamate couple, forming the desired C-N bond and regenerating the active Pd(0) catalyst.[12]

Below is a diagram illustrating the catalytic cycle.

Buchwald_Hartwig_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd_complex L_nPd(II)(Ar)(X) oxidative_addition->pd_complex ligand_exchange Ligand Exchange pd_complex->ligand_exchange R-NHOH amine_coordination L_mPd(II)(Ar)(X)(R-NHOH) ligand_exchange->amine_coordination deprotonation Deprotonation (Base) amine_coordination->deprotonation amido_complex L_mPd(II)(Ar)(N(OH)R) deprotonation->amido_complex reductive_elimination Reductive Elimination amido_complex->reductive_elimination reductive_elimination->pd0 Regenerates Pd(0) product Ar-N(OH)R reductive_elimination->product catalyst_regeneration Catalyst Regeneration Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up and Purification p1 Add Pd Catalyst, Ligand, and Base to Schlenk Flask p2 Add Aryl Halide and this compound p1->p2 p3 Add Anhydrous Toluene p2->p3 r1 Stir at RT (15-20 min) p3->r1 r2 Heat to 80-110 °C r1->r2 r3 Monitor by TLC/LC-MS r2->r3 w1 Cool to RT and Quench with Water r3->w1 w2 Extract with Organic Solvent w1->w2 w3 Wash with Brine, Dry, and Concentrate w2->w3 w4 Purify by Column Chromatography w3->w4 Final Product Final Product w4->Final Product

References

Application Notes & Protocols: The Strategic Use of Benzyl N-hydroxycarbamate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Versatile Scaffold

In the landscape of medicinal chemistry and pharmaceutical development, the identification of versatile and reliable intermediates is paramount to the successful synthesis of novel therapeutic agents. Benzyl N-hydroxycarbamate (CAS 3426-71-9), also known as N-(Benzyloxycarbonyl)hydroxylamine, has emerged as a critical building block in this arena.[1][2] Its significance lies not in its own biological activity, but in the functionalities it masterfully introduces into complex molecules. This N-protected hydroxylamine derivative serves as a stable, easy-to-handle precursor for several key pharmacophores, most notably hydroxamic acids, which are renowned for their metal-chelating properties.[3][4]

The benzylcarbamate moiety acts as an effective protecting group for the inherently reactive hydroxylamine, allowing for selective transformations at other positions of a molecule before its strategic deprotection unveils the desired functionality. This guide provides an in-depth exploration of this compound, detailing its synthesis, core applications, and field-proven protocols for its use in the discovery and development of next-generation therapeutics, including enzyme inhibitors and nitric oxide-releasing compounds. It is designed for researchers, scientists, and drug development professionals seeking to leverage this intermediate to its full potential.

Physicochemical Properties & Synthesis

A thorough understanding of a reagent's properties is fundamental to its effective use. This compound is typically an off-white to white crystalline solid, a form that facilitates easy handling and weighing in a laboratory setting.[1][5]

PropertyValueReference(s)
Molecular Formula C₈H₉NO₃[6]
Molecular Weight 167.16 g/mol [1]
Appearance White to off-white crystalline solid/powder[1][5]
Melting Point 65-70 °C[5]
Boiling Point 373.4 °C (at 760 mmHg)[1]
Solubility Slightly soluble in DMSO and Methanol[5]
Storage 2-8°C, sealed in a dry, dark place[1][5]
Synthesis of this compound

The most common and reliable synthesis involves the reaction of benzyl chloroformate with hydroxylamine hydrochloride in the presence of a base. The base neutralizes the HCl byproduct and facilitates the nucleophilic attack of hydroxylamine on the chloroformate.

cluster_reactants Reactants cluster_process Process cluster_products Products BC Benzyl Chloroformate Reaction Reaction in Dichloromethane/Water BC->Reaction HA Hydroxylamine HCl HA->Reaction Base Sodium Carbonate (Na₂CO₃) Base->Reaction BHC This compound Reaction->BHC Yields NaCl NaCl Reaction->NaCl CO2 CO₂ Reaction->CO2 H2O H₂O Reaction->H2O

Caption: Synthesis of this compound.

A detailed protocol for this synthesis is provided in Section 4.1.

Core Applications in Drug Discovery

The utility of this compound stems from its role as a stable precursor to functionalities that are pivotal for biological activity.

Keystone Precursor for Hydroxamic Acid-Based Enzyme Inhibitors

Hydroxamic acids (-CONHOH) are one of the most important functional groups in medicinal chemistry, primarily due to their exceptional ability to chelate metal ions, particularly Zn(II), present in the active sites of many metalloenzymes.[3][4] This interaction is the cornerstone of the inhibitory activity of numerous drugs. This compound provides a protected form of this moiety, which can be unmasked in a late-stage synthetic step.

  • Histone Deacetylase (HDAC) Inhibitors: HDACs are a class of enzymes that play a crucial role in gene expression regulation.[7] Their active site contains a critical Zn(II) ion. Hydroxamic acid-based inhibitors, such as the FDA-approved drugs Vorinostat (SAHA) and Belinostat, bind to this zinc ion, blocking the enzyme's activity and leading to anticancer effects.[8] The synthesis of these complex molecules often involves coupling a linker and a surface-recognition "cap" group, with the final step being the deprotection of a benzyl-protected hydroxylamine to reveal the zinc-binding hydroxamic acid.[9][10]

cluster_enzyme HDAC Active Site cluster_inhibitor Hydroxamic Acid Inhibitor Zinc Zn²⁺ Pocket Hydrophobic Pocket Cap Cap Group (Surface Recognition) Cap->Pocket Binds to Linker Linker Cap->Linker ZBG Hydroxamic Acid (O=C-N-OH) Linker->ZBG ZBG->Zinc Chelates

Caption: Mechanism of HDAC Inhibition.

  • Matrix Metalloproteinase (MMP) Inhibitors: MMPs are zinc-dependent endopeptidases involved in tissue remodeling, and their dysregulation is implicated in arthritis, cardiovascular diseases, and cancer metastasis.[11] Hydroxamic acids are a classic zinc-binding group used in the design of MMP inhibitors like Marimastat.[3] this compound serves as an essential intermediate in synthesizing these targeted inhibitors.

Platform for Developing Nitric Oxide (NO) Donors

Nitric oxide (NO) is a fundamental signaling molecule involved in numerous physiological processes, including vasodilation, neurotransmission, and immune responses.[12] The therapeutic delivery of NO is a promising strategy for conditions like hypertension and priapism.[13][14] While this compound itself is not an NO donor, its derivatives can be engineered to release NO under specific physiological conditions. The N-hydroxycarbamate core can be incorporated into larger molecules designed to metabolically or chemically decompose to yield NO, providing localized therapeutic effects.[15]

Role in Bioisosteric Replacement Strategies

Bioisosterism, the replacement of a functional group with another that retains similar biological activity but offers improved physicochemical or pharmacokinetic properties, is a cornerstone of lead optimization.[16][17] The N-hydroxycarbamate moiety can serve as a non-classical bioisostere for other hydrogen-bonding groups or moieties that interact with metalloenzymes. This substitution can enhance properties like metabolic stability, lipophilicity, and target affinity, making it a valuable tool for fine-tuning drug candidates.[18]

Experimental Protocols

The following protocols are provided as standardized procedures. Researchers should adapt them based on the specific substrate and scale. All operations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE).[19]

Protocol: Synthesis of this compound

This protocol is adapted from established literature procedures.[20][21]

Materials:

  • Hydroxylamine hydrochloride (1.0 eq)

  • Sodium carbonate (Na₂CO₃) (1.3 eq)

  • Benzyl chloroformate (0.87 eq)

  • Dichloromethane (DCM)

  • Deionized water

  • Petroleum ether

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Saturated brine solution

Procedure:

  • In a three-necked flask equipped with a mechanical stirrer, dissolve sodium carbonate in deionized water.

  • Add hydroxylamine hydrochloride to the solution and stir until it dissolves.

  • Cool the flask in an ice-water bath.

  • Slowly add a solution of benzyl chloroformate in DCM dropwise over approximately 4 hours, maintaining the temperature at 0-5 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for 1 hour.

  • Transfer the mixture to a separatory funnel and add more water. Separate the organic layer.[20]

  • Extract the aqueous layer three times with DCM.

  • Combine all organic layers and wash with saturated brine solution.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the crude product.[21]

  • Purification: Dissolve the crude solid in a minimal amount of hot DCM. Cool the solution to 0 °C and add cold petroleum ether slowly until precipitation is observed. Allow the solution to crystallize at 0 °C for 1 hour.[20]

  • Filter the white solid, wash with a cold 3:1 mixture of petroleum ether:DCM, and dry under vacuum to yield pure this compound.

  • Validation: Confirm product identity and purity via ¹H NMR, ¹³C NMR, and Mass Spectrometry (see Section 5).

Protocol: General Procedure for Benzyl Deprotection to Yield Hydroxamic Acid

This protocol describes the catalytic hydrogenation method for cleaving the benzyl protecting group to unveil the hydroxamic acid.

Materials:

  • This compound derivative (1.0 eq)

  • Palladium on carbon (Pd/C, 10% w/w, ~0.1 eq)

  • Methanol (MeOH) or Ethyl Acetate (EtOAc)

  • Hydrogen gas (H₂) source (balloon or hydrogenation apparatus)

  • Celite®

Procedure:

  • Dissolve the this compound derivative in a suitable solvent (e.g., MeOH or EtOAc) in a flask.

  • Carefully add the Pd/C catalyst to the solution.

  • Seal the flask and purge the system with nitrogen, followed by hydrogen gas.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (typically 1 atm from a balloon) at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

  • Once complete, carefully purge the system with nitrogen to remove excess hydrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with the reaction solvent.

  • Combine the filtrates and remove the solvent under reduced pressure to yield the final hydroxamic acid product.

  • Validation: Characterize the product by NMR and Mass Spectrometry to confirm the removal of the benzyl group and the presence of the free hydroxamic acid.

Protocol: Representative Enzyme Inhibition Assay (HDAC)

This is a generalized colorimetric assay to determine the IC₅₀ value of a synthesized hydroxamic acid against an HDAC enzyme.[22][23]

Materials:

  • Synthesized hydroxamic acid inhibitor

  • Recombinant human HDAC enzyme

  • Colorimetric HDAC substrate (e.g., Boc-Lys(Ac)-pNA)

  • Assay buffer (e.g., Tris-HCl, pH 8.0)

  • Developer solution (containing trypsin and a colorimetric agent)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of the inhibitor in DMSO. Create a series of dilutions in assay buffer.

  • In a 96-well plate, add the assay buffer, the inhibitor dilutions (including a no-inhibitor control), and the HDAC enzyme solution.

  • Incubate the plate at 37 °C for 10 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate the enzymatic reaction by adding the colorimetric substrate to all wells.

  • Incubate the plate at 37 °C for 30-60 minutes.

  • Stop the reaction by adding the developer solution. The developer cleaves the deacetylated substrate, producing a colored product (e.g., p-nitroaniline).

  • Measure the absorbance at the appropriate wavelength (e.g., 405 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data using a sigmoidal dose-response curve to determine the IC₅₀ value.[24]

Inhibitor Conc. (nM)Absorbance (405 nm)% Inhibition
0 (Control)1.2500%
11.1885%
100.93825%
500.65048%
1000.37570%
5000.13889%
10000.10092%

Compound Characterization & Safety

Spectroscopic Data Interpretation

Confirmation of the chemical structure is essential. The following are characteristic spectral data for this compound.[21][25][26]

TechniqueFeatureExpected Data
¹H NMR (CDCl₃)Benzyl CH₂ protonsSinglet at ~5.15 ppm
Aromatic protonsMultiplet at ~7.30-7.40 ppm
¹³C NMR Carbonyl (C=O)~158-160 ppm
Benzyl CH₂~68-70 ppm
Aromatic Carbons~128-136 ppm
IR (KBr)N-H / O-H StretchBroad peak ~3200-3400 cm⁻¹
C=O StretchStrong peak ~1680-1700 cm⁻¹
MS (ESI+) [M+H]⁺168.1 m/z
[M+Na]⁺190.0 m/z
Safety and Handling

This compound and its derivatives require careful handling.

  • Hazard Statements: May cause skin irritation, serious eye damage, and may cause an allergic skin reaction.[27]

  • Precautions:

    • Always handle in a well-ventilated fume hood.[19]

    • Wear protective gloves, safety goggles, and a lab coat.[28]

    • Avoid breathing dust.[29]

    • Wash hands thoroughly after handling.

  • First Aid:

    • Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Seek immediate medical attention.[19]

    • Skin: Wash with plenty of soap and water. If irritation or rash occurs, get medical advice.

    • Inhalation: Move person to fresh air. If breathing is difficult, give oxygen.[19]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[29]

Conclusion

This compound is more than a simple chemical intermediate; it is a strategic tool in the drug discovery arsenal. Its stability, coupled with the ease of deprotection to reveal the highly functional hydroxamic acid moiety, makes it indispensable for the synthesis of metalloenzyme inhibitors. Its adaptability for use in developing NO-donors and in bioisosteric replacement further broadens its applicability. By understanding its properties and mastering the protocols for its use, researchers can significantly accelerate the development of novel and effective therapeutics targeting a wide range of diseases.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Benzyl N-hydroxycarbamate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Benzyl N-hydroxycarbamate (CAS 3426-71-9). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this synthesis, with the goal of improving reaction yield and product purity. We will delve into the causality behind experimental choices, providing field-proven insights to ensure robust and reproducible outcomes.

Troubleshooting Guide: Common Synthesis Issues

This section addresses specific problems that may arise during the synthesis of this compound, which typically involves the reaction of benzyl chloroformate with hydroxylamine hydrochloride in the presence of a base.

Q1: My final yield is significantly low, or I isolated no product.

Probable Cause(s):

  • Hydrolysis of Benzyl Chloroformate: This is the most common cause of low yields. Benzyl chloroformate is highly reactive and sensitive to moisture, readily hydrolyzing to benzyl alcohol, CO₂, and hydrochloric acid, especially under basic conditions.[1][2] Adding the base and benzyl chloroformate simultaneously or too quickly can accelerate this decomposition.[3]

  • Incorrect Stoichiometry or Basicity: The reaction requires a base to neutralize the hydroxylamine hydrochloride starting material and the HCl generated as a byproduct.[4] Insufficient base will leave the hydroxylamine protonated, rendering it non-nucleophilic. Conversely, an excessively high concentration of a strong base (like NaOH) can aggressively promote the hydrolysis of the chloroformate.[3]

  • Suboptimal Reaction Temperature: While the reaction proceeds at room temperature, the initial addition of the highly reactive benzyl chloroformate should be performed at a lower temperature (e.g., 0 °C) to temper its reactivity and minimize hydrolysis.[3]

Recommended Solutions:

  • Control Reagent Addition: Dissolve the hydroxylamine hydrochloride and base (e.g., sodium carbonate) in water first. Cool this aqueous solution in an ice bath (0 °C). Add the benzyl chloroformate, preferably dissolved in an immiscible organic solvent like dichloromethane (DCM), dropwise over an extended period (e.g., 2-4 hours) with vigorous stirring.[5][6] This two-phase system keeps the concentration of the chloroformate in the aqueous phase low, favoring the reaction with hydroxylamine over hydrolysis.

  • Optimize Base and pH: Use a sufficient quantity of a moderately strong base like sodium carbonate (Na₂CO₃) to neutralize all acidic species.[5][6] Typically, more than two equivalents relative to hydroxylamine hydrochloride are needed: one to free the hydroxylamine and one to neutralize the byproduct HCl.

  • Maintain Low Temperature: Keep the reaction vessel in an ice bath during the entire addition of benzyl chloroformate. After the addition is complete, the reaction can be allowed to slowly warm to room temperature and stirred for an additional hour to ensure completion.[5][6]

Q2: The crude product is a sticky oil or gum that is difficult to purify.

Probable Cause(s):

  • Presence of Impurities: The primary impurity is often benzyl alcohol, a byproduct of chloroformate hydrolysis. Unreacted starting materials can also contribute to the crude product's oily nature.[7]

  • Incomplete Solvent Removal: Residual solvents from the workup (e.g., dichloromethane) can prevent crystallization.

Recommended Solutions:

  • Thorough Workup: After the reaction, perform a standard aqueous workup. Separate the organic layer, and extract the aqueous layer multiple times with fresh dichloromethane to recover all the product.[5][6] Combine the organic extracts and wash with saturated brine to help remove water and water-soluble impurities. Dry the organic phase thoroughly with a drying agent like anhydrous sodium sulfate.[5]

  • Effective Crystallization: Crystallization is superior to column chromatography for this compound, as the product can be unstable on silica gel.[8]

    • After drying and filtering the organic solution, concentrate it under reduced pressure to obtain the crude product.[5]

    • Dissolve this crude residue in a minimum amount of dichloromethane.[5][6]

    • Cool the solution in an ice bath and slowly add a cold non-polar "anti-solvent" like petroleum ether or hexane dropwise until the solution becomes persistently cloudy.[5]

    • Allow the mixture to crystallize at 0 °C for at least one hour, or even overnight, to maximize the recovery of the solid product.[5]

  • Wash the Crystals: Filter the solid product and wash it with a small amount of a pre-cooled mixture of the crystallization solvents (e.g., 3:1 petroleum ether:dichloromethane) to remove surface impurities.[5][6]

Q3: I see multiple spots on my TLC plate, indicating significant side products.

Probable Cause(s):

  • Di-acylation of Hydroxylamine: Hydroxylamine has two nucleophilic sites (N and O). While N-acylation is kinetically favored, high temperatures or prolonged reaction times can lead to the formation of O-acylated or N,O-diacylated byproducts.

  • Degradation: this compound can be unstable under harsh conditions (e.g., high heat or very strong acid/base).

Recommended Solutions:

  • Strict Temperature Control: As detailed above, maintaining a low temperature (0 °C) during the addition of benzyl chloroformate is critical to ensure selectivity for N-acylation.[3]

  • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the consumption of the limiting reagent (benzyl chloroformate). Over-extending the reaction time is unnecessary and can increase the formation of byproducts.

  • Mild Workup Conditions: Avoid using strong acids or bases during the workup. Use saturated sodium bicarbonate for washes if necessary, and ensure all steps are performed at or below room temperature.

Frequently Asked Questions (FAQs)

Q1: What is the optimal base for this reaction: Sodium Carbonate or Sodium Hydroxide? A1: Sodium carbonate is generally the preferred base for this synthesis.[5][6] It is strong enough to deprotonate the hydroxylamine hydrochloride and neutralize the HCl byproduct, but it is milder than sodium hydroxide. The use of a strong base like NaOH can significantly increase the rate of competitive hydrolysis of the benzyl chloroformate, leading to lower yields.[3][9]

Q2: Why is a biphasic solvent system like Dichloromethane/Water recommended? A2: The biphasic system is a strategic choice to manage the competing reactions. Hydroxylamine hydrochloride and the base are dissolved in the aqueous phase. The water-sensitive benzyl chloroformate is dissolved in the organic phase (DCM).[6] With vigorous stirring, the reaction occurs at the interface of the two layers. This setup keeps the bulk concentration of benzyl chloroformate in the aqueous phase low, thereby minimizing its hydrolysis while still allowing it to react efficiently with the hydroxylamine.

Q3: How do I confirm the identity and purity of my final product? A3: Standard analytical techniques should be used. The melting point of pure this compound is reported to be in the range of 65-70 °C.[5][10][11] You should also use ¹H NMR and ESI-MS to confirm the structure and mass, comparing your results to literature values.[6]

Q4: Are there safer alternatives to using benzyl chloroformate? A4: Yes, while benzyl chloroformate is common, it is a toxic and corrosive lachrymator.[1][9] An alternative, industrially safer approach involves reacting a carbonic acid diester, such as dibenzyl carbonate, with hydroxylamine.[12] This method avoids the use of highly hazardous reagents like chloroformates and their precursor, phosgene.

Optimized Experimental Protocol

This protocol is synthesized from established procedures to maximize yield and purity.[5][6]

Materials:

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium carbonate (Na₂CO₃), anhydrous

  • Benzyl chloroformate (Cbz-Cl)

  • Dichloromethane (DCM)

  • Petroleum ether (or hexane)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Deionized water

  • Saturated brine solution

Procedure:

  • Prepare Aqueous Solution: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a temperature probe, dissolve sodium carbonate (1.5 eq. relative to Cbz-Cl) in deionized water. Add hydroxylamine hydrochloride (1.15 eq. relative to Cbz-Cl) and stir until fully dissolved.

  • Cool Reaction Mixture: Cool the flask in an ice-water bath to 0-5 °C.

  • Prepare Cbz-Cl Solution: In the dropping funnel, add a solution of benzyl chloroformate (1.0 eq.) dissolved in dichloromethane.

  • Slow Addition: With vigorous stirring, add the benzyl chloroformate solution dropwise to the cold aqueous mixture over 3-4 hours, ensuring the internal temperature does not exceed 5 °C.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for an additional 1 hour.

  • Workup - Phase Separation: Transfer the mixture to a separatory funnel. Separate the lower organic (DCM) layer.

  • Workup - Extraction: Extract the aqueous layer three times with fresh portions of dichloromethane.

  • Workup - Wash and Dry: Combine all organic layers. Wash once with saturated brine solution. Dry the combined organic phase over anhydrous sodium sulfate for at least 30 minutes.

  • Crude Product Isolation: Filter off the drying agent. Remove the solvent (DCM) by rotary evaporation at a temperature below 40 °C to obtain the crude product, which may be a white solid or a pale oil.

  • Purification by Crystallization:

    • Dissolve the crude product in a minimal volume of room temperature dichloromethane.

    • Place the solution in an ice bath. Slowly add cold petroleum ether with swirling until the solution just begins to show persistent turbidity.

    • Allow the flask to stand undisturbed in the ice bath (or refrigerator at 0-4 °C) for at least 2 hours to allow for complete crystallization.

    • Collect the white, crystalline product by vacuum filtration.

    • Wash the filter cake with a small amount of cold 3:1 petroleum ether/DCM.

    • Dry the final product under vacuum at a temperature not exceeding 35 °C.

Quantitative Data Summary

ParameterRecommended ValueRationale
Temperature 0-5 °C during additionMinimizes hydrolysis of benzyl chloroformate.[3]
Base Sodium CarbonateEffective and milder than NaOH, reducing side reactions.[5][6]
Solvent System Dichloromethane / WaterBiphasic system controls reactivity and limits hydrolysis.[6]
Purification Crystallization (DCM/Petroleum Ether)Avoids potential product degradation on silica gel.[5][8]

Visualizations

Core Reaction and Key Side Reaction

reaction_mechanism cluster_main Main Synthetic Pathway cluster_side Major Side Reaction NH2OH Hydroxylamine (from HCl salt + Base) Product This compound NH2OH->Product CbzCl Benzyl Chloroformate CbzCl->Product Nucleophilic Attack (-HCl) CbzCl_side Benzyl Chloroformate Byproduct Benzyl Alcohol + CO₂ CbzCl_side->Byproduct Hydrolysis H2O Water (Base Catalyzed) H2O->Byproduct troubleshooting_workflow cluster_investigate Investigation Steps Start Start Synthesis CheckYield Is Yield < 60%? Start->CheckYield Temp Was Cbz-Cl added slowly at 0-5 °C? CheckYield->Temp Yes Success Process Optimized Yield Improved CheckYield->Success No Base Was >2 eq. of base used? Temp->Base Yes Failure Re-evaluate Reagent Quality and Purity Temp->Failure No, correct procedure Stir Was stirring vigorous? Base->Stir Yes Base->Failure No, adjust stoichiometry Purify Was crystallization performed correctly? Stir->Purify Yes Stir->Failure No, improve mixing Purify->Success Yes Purify->Failure No, re-purify crude

References

Technical Support Center: Purification of Crude Benzyl N-hydroxycarbamate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of crude Benzyl N-hydroxycarbamate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purification of this versatile pharmaceutical intermediate.[1] The following content is structured in a question-and-answer format to directly address specific issues and provide robust, field-proven protocols.

Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound and how do they arise?

A1: Understanding the potential impurities is the first step toward a successful purification strategy. The impurities in crude this compound typically originate from the starting materials, side reactions, or subsequent degradation.

Common Impurities and Their Origins:

ImpurityOriginImpact on Purification
Benzyl Alcohol Hydrolysis of benzyl chloroformate or the product itself.Can be difficult to remove by recrystallization alone due to similar polarities.
Dibenzyl Carbonate Reaction of benzyl chloroformate with benzyl alcohol.Typically less polar than the desired product.
Unreacted Hydroxylamine Excess reagent from the synthesis.Highly polar and water-soluble, usually removed during aqueous work-up.
N,O-bis(benzyloxycarbonyl)hydroxylamine Over-reaction of hydroxylamine with benzyl chloroformate.[2]Can be challenging to separate due to structural similarity.
Benzyl Chloride Impurity in the starting benzyl chloroformate.Can lead to the formation of N-benzylhydroxylamine hydrochloride.[3][4]
Dibenzylurea A potential byproduct in related carbamate syntheses.[5]May require chromatographic separation.

The synthesis of this compound often involves the reaction of benzyl chloroformate with hydroxylamine in the presence of a base.[1][6] Side reactions, such as the reaction of benzyl chloroformate with water or benzyl alcohol, can lead to the formation of impurities.[7] Inadequate control of reaction conditions (e.g., temperature, pH) can also promote the formation of byproducts.[8]

Q2: My crude this compound is an oil and won't solidify. What should I do?

A2: Oiling out is a common issue in the crystallization of many organic compounds, including this compound. This phenomenon occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline lattice. It is often caused by the presence of impurities that depress the melting point or by a high degree of supersaturation.

Troubleshooting Steps:

  • Solvent Selection: The choice of solvent is critical. A single solvent may not be ideal. A mixed solvent system, such as dichloromethane/petroleum ether or ethyl acetate/hexane, is often effective.[1][9] The ideal solvent system is one in which the compound is soluble when hot but sparingly soluble when cold.[10]

  • Scratching: Use a glass rod to scratch the inside of the flask at the air-liquid interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

  • Seeding: If you have a small amount of pure, solid this compound, add a seed crystal to the cooled, supersaturated solution to induce crystallization.

  • Slow Cooling: Allow the solution to cool slowly to room temperature, and then place it in a refrigerator or freezer. Rapid cooling can favor oiling out.

  • Trituration: If an oil persists, remove the solvent and add a non-polar solvent in which the desired product is insoluble (e.g., hexane or petroleum ether). Vigorously stir or sonicate the mixture. This can sometimes induce solidification.

Troubleshooting Guides
Issue 1: Low Yield After Recrystallization

Low recovery after recrystallization is a frequent problem. This can be due to several factors, from using too much solvent to the product being more soluble than anticipated.

Workflow for Optimizing Recrystallization:

References

Technical Support Center: Synthesis of Benzyl N-hydroxycarbamate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Benzyl N-hydroxycarbamate synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this critical synthesis. By understanding the underlying chemical principles, you can optimize your reaction conditions, improve yield and purity, and troubleshoot effectively.

Troubleshooting Guide: Common Side Reactions & Issues

This section addresses specific problems you may encounter during the synthesis of this compound, providing insights into their causes and actionable solutions.

Issue 1: Low or No Yield of the Desired Product

Question: I am getting a low yield of this compound, or the reaction doesn't seem to be working at all. What are the likely causes and how can I fix this?

Answer:

Low or no yield is a frequent issue stemming from several potential problems. A systematic approach to troubleshooting is crucial.

Possible Causes & Solutions:

  • Poor Quality or Decomposed Benzyl Chloroformate (Cbz-Cl): Cbz-Cl is highly sensitive to moisture and can decompose over time, especially if not stored properly.[1][2][3] Decomposition products include benzyl alcohol, hydrochloric acid, and carbon dioxide, which will not participate in the desired reaction.[1][2]

    • Solution: Always use fresh or properly stored Cbz-Cl. It should be a colorless liquid; a yellow tint can indicate impurities.[3] Store it at 2-8°C under an inert atmosphere.[1][4] Before use, you can perform a quick quality check by reacting a small amount with a test amine to ensure it forms the expected carbamate.

  • Incomplete Neutralization of Hydroxylamine Hydrochloride: The starting material is often hydroxylamine hydrochloride (NH₂OH·HCl).[5] The free hydroxylamine base is the active nucleophile. If the hydrochloride salt is not fully neutralized by the base (e.g., sodium carbonate, sodium hydroxide), the concentration of the reactive species will be low, leading to poor conversion.

    • Solution: Ensure you are using the correct stoichiometry of a suitable base to fully neutralize the hydroxylamine hydrochloride. The reaction should be basic. For instance, when using sodium carbonate, you will need at least two equivalents to neutralize the HCl and the proton from the hydroxylamine's hydroxyl group.[6]

  • Incorrect Reaction Temperature: The reaction is typically performed at low temperatures (around 0°C) to control its exothermicity and minimize side reactions.[6] Running the reaction at too high a temperature can lead to the decomposition of Cbz-Cl and other side products.

    • Solution: Maintain the reaction temperature at 0-5°C, especially during the addition of Cbz-Cl. Use an ice bath and monitor the internal temperature of the reaction vessel.

  • Presence of Water: Benzyl chloroformate reacts vigorously with water, leading to its decomposition.[7]

    • Solution: Use anhydrous solvents and ensure all glassware is thoroughly dried before use. While some protocols use a biphasic system with water, the Cbz-Cl is typically dissolved in an organic solvent to control its reaction with the aqueous phase.[6]

Issue 2: Formation of O-acylated and Di/Tri-substituted Byproducts

Question: My product mixture contains significant amounts of impurities that are difficult to separate. I suspect O-acylation or multiple substitutions on the hydroxylamine. How can I prevent this?

Answer:

Hydroxylamine has two nucleophilic centers: the nitrogen and the oxygen. This can lead to the formation of undesired byproducts.

Underlying Chemistry:

Hydroxylamine can be acylated on the nitrogen (N-acylation) to form the desired N-hydroxycarbamate, or on the oxygen (O-acylation). Furthermore, both the N-H and O-H protons can be substituted, leading to di- and even tri-alkoxycarbonyl hydroxylamines.[8]

Preventative Measures:

  • Controlled Addition of Benzyl Chloroformate: Adding the Cbz-Cl slowly and at a low temperature (0°C) helps to favor N-acylation over O-acylation and multiple substitutions.[6] A rapid, localized excess of the acylating agent can promote these side reactions.

  • Stoichiometry: Using a slight excess of hydroxylamine relative to Cbz-Cl can help to minimize the formation of di- and tri-substituted products. However, a large excess can complicate purification. Careful control of stoichiometry is key.

  • pH Control: Maintaining a basic pH is crucial. The nucleophilicity of the nitrogen is generally higher than that of the oxygen, particularly under basic conditions.

Issue 3: Presence of Benzyl Alcohol and Dibenzyl Carbonate Impurities

Question: After my reaction, I've identified benzyl alcohol and dibenzyl carbonate in my product. Where are these coming from and how can I avoid them?

Answer:

These impurities are common and arise from side reactions involving the benzyl chloroformate.

Sources of Impurities:

  • Benzyl Alcohol: This is a primary decomposition product of benzyl chloroformate in the presence of water or moisture.[1][2] It can also form if the Cbz-Cl reacts with any hydroxide ions present in the basic reaction medium.

  • Dibenzyl Carbonate: This byproduct forms when benzyl chloroformate reacts with benzyl alcohol.[3] The benzyl alcohol can be present from the decomposition of Cbz-Cl or as an impurity in the starting material.

Mitigation Strategies:

  • Minimize Water: As mentioned previously, using anhydrous conditions is the most effective way to prevent the formation of benzyl alcohol from Cbz-Cl decomposition.[1][2]

  • Purification of Cbz-Cl: If your Cbz-Cl is old or has been improperly stored, it may already contain benzyl alcohol. Distillation under reduced pressure can purify the Cbz-Cl, but this should be done with extreme caution due to its hazardous nature.[1]

  • Reaction Conditions: Running the reaction at low temperatures minimizes the rate of decomposition of Cbz-Cl.

  • Work-up Procedure: A proper aqueous work-up can help to remove water-soluble impurities like benzyl alcohol. However, dibenzyl carbonate is less polar and may require chromatographic purification to remove.

Issue 4: Formation of Dibenzylurea

Question: I have an unexpected impurity that I've identified as 1,3-dibenzylurea. How is this being formed in my reaction?

Answer:

The formation of dibenzylurea suggests a more complex series of side reactions.

Plausible Mechanism:

The formation of dibenzylurea likely proceeds through the formation of benzyl isocyanate. This can occur via a Curtius-type rearrangement of an acyl azide intermediate, although the direct formation from Cbz-Cl under certain conditions cannot be entirely ruled out. The benzyl isocyanate can then react with benzylamine (which could be formed from the decomposition of other intermediates) to produce 1,3-dibenzylurea. The presence of urea side products has been noted in other carbamate syntheses, often indicating competitive reactions with any amines present.[9][10]

Troubleshooting Steps:

  • Temperature Control: Higher temperatures can promote rearrangement reactions. Strict adherence to low-temperature protocols is essential.

  • Reagent Purity: Ensure the purity of your starting materials to avoid introducing contaminants that could lead to unexpected side products.

  • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to prevent side reactions that may be promoted by atmospheric oxygen or moisture.

Frequently Asked Questions (FAQs)

Q1: What is the optimal base and solvent system for this synthesis?

A1: A common and effective system involves using sodium carbonate or potassium carbonate as the base in a biphasic solvent system of water and an organic solvent like dichloromethane or diethyl ether.[6] The base neutralizes the hydroxylamine hydrochloride and the HCl generated during the reaction. The organic solvent dissolves the benzyl chloroformate and the final product, while the hydroxylamine salt is in the aqueous phase. This setup allows for a controlled reaction at the interface.

Q2: How can I effectively purify the final this compound product?

A2: Purification typically involves a few key steps. After the reaction, an aqueous work-up is performed to remove inorganic salts and water-soluble impurities. The organic layer is then dried and the solvent is removed under reduced pressure. The crude product is often a solid or an oil that can be purified by recrystallization.[6] A common recrystallization solvent system is a mixture of dichloromethane and petroleum ether or hexane.[6] If significant impurities remain, column chromatography on silica gel may be necessary.

Q3: My this compound product is unstable and decomposes over time. How should I store it?

A3: this compound is known to be sensitive to moisture and heat.[11] It should be stored in a cool, dry place, preferably in a desiccator or under an inert atmosphere. For long-term storage, keeping it in a freezer at temperatures between 2-8°C is recommended.[12]

Q4: Can I use a different protecting group instead of Cbz for the hydroxylamine?

A4: Yes, other protecting groups can be used for hydroxylamine. For example, tert-Butoxycarbonyl (Boc) is another common protecting group. The choice of protecting group depends on the subsequent steps in your synthetic route and the conditions under which the protecting group needs to be removed.

Q5: What are the main safety precautions I should take when running this reaction?

A5: Benzyl chloroformate is a lachrymator and is corrosive to the skin, eyes, and respiratory tract.[13] It should always be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Hydroxylamine and its salts can be toxic and are skin irritants.[5] Always consult the Safety Data Sheets (SDS) for all reagents before starting your experiment.[4]

Visualizing the Reaction and Side Products

The following diagrams illustrate the desired reaction pathway and the formation of common side products.

Desired Synthesis Pathway

G Hydroxylamine Hydrochloride Hydroxylamine Hydrochloride Free Hydroxylamine Free Hydroxylamine Hydroxylamine Hydrochloride->Free Hydroxylamine Base (e.g., Na2CO3) This compound This compound Free Hydroxylamine->this compound + Benzyl Chloroformate Benzyl Chloroformate Benzyl Chloroformate

Caption: Desired reaction pathway for this compound synthesis.

Common Side Reactions

G cluster_0 Decomposition & Byproducts cluster_1 Over-reaction Products Benzyl Chloroformate Benzyl Chloroformate Benzyl Alcohol Benzyl Alcohol Benzyl Chloroformate->Benzyl Alcohol + H2O Dibenzyl Carbonate Dibenzyl Carbonate Benzyl Alcohol->Dibenzyl Carbonate + Benzyl Chloroformate Hydroxylamine Hydroxylamine N,O-bis(benzyloxycarbonyl)hydroxylamine N,O-bis(benzyloxycarbonyl)hydroxylamine Hydroxylamine->N,O-bis(benzyloxycarbonyl)hydroxylamine + 2x Cbz-Cl

Caption: Formation of common impurities and over-reaction byproducts.

Experimental Protocol: Synthesis of this compound

This protocol is a general guideline and may need to be adapted based on your specific experimental setup and scale.

Materials:

  • Hydroxylamine hydrochloride

  • Sodium carbonate (anhydrous)

  • Benzyl chloroformate

  • Dichloromethane (DCM)

  • Deionized water

  • Petroleum ether or hexane

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Separatory funnel

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve sodium carbonate (2.0 equivalents) in deionized water.

  • Cool the solution to 0°C using an ice bath.

  • To the cold solution, add hydroxylamine hydrochloride (1.1 equivalents) and stir until it dissolves.

  • In a separate beaker, dissolve benzyl chloroformate (1.0 equivalent) in dichloromethane.

  • Transfer the benzyl chloroformate solution to a dropping funnel and add it dropwise to the cold hydroxylamine solution over 1-2 hours, maintaining the temperature at 0-5°C.

  • After the addition is complete, allow the reaction to stir at room temperature for 1 hour.

  • Transfer the reaction mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.

  • Purification: Dissolve the crude product in a minimal amount of hot dichloromethane. Slowly add petroleum ether or hexane until the solution becomes cloudy. Cool the mixture to 0°C to induce crystallization.

  • Collect the white solid by filtration, wash with cold petroleum ether/dichloromethane mixture, and dry under vacuum.

References

Technical Support Center: Optimizing Reaction Conditions for Benzyl N-hydroxycarbamate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Benzyl N-hydroxycarbamate. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this important reaction. Here, we move beyond simple protocols to provide in-depth, field-tested insights into optimizing your reaction conditions, troubleshooting common issues, and understanding the underlying chemical principles.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific challenges you may encounter during the synthesis of this compound.

Question 1: My reaction yield is consistently low. What are the likely causes and how can I improve it?

Answer:

Low yields in this synthesis often stem from a few critical factors. Let's break them down:

  • Suboptimal pH and Base Selection: The reaction of benzyl chloroformate with hydroxylamine is highly pH-sensitive. Hydroxylamine hydrochloride needs to be neutralized to its free base form to act as a nucleophile. However, an excessively basic environment can promote the hydrolysis of your starting material, benzyl chloroformate, and the product itself.

    • Causality: A weak base like sodium carbonate or potassium carbonate is often preferred over strong bases like sodium hydroxide. Carbonates provide a sufficiently basic medium to deprotonate the hydroxylamine hydrochloride while minimizing the hydrolysis of the chloroformate. The use of a biphasic system (e.g., dichloromethane and water) can also help by keeping the concentration of hydroxide ions in the organic phase low.[1][2]

    • Troubleshooting Steps:

      • Ensure you are using at least a stoichiometric equivalent of a mild base relative to the hydroxylamine hydrochloride. An excess of the base is often used to drive the reaction.[1][2]

      • Monitor the pH of the aqueous layer during the reaction. A pH range of 8-10 is generally effective.

      • Consider using a phase-transfer catalyst if you are experiencing poor mixing between the organic and aqueous layers.

  • Temperature Control: The reaction is exothermic. Letting the temperature rise can lead to side reactions and decomposition of the product.

    • Causality: Benzyl chloroformate is thermally sensitive and can decompose.[3] Higher temperatures also accelerate the rate of competing side reactions, such as the formation of dibenzyl carbonate from the reaction of benzyl chloroformate with benzyl alcohol (a potential impurity or hydrolysis byproduct).[4]

    • Troubleshooting Steps:

      • Maintain the reaction temperature at 0-5 °C, especially during the addition of benzyl chloroformate.[2]

      • Add the benzyl chloroformate solution dropwise to the hydroxylamine solution to control the exothermic nature of the reaction.[1][2]

  • Reagent Quality: The purity of your starting materials is paramount.

    • Causality: Benzyl chloroformate is moisture-sensitive and can degrade over time, especially if not stored properly.[5][6][7] Impurities in benzyl chloroformate, such as benzyl alcohol or phosgene, can lead to the formation of byproducts.[4][7][8]

    • Troubleshooting Steps:

      • Use freshly opened or properly stored benzyl chloroformate. It should be a colorless liquid; a yellow tint may indicate degradation.[4][7]

      • Ensure your solvents are anhydrous, especially the one used to dissolve the benzyl chloroformate.

Question 2: I am observing significant amounts of an impurity that is difficult to separate from my product. What could it be and how do I get rid of it?

Answer:

The most common and challenging impurity is likely N,O-bis(benzyloxycarbonyl)hydroxylamine.

  • Causality: Both the nitrogen and the oxygen of hydroxylamine are nucleophilic. While the nitrogen is generally more nucleophilic, under certain conditions, a second molecule of benzyl chloroformate can react with the hydroxyl group of the desired product to form the bis-protected byproduct. This is more likely to occur if an excess of benzyl chloroformate is used or if the reaction temperature is not well-controlled.

  • Troubleshooting and Purification:

    • Stoichiometry Control: Use a slight excess of hydroxylamine relative to benzyl chloroformate to minimize the chance of double addition.

    • Purification Strategy: This byproduct is often difficult to remove by column chromatography, as this compound itself can show some instability on silica gel.[9] Recrystallization is the most effective method for purification.

      • A common and effective method involves dissolving the crude product in a minimal amount of a solvent like dichloromethane and then inducing crystallization by the slow addition of a less polar solvent such as petroleum ether or hexane.[1][2] Cooling the mixture to 0 °C or below will further enhance crystallization and yield of the pure product.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of this reaction?

A1: The synthesis of this compound is a nucleophilic acyl substitution reaction. The nitrogen atom of hydroxylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzyl chloroformate. The chloride ion is subsequently eliminated as a leaving group. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct and to deprotonate the hydroxylamine hydrochloride starting material.

Q2: What are the critical safety precautions I should take when working with benzyl chloroformate?

A2: Benzyl chloroformate is a corrosive, lachrymatory (tear-inducing), and toxic chemical that requires careful handling in a well-ventilated fume hood.[5][10][11] Always wear appropriate personal protective equipment (PPE), including chemical safety goggles, a face shield, acid-resistant gloves, and a lab coat.[5][6][12] It is water-sensitive and reacts with moisture to release hydrochloric acid.[3][6] In case of fire, do not use water; use dry chemical, CO2, or foam extinguishers.[6]

Q3: How can I monitor the progress of my reaction?

A3: Thin-layer chromatography (TLC) is an effective way to monitor the reaction. Use a suitable solvent system, such as a mixture of ethyl acetate and hexane. The starting material, benzyl chloroformate, and the product, this compound, will have different Rf values. The reaction is considered complete when the benzyl chloroformate spot is no longer visible on the TLC plate.

Q4: What are the recommended storage conditions for this compound?

A4: this compound is a white crystalline solid that is sensitive to moisture.[13] It should be stored in a tightly sealed container in a cool, dry place, often at temperatures between 2-8°C.[5][14]

Experimental Protocols

Optimized Synthesis of this compound

This protocol is a synthesis of best practices for achieving high yield and purity.

Materials:

  • Hydroxylamine hydrochloride

  • Sodium carbonate (anhydrous)

  • Benzyl chloroformate

  • Dichloromethane (DCM)

  • Deionized water

  • Petroleum ether (or hexane)

  • Anhydrous sodium sulfate

  • Saturated sodium chloride solution (brine)

Procedure:

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve sodium carbonate (1.5 equivalents) in deionized water.

  • Add hydroxylamine hydrochloride (1.15 equivalents) to the stirred solution at room temperature and stir until fully dissolved.

  • Cool the mixture to 0-5 °C using an ice-water bath.

  • In a separate beaker, dissolve benzyl chloroformate (1.0 equivalent) in dichloromethane.

  • Slowly add the benzyl chloroformate solution to the cooled hydroxylamine solution via the dropping funnel over approximately 4 hours, ensuring the internal temperature does not exceed 5 °C.[1][2]

  • After the addition is complete, continue stirring the reaction mixture at room temperature for 1 hour.[1][2]

  • Transfer the mixture to a separatory funnel and separate the organic and aqueous layers.

  • Extract the aqueous layer three times with dichloromethane.[1][2]

  • Combine all the organic layers and wash with a saturated brine solution.[1][2]

  • Dry the combined organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure at a temperature not exceeding 45 °C to obtain the crude product.[1]

Purification by Recrystallization
  • Dissolve the crude product in a minimal amount of dichloromethane.[1][2]

  • Cool the solution in an ice-water bath.

  • Slowly add cold petroleum ether (or hexane) dropwise while stirring until the solution becomes cloudy, indicating the onset of precipitation.[1][2]

  • Continue to stir the mixture at 0 °C for at least 1 hour to maximize crystal formation.[1][2]

  • Collect the white solid by vacuum filtration, washing with a pre-cooled mixture of petroleum ether and dichloromethane (e.g., 3:1 v/v).[1][2]

  • Dry the purified product under vacuum at a temperature not exceeding 35 °C.[2]

Data and Workflow Visualization

Table 1: Reagent Stoichiometry and Rationale
ReagentMolar EquivalentsRationale
Benzyl Chloroformate1.0Limiting reagent.
Hydroxylamine Hydrochloride1.15Slight excess to ensure complete reaction of the limiting reagent and minimize bis-acylation.
Sodium Carbonate1.5Acts as a base to neutralize HCl byproduct and deprotonate hydroxylamine hydrochloride. Excess drives the reaction.

Diagram 1: General Synthesis Workflow

SynthesisWorkflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Extraction cluster_purification Purification A Dissolve Na2CO3 and NH2OH·HCl in H2O B Cool to 0-5 °C A->B D Slowly add Benzyl Chloroformate solution B->D C Prepare Benzyl Chloroformate in DCM C->D E Stir at RT for 1 hr D->E F Separate Layers E->F G Extract Aqueous Layer with DCM F->G H Combine Organic Layers & Wash with Brine G->H I Dry and Concentrate H->I J Recrystallize from DCM/Petroleum Ether I->J K Filter and Dry J->K L L K->L Pure this compound

Caption: Workflow for the synthesis and purification of this compound.

Diagram 2: Troubleshooting Logic for Low Yield

TroubleshootingYield cluster_causes Potential Causes cluster_solutions Solutions Start Low Yield Observed Temp Poor Temperature Control? Start->Temp pH Incorrect pH/Base? Start->pH Reagent Poor Reagent Quality? Start->Reagent Sol_Temp Maintain 0-5 °C during addition Temp->Sol_Temp Sol_pH Use mild base (e.g., Na2CO3) Monitor pH pH->Sol_pH Sol_Reagent Use fresh/pure Benzyl Chloroformate Reagent->Sol_Reagent End End Sol_Temp->End Improved Yield Sol_pH->End Sol_Reagent->End

References

Technical Support Center: Purification of Benzyl N-hydroxycarbamate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This resource is designed to provide in-depth troubleshooting and practical guidance for a common challenge in organic synthesis: the removal of residual benzyl alcohol from your Benzyl N-hydroxycarbamate product. Our goal is to equip you with the knowledge to not only solve this specific purification issue but also to understand the underlying chemical principles for broader application in your work.

Frequently Asked Questions (FAQs)
Q1: I've completed my synthesis of this compound, but my NMR analysis shows a significant amount of benzyl alcohol impurity. Why is this happening and what's the best way to remove it?

A1: The presence of benzyl alcohol is a frequent issue, often arising from its use as a starting material or as a protecting group that is subsequently cleaved. Due to its moderate polarity and boiling point, it can be challenging to remove completely by simple evaporation.

The most effective purification strategies leverage the differences in physical and chemical properties between this compound and benzyl alcohol. The primary recommended methods are:

  • Recrystallization: This is a highly effective technique for purifying solid compounds like this compound.[1]

  • Column Chromatography: Particularly useful for separating compounds with different polarities.[1][2]

  • Liquid-Liquid Extraction (Acid-Base Extraction): This method can be employed to separate neutral compounds from acidic or basic impurities.[1]

The choice of method will depend on the scale of your reaction, the purity required, and the available equipment.

Q2: Can I use a simple aqueous wash to remove benzyl alcohol from my organic layer?

A2: While washing the organic layer with water or brine can remove some of the benzyl alcohol, it is often insufficient for complete removal due to benzyl alcohol's moderate solubility in both water and many organic solvents.[2][3] For high-purity requirements, more rigorous methods like column chromatography are recommended.[2]

Q3: My this compound product is an oil and won't crystallize. Could benzyl alcohol be the cause?

A3: Yes, impurities like benzyl alcohol can often prevent a product from crystallizing, resulting in an oil. It is crucial to ensure all volatile impurities and solvents are removed under a high vacuum. If the product remains an oil, further purification by silica gel column chromatography is the recommended next step to remove the benzyl alcohol and other potential impurities that may be inhibiting crystallization.[2]

Troubleshooting Guides & Detailed Protocols

This section provides a deeper dive into the practical application of purification techniques, including step-by-step protocols and the scientific rationale behind each step.

Method 1: Purification by Recrystallization

Recrystallization is an effective method for purifying solid compounds by separating them from impurities that are either more or less soluble in a particular solvent.[1][4]

Causality Behind Experimental Choices:

The success of recrystallization hinges on the principle of differential solubility. An ideal solvent will dissolve the desired compound (this compound) sparingly at room temperature but readily at an elevated temperature. Conversely, the impurity (benzyl alcohol) should either be highly soluble at all temperatures or largely insoluble.

Protocol 1: General Recrystallization Procedure

  • Solvent Selection: The choice of solvent is critical. For N-hydroxycarbamates, consider solvent systems like hexane/ethyl acetate.[5][6] The goal is to find a solvent or solvent pair in which this compound has high solubility when hot and low solubility when cold.

  • Dissolution: In a flask, dissolve the impure this compound in the minimum amount of the chosen hot solvent to form a saturated solution.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. This slow cooling promotes the formation of pure, well-defined crystals. Further cooling in an ice bath can maximize the yield.

  • Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.[1]

  • Washing: Wash the collected crystals with a small amount of cold solvent to remove any residual impurities adhering to the crystal surface.

  • Drying: Dry the crystals thoroughly to remove any remaining solvent.

Table 1: Properties of this compound and Benzyl Alcohol

PropertyThis compoundBenzyl AlcoholReference(s)
Molecular Weight 167.16 g/mol 108.14 g/mol [7][8]
Boiling Point Not readily available (solid)205.3 °C[3][8]
Melting Point 62-63 °C-15.2 °C[3][9]
Solubility in Water Sparingly soluble3.50 g/100 mL (20 °C)[3]
Appearance SolidColorless liquid[3][7]
Method 2: Purification by Column Chromatography

Column chromatography is a powerful technique for separating compounds based on their differential adsorption to a stationary phase.[1][10]

Causality Behind Experimental Choices:

This method exploits the difference in polarity between this compound and benzyl alcohol. Silica gel, a common stationary phase, is polar.[11] Polar compounds will interact more strongly with the silica gel and thus move more slowly down the column, while less polar compounds will elute faster.[11][12] this compound is expected to be more polar than benzyl alcohol due to the presence of the carbamate and hydroxylamine functionalities.

dot

G cluster_workflow Column Chromatography Workflow prep Column Preparation (Slurry pack silica gel) load Sample Loading (Dissolve crude product in minimal solvent) prep->load 1. elute Elution (Run mobile phase through column) load->elute 2. collect Fraction Collection elute->collect 3. analyze TLC Analysis of Fractions collect->analyze 4. combine Combine Pure Fractions analyze->combine 5. evap Solvent Evaporation combine->evap 6. product Pure this compound evap->product 7.

Caption: Workflow for purification by column chromatography.

Protocol 2: Silica Gel Column Chromatography

  • Prepare the Column: Pack a chromatography column with silica gel as the stationary phase, typically as a slurry in a non-polar solvent like hexane.

  • Determine the Eluent System: Use Thin Layer Chromatography (TLC) to identify a suitable mobile phase (eluent). A mixture of hexane and ethyl acetate is a common starting point. The ideal eluent system will show good separation between the spots for this compound and benzyl alcohol.

  • Load the Sample: Dissolve the crude product in a minimal amount of the eluent or a suitable solvent and carefully load it onto the top of the silica gel column.

  • Elute the Column: Pass the eluent through the column, allowing the compounds to separate as they move down.

  • Collect and Analyze Fractions: Collect the eluting solvent in fractions and analyze each fraction by TLC to determine which ones contain the pure product.

  • Combine and Concentrate: Combine the pure fractions containing this compound and remove the solvent using a rotary evaporator to obtain the purified product.[1]

Method 3: Purification by Liquid-Liquid Extraction

Liquid-liquid extraction can be used to separate compounds based on their differing solubilities in two immiscible liquid phases.[13] An acid-base extraction approach can be particularly effective.

Causality Behind Experimental Choices:

This technique relies on the ability to alter the solubility of a compound by changing its ionic state. While both this compound and benzyl alcohol are relatively neutral, any acidic or basic impurities can be removed by washing with a basic or acidic aqueous solution, respectively.[1] For instance, a wash with a dilute aqueous acid solution can remove basic impurities.[1]

dot

G cluster_extraction Liquid-Liquid Extraction Logic start Crude Product in Organic Solvent sep_funnel Add Immiscible Aqueous Solution (e.g., dilute acid or base) start->sep_funnel shake Shake and Vent sep_funnel->shake separate Allow Layers to Separate shake->separate organic_layer Organic Layer (Contains Neutral Product) separate->organic_layer aqueous_layer Aqueous Layer (Contains Ionic Impurities) separate->aqueous_layer

Caption: Logic of separation by liquid-liquid extraction.

Protocol 3: General Acid-Base Extraction

  • Dissolve: Dissolve the crude product in a suitable organic solvent such as dichloromethane or ethyl acetate.

  • Transfer: Transfer the solution to a separatory funnel.

  • Wash:

    • Acidic Wash (to remove basic impurities): Add a dilute aqueous acid solution (e.g., 10% HCl). Shake the funnel, venting periodically, and then drain the aqueous layer.[1]

    • Basic Wash (to remove acidic impurities): Add a saturated aqueous solution of a weak base (e.g., sodium bicarbonate). Shake and drain the aqueous layer.[1]

  • Neutral Wash: Wash the organic layer with brine (saturated NaCl solution) to remove residual water.

  • Dry: Drain the organic layer into a flask and dry it over an anhydrous drying agent like sodium sulfate or magnesium sulfate.[1]

  • Concentrate: Filter off the drying agent and remove the solvent under reduced pressure to yield the purified product.[1]

Analytical Verification of Purity

To confirm the successful removal of benzyl alcohol, the following analytical techniques are recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is highly effective for identifying and quantifying the presence of benzyl alcohol by its characteristic signals.

  • High-Performance Liquid Chromatography (HPLC): HPLC can provide a quantitative assessment of purity.[2]

  • Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively assess the presence of impurities.[2]

References

Stability issues of Benzyl N-hydroxycarbamate in solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Benzyl N-hydroxycarbamate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and troubleshooting advice regarding the stability of this compound in solution. Our goal is to equip you with the knowledge to anticipate and address potential challenges in your experiments, ensuring the integrity and success of your research.

Introduction to this compound and Its Stability Challenges

This compound, also known as N-Benzyloxycarbonylhydroxylamine, is a versatile reagent and intermediate in organic synthesis. However, its utility can be compromised by its inherent instability in solution. The N-hydroxycarbamate functional group is susceptible to degradation under various conditions, including changes in pH, temperature, and exposure to light. Understanding these stability issues is paramount for its effective use.

This guide provides a comprehensive overview of the factors affecting the stability of this compound, troubleshooting strategies for common issues, and detailed protocols for handling and analysis.

Troubleshooting Guide: Common Stability Issues

Researchers may encounter several issues during the storage and use of this compound solutions. The following table outlines common problems, their probable causes, and recommended solutions.

Problem Probable Cause Recommended Solution
Loss of potency or incomplete reaction Degradation of this compound in the stock solution or reaction mixture.Prepare fresh solutions before use. Store stock solutions at low temperatures (-20°C) and protect from light. Monitor the purity of the stock solution periodically by HPLC.
Formation of unexpected byproducts Decomposition of this compound leading to reactive intermediates that participate in side reactions.Control the pH of the reaction mixture, avoiding strongly basic or acidic conditions if possible. Perform the reaction at the lowest effective temperature.
Inconsistent results between experiments Variable degradation of this compound due to differences in solution age, storage conditions, or experimental setup.Standardize solution preparation and storage procedures. Use freshly prepared solutions for critical experiments. Ensure consistent temperature and light exposure across all experiments.
Precipitate formation in solution Formation of insoluble degradation products.Filter the solution before use. If precipitation is significant, it indicates substantial degradation, and a fresh solution should be prepared.

Frequently Asked Questions (FAQs)

Here we address specific questions that users might encounter during their experiments with this compound.

Q1: What is the primary degradation pathway for this compound in solution?

A1: The primary degradation pathway, particularly under basic conditions, is believed to be an E1cB (Elimination Unimolecular Conjugate Base) mechanism. In this pathway, the hydroxyl proton is abstracted by a base, forming an anion. This is followed by the elimination of the benzyloxy group to yield a highly reactive intermediate, hydroxynitrosocarbonyl (HO-N=C=O), which further decomposes.[1] Under acidic conditions, hydrolysis of the carbamate bond can occur, although this is generally slower than base-catalyzed degradation.

Q2: How does pH affect the stability of this compound?

A2: The stability of this compound is highly pH-dependent. It is most stable in neutral to slightly acidic conditions (pH 4-7).[2] In basic solutions (pH > 8), degradation is significantly accelerated due to the increased rate of the E1cB elimination reaction.[1] Strongly acidic conditions can also lead to hydrolysis, though typically at a slower rate than base-catalyzed degradation.

Q3: What is the recommended solvent for dissolving and storing this compound?

A3: For short-term storage, aprotic organic solvents such as acetonitrile, tetrahydrofuran (THF), or dichloromethane are recommended. For longer-term storage, it is best to store the compound as a solid at low temperatures. If a stock solution is necessary, prepare it fresh in a suitable aprotic solvent and store it at -20°C or lower, protected from light. Avoid protic solvents like methanol or ethanol for long-term storage, as they can participate in solvolysis reactions.

Q4: How should I handle and store this compound to minimize degradation?

A4:

  • Storage of Solid: Store the solid compound in a tightly sealed container in a refrigerator or freezer, protected from moisture and light.

  • Solution Preparation: Prepare solutions fresh for each experiment whenever possible.

  • Storage of Solutions: If a stock solution must be stored, keep it at -20°C or below in a tightly capped vial, with the headspace flushed with an inert gas like argon or nitrogen.

  • Handling: Minimize the time that solutions are kept at room temperature and exposed to ambient light.

Q5: What analytical techniques can be used to monitor the degradation of this compound?

A5: High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective technique for monitoring the purity and degradation of this compound.[3][4][5][6][7] A reversed-phase C18 column is typically used. For identifying unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool, as it can provide molecular weight information for the various components in the mixture.[8][9][10][11][12]

Experimental Protocols

Protocol for Monitoring Stability of this compound by HPLC

This protocol provides a general method for assessing the stability of this compound in a given solution over time.

Materials:

  • This compound

  • HPLC-grade solvent of interest (e.g., acetonitrile, buffer solution)

  • HPLC system with UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Volumetric flasks and pipettes

Procedure:

  • Prepare a Stock Solution: Accurately weigh a known amount of this compound and dissolve it in the solvent of interest to a final concentration of approximately 1 mg/mL.

  • Initial Analysis (T=0): Immediately after preparation, inject an aliquot of the solution into the HPLC system.

  • HPLC Conditions (Example):

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid. For example, start with 95% A and 5% B, then ramp to 95% B over 10 minutes.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25°C

    • Detection Wavelength: 254 nm

    • Injection Volume: 10 µL

  • Incubation: Store the stock solution under the desired conditions (e.g., specific temperature, light exposure, or pH).

  • Time-Point Analysis: At regular intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot of the solution and analyze it by HPLC under the same conditions as the initial analysis.

  • Data Analysis: For each time point, calculate the peak area of the this compound peak. The percentage of remaining compound can be calculated as: (Peak Area at time T / Peak Area at T=0) * 100. The appearance of new peaks indicates the formation of degradation products.

Visualizing the Decomposition Pathway

The following diagram illustrates the proposed E1cB decomposition pathway of this compound under basic conditions.

Decomposition_Pathway cluster_0 Step 1: Deprotonation cluster_1 Step 2: Elimination (Rate-Limiting) cluster_2 Step 3: Further Decomposition Start This compound Anion Anion Intermediate Start->Anion + OH- Intermediate Hydroxynitrosocarbonyl (HO-N=C=O) Anion->Intermediate - Benzyl Alcohol Products Decomposition Products (e.g., N2, CO2, H2O) Intermediate->Products

References

One-pot synthesis of N-aryl-N-hydroxy carbamates using Benzyl N-hydroxycarbamate

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: One-Pot Synthesis of N-Aryl-N-Hydroxy Carbamates

Welcome to the technical resource hub for the one-pot synthesis of N-aryl-N-hydroxy carbamates via palladium-catalyzed cross-coupling of benzyl N-hydroxycarbamate. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights, troubleshooting solutions, and answers to frequently encountered challenges during this powerful C–N bond-forming reaction.

N-aryl-N-hydroxy carbamates are pivotal structural motifs in medicinal chemistry and are key intermediates in the synthesis of various biologically active compounds.[1][2] The one-pot palladium-catalyzed approach, typically a variant of the Buchwald-Hartwig amination, offers an efficient route to these molecules from readily available aryl halides and this compound.[3][4] However, like many cross-coupling reactions, its success is highly dependent on the careful control of multiple reaction parameters. This guide explains the causality behind experimental choices to help you navigate and optimize your synthesis.

Core Reaction Overview & Mechanism

The reaction facilitates the formation of a C(sp²)–N bond between an aryl halide (or triflate) and the nitrogen atom of this compound. The transformation is catalyzed by a palladium complex, which cycles between Pd(0) and Pd(II) oxidation states. Understanding this catalytic cycle is fundamental to effective troubleshooting.[5][6]

The generally accepted mechanism involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond, forming a Pd(II) complex.

  • Amine Coordination & Deprotonation: The this compound coordinates to the Pd(II) center, followed by deprotonation by a base to form a palladium amide complex.

  • Reductive Elimination: The N-aryl-N-hydroxy carbamate product is formed, regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.

Buchwald_Hartwig_Catalytic_Cycle cluster_legend Legend pd0 L-Pd(0) (Active Catalyst) oa_complex L-Pd(II)(Ar)(X) pd0->oa_complex Oxidative Addition amide_complex L-Pd(II)(Ar)(NR-OH) oa_complex->amide_complex Amine Coordination & Deprotonation amide_complex->pd0 product Ar-NR-OH (Product) amide_complex->product Reductive Elimination base_h Base-H⁺ + X⁻ amide_complex->base_h reagents Ar-X reagents->pd0 amine R-NH-OH + Base amine->oa_complex L L = Ligand Ar Ar = Aryl Group X X = Halide (I, Br, Cl) or OTf R R = Cbz (Benzyloxycarbonyl)

Figure 1. Simplified Buchwald-Hartwig catalytic cycle.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis in a direct question-and-answer format.

Question 1: My reaction shows low or no conversion. Where do I start?

Answer: This is the most common issue in palladium-catalyzed cross-couplings. A systematic check of reagents and reaction conditions is the most effective approach.[7]

  • 1. Verify Catalyst Activity: The generation of the active Pd(0) species is critical.[8]

    • Pd(II) Precatalysts: If you are using a Pd(II) source like Pd(OAc)₂ or PdCl₂(L)₂, it must be reduced in situ to Pd(0) to enter the catalytic cycle. Inefficient reduction leads to a stalled reaction.[9] Consider switching to a pre-activated Pd(0) source (e.g., Pd₂(dba)₃) or a modern precatalyst (e.g., a Buchwald G3 or G4 precatalyst) which generates the active L-Pd(0) species more reliably.[8][10]

    • Ligand Integrity: The phosphine ligands that are crucial for catalyst stability and activity are often air-sensitive.[5] Ensure your ligand is pure and has not been oxidized. Using a slight excess of ligand relative to palladium can sometimes improve catalyst stability.[8]

  • 2. Ensure an Inert Atmosphere: The Pd(0) catalyst and many phosphine ligands are sensitive to oxygen.

    • Degassing: Ensure your solvent was properly degassed (e.g., via sparging with argon or nitrogen for 20-30 minutes, or several freeze-pump-thaw cycles).

    • Inert Gas Manifold: The reaction should be set up and run under a positive pressure of an inert gas like argon or nitrogen. Ensure all glassware is properly oven- or flame-dried before use to remove adsorbed moisture and oxygen.[7]

  • 3. Check Reagent Quality and Purity:

    • Solvent: Use anhydrous solvent. Moisture can deactivate the catalyst and interfere with the base. Solvents should be freshly distilled or from a sealed commercial bottle.[7]

    • Base: The choice and quality of the base are crucial. Strong, non-coordinating bases like NaOtBu, KOtBu, or Cs₂CO₃ are often used. Ensure the base is fresh and has been stored under inert conditions, as alkali metal alkoxides are very hygroscopic.

    • This compound: This starting material can be moisture-sensitive and should be stored in a desiccator.[11][12] Its purity should be confirmed before use.

Question 2: I'm observing significant side product formation, mainly hydrodehalogenation of my aryl halide. What's causing this and how can I fix it?

Answer: Hydrodehalogenation (replacement of the halide with hydrogen) is a common side reaction that competes with the desired C-N bond formation.[13]

  • Causality: This side reaction often arises from β-hydride elimination from the base (e.g., t-butoxide) or from trace water, which can generate palladium-hydride species. These species can then reductively eliminate with the aryl group to form the undesired arene byproduct.

  • Solutions:

    • Ligand Choice: The ligand has a profound impact on the relative rates of reductive elimination versus side reactions. Bulky, electron-rich phosphine ligands (often called "Buchwald ligands" like XPhos, SPhos, or RuPhos) are designed to accelerate the reductive elimination step, outcompeting hydrodehalogenation.[5] If you are using a simpler ligand like PPh₃, switching to a more specialized ligand is highly recommended. For hydroxylamine couplings specifically, the bis-pyrazole phosphine ligand BippyPhos has been shown to be particularly effective.[14]

    • Base Selection: While strong bases are needed, their structure matters. Using a weaker base like Cs₂CO₃ or K₃PO₄ can sometimes minimize this side reaction, although it may require higher reaction temperatures.

    • Temperature Control: Running the reaction at the lowest temperature that still allows for a reasonable reaction rate can suppress side reactions. Start at a moderate temperature (e.g., 80 °C) and only increase it if the reaction is sluggish.[8]

Question 3: The reaction works, but the yield is moderate and I can't push it to completion. What should I try?

Answer: A stalled reaction often points to catalyst deactivation or an equilibrium issue.

  • 1. Increase Catalyst or Ligand Loading: While ideal catalyst loadings are low, for challenging substrates or initial optimizations, increasing the palladium loading from 1-2 mol% to 5 mol% can help drive the reaction to completion. Similarly, adjusting the Pd:Ligand ratio (e.g., from 1:1.1 to 1:1.5 or 1:2) can stabilize the catalyst and improve performance.[8]

  • 2. Screen Different Bases and Solvents: The combination of base and solvent determines the solubility of the reactants and the reactivity of the catalyst.

    • Bases: The strength and cation of the base can have a significant effect. If NaOtBu isn't working well, try KOtBu or Cs₂CO₃. Cesium carbonate is often effective in couplings involving hydroxylamines.[14]

    • Solvents: Toluene and dioxane are common choices. If solubility is an issue, a more polar aprotic solvent like DMF might be considered, but be aware it can sometimes lead to other side reactions.[13]

  • 3. Consider the Aryl Halide Reactivity: The reactivity order is generally Ar-I > Ar-OTf > Ar-Br >> Ar-Cl. Coupling aryl chlorides is the most challenging and typically requires a specialized catalyst system with highly active ligands (e.g., XPhos, SPhos).[4][15] If you are using an aryl chloride, ensure your catalyst system is appropriate for this less reactive substrate.

Experimental Protocol & Data

Generalized One-Pot Protocol

This protocol provides a robust starting point for the synthesis. Optimization of the ligand, base, and temperature for your specific substrate is recommended.

Experimental_Workflow start 1. Setup vessel To an oven-dried Schlenk flask equipped with a stir bar. reagents 2. Add Solids: - Aryl Halide (1.0 eq) - this compound (1.2 eq) - Base (1.4 eq) - Pd Catalyst & Ligand purge 3. Purge with Inert Gas (e.g., Argon) for 5-10 min. reagents->purge vessel->reagents solvent 4. Add Anhydrous, Degassed Solvent (e.g., Toluene) via syringe. purge->solvent heat 5. Heat Reaction (e.g., 80-110 °C) with vigorous stirring. solvent->heat monitor 6. Monitor Progress by TLC or LC-MS. heat->monitor cool 7. Cool to Room Temp upon completion. monitor->cool workup 8. Aqueous Workup: - Dilute with EtOAc - Wash with H₂O and Brine cool->workup purify 9. Purify: - Dry over Na₂SO₄ - Concentrate in vacuo - Purify by column chromatography workup->purify end 10. Characterize Product purify->end

Figure 2. General experimental workflow for the one-pot synthesis.
Recommended Starting Conditions

The following table summarizes typical starting conditions based on the aryl halide used. These are starting points and may require optimization.

ParameterAryl Iodide / BromideAryl Chloride
Aryl Halide 1.0 equiv1.0 equiv
This compound 1.2 equiv1.2-1.5 equiv
Palladium Source Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2-4 mol%)Pd₂(dba)₃ (2 mol%) or Buchwald Precatalyst (2 mol%)
Ligand BippyPhos[14], Xantphos, or (rac)-BINAP[3] (Pd:L ratio 1:1.1 to 1:1.5)XPhos, SPhos, or RuPhos (Pd:L ratio 1:1.2)[5]
Base Cs₂CO₃ or K₃PO₄ (1.4-2.0 equiv)NaOtBu or KOtBu (1.4 equiv)
Solvent Toluene or 1,4-DioxaneToluene or 1,4-Dioxane
Temperature 80-100 °C100-110 °C

Frequently Asked Questions (FAQs)

  • Q: Can I use other N-hydroxy carbamates, like Boc-NHOH?

    • A: Yes, tert-butyl N-hydroxycarbamate (Boc-NHOH) is another common coupling partner. The reaction conditions are generally similar, but the Boc group's lability to strong acid or high temperatures should be considered during workup and purification.

  • Q: My product appears to be decomposing during column chromatography on silica gel. What can I do?

    • A: N-aryl-N-hydroxy carbamates can be sensitive to acidic media. Silica gel is slightly acidic and can cause degradation. Try neutralizing the silica gel by preparing a slurry with a solvent containing a small amount of triethylamine (e.g., 1% Et₃N in hexanes/ethyl acetate), or consider using an alternative stationary phase like neutral alumina. A quick filtration through a short plug of silica instead of a long column can also minimize contact time and degradation.

  • Q: Is it possible to cleave the benzyl protecting group from the final product?

    • A: Yes, the benzyloxycarbonyl (Cbz) group is a common protecting group for the hydroxylamine functionality. It can be readily cleaved under standard hydrogenolysis conditions (e.g., H₂, Pd/C in a solvent like ethanol or ethyl acetate) to yield the free N-aryl hydroxylamine.

  • Q: What is the substrate scope? Are there functional groups that are incompatible with this reaction?

    • A: The Buchwald-Hartwig amination is known for its broad functional group tolerance.[3] Groups like esters, ketones, nitriles, and ethers are generally well-tolerated. However, functional groups that can react with the strong base or the catalyst, such as unprotected phenols, thiols, or other primary/secondary amines on the aryl halide, will interfere. Aryl halides with ortho-substituents can also react more slowly due to steric hindrance and may require higher temperatures or more active catalyst systems.[14]

References

Technical Support Center: Analytical Methods for Benzyl N-hydroxycarbamate Purity Assessment

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analytical assessment of Benzyl N-hydroxycarbamate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into ensuring the purity of this critical reagent. Here, we move beyond simple protocols to explain the causality behind experimental choices, offering a self-validating system for robust and reliable analytical results.

Introduction to this compound and the Imperative of Purity

This compound (also known as N-Benzyloxycarbonylhydroxylamine) is a vital building block in organic synthesis, particularly in the preparation of hydroxamic acids, which are prominent in medicinal chemistry for their roles as enzyme inhibitors.[1] The purity of this reagent is paramount, as impurities can lead to unwanted side reactions, inaccurate yield calculations, and the introduction of potentially toxic byproducts into drug candidates. This guide provides a comprehensive overview of the primary analytical techniques for purity assessment and troubleshooting common issues.

Core Analytical Techniques for Purity Determination

The purity of this compound is typically assessed using a combination of chromatographic and spectroscopic methods. Each technique offers unique insights into the sample's composition.

Primary Methods:

  • High-Performance Liquid Chromatography (HPLC): For quantitative determination of purity and detection of non-volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural confirmation and identification of process-related impurities.

  • Mass Spectrometry (MS): For confirmation of molecular weight and identification of unknown impurities.

Secondary/Complementary Methods:

  • Thermal Analysis (TGA/DSC): To assess thermal stability and detect residual solvents or inorganic impurities.

  • Fourier-Transform Infrared Spectroscopy (FTIR): For functional group confirmation.

High-Performance Liquid Chromatography (HPLC) Troubleshooting Guide

HPLC is the workhorse for quantitative purity analysis. A well-developed reversed-phase HPLC (RP-HPLC) method can effectively separate this compound from its potential impurities.

Experimental Protocol: RP-HPLC for this compound
ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Acetonitrile
Gradient 30% B to 90% B over 15 minutes, then hold for 5 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
Sample Preparation 1 mg/mL in Acetonitrile/Water (50:50)

This protocol is a starting point and may require optimization based on the specific impurity profile.

HPLC Troubleshooting FAQs

Q1: I'm seeing significant peak tailing for the main this compound peak. What could be the cause?

A1: Peak tailing in RP-HPLC for a compound like this compound is often due to secondary interactions with the stationary phase. The hydroxyl and amine protons can interact with residual silanols on the silica-based C18 column.

  • Causality: The acidic nature of free silanols can lead to strong, unwanted interactions with basic or polar functional groups, causing the analyte to "drag" along the column, resulting in a tailed peak.

  • Troubleshooting Steps:

    • Lower the Mobile Phase pH: The addition of an acid modifier like formic acid (as in the protocol) or trifluoroacetic acid (TFA) helps to suppress the ionization of silanol groups, minimizing these secondary interactions.[2] If tailing persists, consider a slight increase in the acid concentration (e.g., to 0.2%).

    • Use a Base-Deactivated Column: Modern HPLC columns are often "end-capped" to reduce the number of free silanols. If you are using an older column, switching to a base-deactivated or "high-purity silica" column can significantly improve peak shape.

    • Check for Column Contamination: Adsorbed impurities on the column frit or at the head of the column can also cause peak shape distortion.[3] Try back-flushing the column with a strong solvent like isopropanol.[4]

Q2: My retention times are shifting between injections. How can I stabilize the method?

A2: Retention time drift is a common issue that points to a lack of equilibrium in the HPLC system.[5]

  • Causality: The retention of an analyte is highly sensitive to the precise composition and temperature of the mobile phase. Any fluctuation in these parameters will manifest as a change in retention time.

  • Troubleshooting Steps:

    • Ensure Proper Column Equilibration: Before starting a sequence of injections, ensure the column is thoroughly equilibrated with the initial mobile phase conditions. For gradient methods, a 15-20 minute equilibration is often necessary.[5]

    • Check for Leaks: A small leak in the system can cause pressure fluctuations and, consequently, changes in flow rate and retention time.[4] Systematically check all fittings from the pump to the detector.

    • Mobile Phase Preparation: Inconsistently prepared mobile phases are a frequent cause of retention time drift.[6] Always use precise measurements for all components. If preparing the mobile phase online, ensure the pump's mixing performance is optimal.

    • Control Column Temperature: Employ a column oven to maintain a constant temperature. Fluctuations in ambient lab temperature can affect retention times.[5]

Q3: I see an unexpected peak in my chromatogram that doesn't correspond to any known impurity. How do I identify it?

A3: The appearance of unknown peaks requires a systematic investigation to determine their origin.

  • Causality: Unknown peaks can originate from the sample, the solvent, the HPLC system itself, or from degradation of the analyte.

  • Troubleshooting Steps:

    • Blank Injection: Inject a sample of your dissolution solvent (blank). If the peak is present, it is a contaminant in your solvent or a result of carryover from a previous injection.

    • Systematic Component Check: If the peak is not in the blank, it could be a system-related "ghost peak." These can arise from impurities in the mobile phase or from components leaching from the system tubing or seals.[6]

    • Analyte Degradation: this compound can be susceptible to degradation, especially under harsh pH or temperature conditions.[7] To test for on-column degradation, try altering the mobile phase pH or temperature to see if the peak size changes.

    • LC-MS Analysis: If the peak is confirmed to be a sample-related impurity, the most effective way to identify it is by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS). The mass-to-charge ratio (m/z) will provide the molecular weight of the impurity, which is a critical piece of information for its structural elucidation.

NMR Spectroscopy for Structural Confirmation and Impurity Identification

¹H and ¹³C NMR are indispensable for confirming the structure of this compound and for identifying and quantifying process-related impurities.

Expected ¹H NMR Spectral Data (in CDCl₃)
Chemical Shift (ppm)MultiplicityIntegrationAssignment
~7.30-7.40multiplet5HAromatic protons (C₆H₅)
~5.15singlet2HBenzylic protons (-CH₂-)
Variablebroad singlet1H-NH- proton
Variablebroad singlet1H-OH proton

Note: The chemical shifts of the -NH and -OH protons are variable and depend on the solvent and concentration.

NMR Troubleshooting FAQs

Q1: I'm having trouble integrating the -NH and -OH protons accurately. Why are these peaks so broad?

A1: The broadness of -NH and -OH peaks in ¹H NMR is due to several factors, including chemical exchange and quadrupolar broadening.

  • Causality: Protons attached to nitrogen and oxygen can exchange with each other and with trace amounts of water in the NMR solvent. This rapid exchange leads to a broadening of the signal. Nitrogen-14 also has a quadrupole moment which can further broaden the signal of an attached proton.

  • Troubleshooting Steps:

    • D₂O Shake: To confirm the identity of these exchangeable protons, add a drop of deuterium oxide (D₂O) to the NMR tube, shake it, and re-acquire the spectrum. The -NH and -OH peaks will disappear as the protons are replaced by deuterium, which is not observed in ¹H NMR.

    • Low-Temperature NMR: Cooling the sample can slow down the rate of chemical exchange, resulting in sharper peaks for the -NH and -OH protons.

    • Use a Dry Solvent: Ensure you are using a high-quality, dry deuterated solvent to minimize the amount of water available for exchange.

Q2: I see small peaks that I suspect are impurities. How can I identify them?

A2: Identifying impurities by NMR involves comparing the spectrum of your sample to that of a pure standard and using knowledge of the synthetic route to predict likely byproducts.

  • Causality: Impurities can arise from starting materials, side reactions, or degradation products.

  • Common Impurities and their likely ¹H NMR signals:

    • Benzyl Alcohol: A singlet around 4.6 ppm (-CH₂-) and aromatic signals.[8]

    • Dibenzyl Carbonate: A singlet around 5.2 ppm and aromatic signals. Formed from the reaction of benzyl chloroformate with benzyl alcohol.

    • N,N'-Dibenzylurea: Can arise from side reactions.[9] Look for characteristic signals in the aromatic and benzylic regions.

  • Troubleshooting Steps:

    • Spiking Experiment: If you have a reference standard for a suspected impurity, add a small amount to your NMR sample. If your suspicion is correct, the intensity of the corresponding peaks will increase.

    • 2D NMR: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can help to piece together the structure of an unknown impurity by showing which protons are coupled to each other and which protons are attached to which carbons.

Mass Spectrometry for Molecular Weight Confirmation

Mass spectrometry is a powerful tool for confirming the molecular weight of this compound and for getting a preliminary identification of unknown impurities.

Expected Mass Spectral Data
  • Molecular Formula: C₈H₉NO₃[10]

  • Molecular Weight: 167.16 g/mol [10]

  • Expected Ion (ESI+): [M+H]⁺ = 168.06, [M+Na]⁺ = 190.04

MS Troubleshooting FAQs

Q1: I'm not seeing the expected [M+H]⁺ ion. What could be the problem?

A1: The absence of the protonated molecular ion can be due to in-source fragmentation or issues with ionization.

  • Causality: this compound may be unstable under certain ESI conditions, leading to fragmentation before detection. Alternatively, the mobile phase composition may not be optimal for protonation.

  • Troubleshooting Steps:

    • Softer Ionization Conditions: Reduce the fragmentor or cone voltage in the mass spectrometer's source. This will decrease the energy of the ions and reduce the likelihood of in-source fragmentation.

    • Look for Adducts: If the protonated ion is absent, look for other common adducts, such as the sodium adduct ([M+Na]⁺) or the ammonium adduct ([M+NH₄]⁺), especially if there are trace amounts of sodium or ammonium salts in your mobile phase.

    • Change Mobile Phase Modifier: If you are using a mobile phase with a low proton affinity, consider adding a small amount of a modifier with a higher proton affinity, like ammonium formate, to promote the formation of the [M+H]⁺ ion.

Visualizing the Analytical Workflow

A logical workflow is crucial for the efficient and accurate assessment of this compound purity.

Analytical Workflow for this compound Purity cluster_SamplePrep Sample Preparation cluster_Analysis Analytical Techniques cluster_Data Data Evaluation & Reporting Prep Weigh and dissolve sample (1 mg/mL in 50:50 ACN:H2O) HPLC HPLC-UV Analysis (Quantitative Purity) Prep->HPLC NMR NMR Spectroscopy (Structural ID) Prep->NMR MS Mass Spectrometry (MW Confirmation) Prep->MS Data_Eval Evaluate Data: - Purity (%) from HPLC - Structural consistency from NMR - MW confirmation from MS HPLC->Data_Eval NMR->Data_Eval MS->Data_Eval Report Final Purity Report Data_Eval->Report

Caption: Workflow for this compound Purity Assessment.

References

Validation & Comparative

A Comparative Guide to Benzyl N-hydroxycarbamate and Other N-hydroxycarbamates in Synthetic and Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug development and complex organic synthesis, the strategic use of protecting groups is fundamental to achieving desired molecular architectures. Among these, N-hydroxycarbamates serve a critical role, primarily as stable precursors to highly reactive hydroxylamines and as effective prodrug moieties for hydroxamic acids. This guide provides an in-depth comparison of Benzyl N-hydroxycarbamate (Cbz-NHOH) and its widely used alternative, tert-Butyl N-hydroxycarbamate (Boc-NHOH), offering field-proven insights for researchers, medicinal chemists, and drug development professionals.

The Strategic Importance of N-Hydroxycarbamates

Hydroxamic acids are a class of potent metalloenzyme inhibitors, crucial for targeting enzymes like histone deacetylases (HDACs), which are validated targets in cancer therapy.[1] However, the hydroxamic acid functional group often imparts poor pharmacokinetic properties, such as limited metabolic stability and cellular uptake.[1] Converting the hydroxamic acid to an N-hydroxycarbamate is a proven prodrug strategy to mask this functionality, enhancing bioavailability.[1][2] Once inside the cell, the carbamate is cleaved, releasing the active hydroxamic acid.

Beyond their prodrug applications, N-hydroxycarbamates are versatile intermediates, providing a stable, handleable source of the otherwise unstable hydroxylamine moiety for various synthetic transformations. The choice of the carbamate's ester group—most commonly benzyl (Cbz) or tert-butyl (Boc)—is a critical decision that dictates the deprotection strategy and overall compatibility with the synthetic route. The fundamental difference lies in their cleavage conditions: the Cbz group is removed by hydrogenolysis, while the Boc group is acid-labile.[3] This orthogonality is the cornerstone of their differential application in multi-step synthesis.[4][5][6][7]

Structural Overview and Synthesis

The selection of an N-hydroxycarbamate begins with understanding its structure and synthesis. The Cbz and Boc variants offer distinct steric and electronic properties that influence their reactivity and stability.

Caption: Chemical structures of this compound and tert-Butyl N-hydroxycarbamate.

Synthesis of these reagents is straightforward and typically involves the reaction of hydroxylamine hydrochloride with the corresponding acylating agent in the presence of a base.[8][9] For Cbz-NHOH, benzyl chloroformate is used, while Boc-NHOH is prepared using di-tert-butyl dicarbonate (Boc anhydride). The choice of base and solvent system is crucial for optimizing yield and minimizing side products.

Synthesis hydroxylamine Hydroxylamine HCl product N-Hydroxycarbamate hydroxylamine->product reagent Acylating Reagent (e.g., Cbz-Cl or Boc2O) reagent->product base Base (e.g., Na2CO3, TEA) base->product

Caption: General synthesis scheme for N-hydroxycarbamates.

Head-to-Head Comparison: Performance and Properties

The practical utility of Benzyl vs. tert-Butyl N-hydroxycarbamate is best understood through a direct comparison of their key performance attributes.

PropertyThis compound (Cbz-NHOH)tert-Butyl N-hydroxycarbamate (Boc-NHOH)Analysis & Rationale
Deprotection Method Catalytic Hydrogenolysis (e.g., H₂, Pd/C)[10][11]Acidolysis (e.g., TFA, HCl)[4][12]This is the most critical difference, establishing their orthogonality . Cbz is stable to acids used for Boc removal, and Boc is stable to hydrogenation.[3][5]
Cleavage Byproducts Toluene, CO₂Isobutylene, CO₂, t-butyl cation[4]Cbz byproducts are volatile and easily removed. The t-butyl cation from Boc cleavage can cause side reactions (alkylation) with nucleophilic substrates, sometimes requiring scavengers.[13]
Stability Stable to mild acids and bases.Stable to bases and hydrogenolysis. Labile to strong acids.[4]Both are crystalline solids stable at room temperature. Their differential stability to reagents is the basis of selective deprotection in complex syntheses.[5]
Compatibility Incompatible with reducible groups (alkenes, alkynes, nitro groups, some aryl halides).[10]Incompatible with other acid-sensitive groups (e.g., t-butyl esters, some silyl ethers).The choice is dictated by the functional groups present elsewhere in the molecule. Hydrogenolysis is a mild, neutral process, whereas acidolysis can be harsh.
Melting Point 65-70 °C49-51 °C[9]Both are solids, facilitating handling and weighing.
Typical Applications Peptide synthesis, prodrugs, protection when acid-lability is a concern.[6]Peptide synthesis, prodrugs, protection when reducible groups are present.[6][14]Their use in peptide synthesis has largely been superseded by Fmoc chemistry, but they remain indispensable for specific applications in medicinal chemistry.[4]

The Principle of Orthogonal Deprotection

The true power of using different N-hydroxycarbamates is realized in multi-step syntheses requiring selective manipulation of multiple protected groups. The ability to remove a Boc group with acid while leaving a Cbz group untouched, and subsequently removing the Cbz group via hydrogenation, allows for precise, stepwise transformations.

Orthogonality start Substrate-NH(Boc) -X-NH(Cbz) step1 Substrate-NH2 -X-NH(Cbz) start->step1  Acid (TFA/HCl)  (Boc Removed) step2 Substrate-NH(Boc) -X-NH2 start->step2  H2, Pd/C  (Cbz Removed)   final1 Modified Substrate-NH2 -X-NH(Cbz) step1->final1 Reaction 1 final2 Modified Substrate-NH(Boc) -X-NH2 step2->final2 Reaction 2

Caption: Orthogonal deprotection workflow enabling selective functionalization.

Application in Prodrug Design: A Mechanistic View

In the context of HDAC inhibitors, the N-hydroxycarbamate prodrug must be stable in circulation but efficiently cleaved inside the target cell to release the active hydroxamic acid. While both Cbz and Boc groups can serve this purpose, their in-vivo cleavage may rely on different mechanisms, such as enzymatic hydrolysis or pH changes within cellular compartments.

Interestingly, some studies suggest that the intact N-hydroxycarbamate may not be merely a passive prodrug. It can act as a zinc-binding "warhead" itself, exhibiting intrinsic inhibitory activity against HDACs before its conversion to the hydroxamic acid.[1][15] This dual-action potential adds another layer of consideration to the design process.

Prodrug Prodrug N-Hydroxycarbamate Prodrug (Cell Permeable) Active Hydroxamic Acid (Active Inhibitor) Prodrug->Active Intracellular Cleavage (e.g., Esterases, pH) Target HDAC Enzyme Active->Target Inhibition

Caption: Prodrug concept: intracellular conversion to the active hydroxamic acid.

Experimental Protocols

Trustworthy protocols are the foundation of reproducible science. The following methodologies provide detailed, self-validating steps for key transformations.

Protocol 1: Synthesis of this compound (Cbz-NHOH)

This protocol is adapted from established literature procedures for the N-acylation of hydroxylamine.

  • Materials: Hydroxylamine hydrochloride, Sodium carbonate, Benzyl chloroformate, Dichloromethane (DCM), Deionized water, Saturated brine, Anhydrous sodium sulfate.

  • Procedure:

    • In a three-necked flask, dissolve sodium carbonate (1.5 equivalents) in deionized water.

    • Add hydroxylamine hydrochloride (1.15 equivalents) and stir until fully dissolved.

    • Cool the mixture to 0 °C in an ice-water bath.

    • Slowly add a solution of benzyl chloroformate (1.0 equivalent) in DCM dropwise over 2-4 hours, maintaining the temperature at 0-5 °C.

    • After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 1 hour.

    • Separate the organic layer. Extract the aqueous layer three times with DCM.

    • Combine all organic layers, wash with saturated brine, and dry over anhydrous sodium sulfate.

    • Filter the drying agent and remove the solvent under reduced pressure to yield the crude product.

    • Recrystallize the crude solid from a DCM/petroleum ether mixture to obtain pure this compound as a white solid.

Protocol 2: Deprotection of this compound (Catalytic Hydrogenolysis)

This protocol outlines the standard method for Cbz group removal.[10][16]

  • Materials: Cbz-protected substrate, 10% Palladium on carbon (Pd/C, 5-10 mol%), Methanol or Ethanol, Hydrogen source (balloon or Parr apparatus).

  • Procedure:

    • Dissolve the Cbz-protected substrate (1.0 equivalent) in methanol or ethanol in a flask suitable for hydrogenation.

    • Carefully add 10% Pd/C catalyst to the solution. Caution: Pd/C can be pyrophoric; handle under an inert atmosphere if dry.

    • Evacuate the flask and backfill with hydrogen gas (repeat 3 times).

    • Stir the reaction mixture vigorously under a hydrogen atmosphere (typically a balloon is sufficient for small scale).

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with the reaction solvent.

    • Concentrate the filtrate under reduced pressure to yield the deprotected product.

Protocol 3: Deprotection of tert-Butyl N-hydroxycarbamate (Acidolysis)

This is a standard protocol for Boc group removal using acidic conditions.[17][18]

  • Materials: Boc-protected substrate, Trifluoroacetic acid (TFA), Dichloromethane (DCM), Saturated sodium bicarbonate solution.

  • Procedure:

    • Dissolve the Boc-protected substrate (1.0 equivalent) in DCM.

    • Cool the solution to 0 °C in an ice-water bath.

    • Add TFA (typically 20-50% v/v in DCM) dropwise to the solution.

    • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature.

    • Monitor the reaction progress by TLC or LC-MS. Reaction times can range from 1 to 4 hours depending on the substrate.[18]

    • Upon completion, carefully remove the solvent and excess TFA under reduced pressure.

    • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash carefully with saturated aqueous sodium bicarbonate solution until effervescence ceases.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate to obtain the deprotected amine.

Protocol 4: Comparative pH Stability Assay via HPLC

This protocol provides a framework to quantitatively compare the stability of different N-hydroxycarbamates under various pH conditions.[19][20][21]

  • Objective: To determine the rate of degradation of Cbz-NHOH and Boc-NHOH in acidic, neutral, and basic aqueous buffers.

  • Materials: Cbz-NHOH, Boc-NHOH, HPLC-grade acetonitrile and water, Phosphate buffer (pH 7.4), Acetate buffer (pH 4.5), Carbonate buffer (pH 9.5), HPLC system with UV detector.

  • Procedure:

    • Stock Solution Preparation: Prepare 1 mg/mL stock solutions of Cbz-NHOH and Boc-NHOH in acetonitrile.

    • Reaction Setup: For each compound, set up three reactions. Add a small aliquot of the stock solution to each of the three pH buffers (pH 4.5, 7.4, 9.5) in separate vials to achieve a final concentration of ~50 µg/mL.

    • Incubation: Incubate all vials at a constant temperature (e.g., 37 °C).

    • Time-Point Sampling: At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each vial and immediately quench any further reaction by diluting with the initial mobile phase (e.g., 50:50 acetonitrile:water).

    • HPLC Analysis: Analyze each sample by reverse-phase HPLC with UV detection. Use a C18 column and a suitable gradient of acetonitrile and water. Monitor the peak area of the parent compound.

    • Data Analysis: Plot the percentage of the remaining parent compound against time for each pH condition. This will provide a quantitative comparison of the stability of each N-hydroxycarbamate.

Conclusion and Recommendations

The choice between this compound and other analogues like tert-Butyl N-hydroxycarbamate is not a matter of inherent superiority but of strategic synthetic planning.

  • Choose this compound (Cbz-NHOH) when your synthetic route requires robust protection against acidic conditions and the substrate is compatible with catalytic hydrogenolysis. It is the preferred choice when other acid-labile groups, such as t-butyl esters, are present.

  • Choose tert-Butyl N-hydroxycarbamate (Boc-NHOH) when your molecule contains functional groups sensitive to reduction (e.g., alkenes, nitro groups). Its acid-lability makes it an excellent orthogonal partner to Cbz and other protecting groups cleaved under different conditions.

By understanding the distinct chemical personalities of these reagents and leveraging their orthogonality, researchers can navigate complex synthetic pathways with greater precision and efficiency, accelerating the discovery and development of novel therapeutics.

References

A Senior Application Scientist's Guide to Selecting Hydroxylamine Reagents: Benzyl N-hydroxycarbamate vs. Boc-hydroxylamine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern synthetic and medicinal chemistry, the hydroxamic acid moiety (–CONHOH) is a privileged pharmacophore, renowned for its potent metal-chelation capabilities that drive the inhibition of key metalloenzymes like histone deacetylases (HDACs) and matrix metalloproteinases (MMPs).[1][2] The synthesis of these critical functional groups often relies on stable, protected hydroxylamine precursors. Among the most reliable and widely used are Benzyl N-hydroxycarbamate (Cbz-NHOH) and tert-butyl N-hydroxycarbamate (Boc-NHOH).

While both serve as effective solid-phase hydroxylamine equivalents, the choice between them is far from arbitrary. It is a critical strategic decision dictated by the molecular environment of the target compound and the overall synthetic plan. This guide provides an in-depth comparison of their properties, reactivity, and, most importantly, the strategic implications of their distinct deprotection pathways, empowering researchers to make an informed selection for their specific application.

Physicochemical Properties and Handling

Both reagents are conveniently available as white, crystalline solids, which simplifies handling and weighing compared to free hydroxylamine. However, their stability and storage requirements differ slightly.

Table 1: Comparison of Physicochemical Properties

PropertyThis compound (Cbz-NHOH)Boc-hydroxylamine (Boc-NHOH)
CAS Number 3426-71-9[3][4]36016-38-3[5]
Molecular Formula C₈H₉NO₃[3][4]C₅H₁₁NO₃[5][6]
Molecular Weight 167.16 g/mol [3][4]133.15 g/mol [5][6]
Appearance White to off-white crystalline solid/powder[3][7]White crystalline powder[5][6]
Melting Point 65-70 °C[3][7][8]53-57 °C[5]
Storage Temp. Room Temperature or 2-8 °C[3][7]0-8 °C, protect from moisture[5][9]
Key Handling Note Generally stable.Moisture sensitive; should be handled under an inert atmosphere and stored in a desiccator.[9][10]

Expert Insight: The primary handling difference is the moisture sensitivity of Boc-hydroxylamine.[9] Exposure to atmospheric moisture can lead to slow decomposition. Therefore, for reactions requiring stringent anhydrous conditions or for long-term storage, this compound offers a slight advantage in handling robustness.

Core Application: Synthesis of Hydroxamic Acids

The most common application for both reagents is the two-step synthesis of hydroxamic acids from carboxylic acids. This process involves an initial coupling step to form the protected intermediate, followed by a specific deprotection step to reveal the final hydroxamic acid.

Workflow: Carboxylic Acid to Hydroxamic Acid

The general workflow involves activating a carboxylic acid and reacting it with the N-hydroxycarbamate, followed by the crucial deprotection step.

G cluster_0 Step 1: Coupling cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Deprotection RCOOH Carboxylic Acid (R-COOH) Coupling Coupling Reagents (EDC, T3P, etc.) RCOOH->Coupling Activated Activated Intermediate (e.g., Acyl Chloride, Mixed Anhydride) Cbz_NHOH Cbz-NHOH Activated->Cbz_NHOH forms Boc_NHOH Boc-NHOH Activated->Boc_NHOH forms Coupling->Activated Cbz_Protected Cbz-Protected Hydroxamate Cbz_NHOH->Cbz_Protected Boc_Protected Boc-Protected Hydroxamate Boc_NHOH->Boc_Protected Deprotection_Cbz Hydrogenolysis (H₂, Pd/C) Cbz_Protected->Deprotection_Cbz Deprotection_Boc Acidolysis (TFA or HCl) Boc_Protected->Deprotection_Boc Final_Product Hydroxamic Acid (R-CONHOH) Deprotection_Cbz->Final_Product Deprotection_Boc->Final_Product

Caption: General workflow for hydroxamic acid synthesis.

Experimental Protocol: General Synthesis of a Cbz-Protected Hydroxamate

This protocol describes a typical coupling reaction using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), a common water-soluble coupling reagent.

  • Dissolution: Dissolve the carboxylic acid (1.0 eq.), this compound (1.1 eq.), and a catalyst such as 1-Hydroxybenzotriazole (HOBt) (0.2 eq.) in an anhydrous aprotic solvent (e.g., Dichloromethane or DMF).

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath. This is crucial to minimize side reactions and potential racemization if the carboxylic acid has a chiral center.

  • Coupling Agent Addition: Add EDC hydrochloride (1.2 eq.) portion-wise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with an organic solvent like Ethyl Acetate. Wash the organic phase sequentially with a weak acid (e.g., 1M HCl or 5% citric acid), saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.

The Decisive Factor: Orthogonal Deprotection Strategies

The primary distinction between Cbz-NHOH and Boc-NHOH lies in their deprotection conditions. The Cbz (benzyloxycarbonyl) group is removed by hydrogenolysis, while the Boc (tert-butoxycarbonyl) group is cleaved by acid.[11] This difference creates an orthogonal protecting group system, which is a cornerstone of complex molecule synthesis.

This compound (Cbz Group)
  • Deprotection Method: Catalytic Hydrogenolysis.[12][13]

  • Typical Conditions: Palladium on carbon (5-10% Pd/C) under an atmosphere of hydrogen gas (H₂), often using a balloon or a Parr hydrogenator.[12][13] Common solvents include methanol, ethanol, or ethyl acetate.

  • Mechanism: The palladium catalyst facilitates the cleavage of the benzylic C-O bond, releasing the free hydroxylamine moiety (which is part of the hydroxamic acid) and toluene as a byproduct.

  • Compatibility: This method is exceptionally mild and preserves most functional groups. However, it is incompatible with functionalities that are also reduced under these conditions, such as alkenes, alkynes, nitro groups, and some aromatic heterocycles.

Boc-hydroxylamine (Boc Group)
  • Deprotection Method: Acidolysis.[11][14]

  • Typical Conditions: Strong acids such as neat Trifluoroacetic acid (TFA) or a solution of HCl in an organic solvent (e.g., 4M HCl in dioxane).[14] The reaction is typically rapid, often completing within an hour at room temperature.

  • Mechanism: The acid protonates the carbamate, leading to the elimination of the stable tert-butyl cation (which is scavenged by the solvent or TFA to form tert-butyl trifluoroacetate) and the unstable carbamic acid, which spontaneously decarboxylates to liberate the desired product.[11][14]

  • Compatibility: This method is robust and fast. It is incompatible with other acid-labile protecting groups, such as tert-butyl (t-Bu) esters, trityl (Tr), or tetrahydropyranyl (THP) ethers.

The orthogonality of these two groups is a powerful tool. A synthetic chemist can selectively remove a Boc group with acid while leaving a Cbz group intact, or selectively remove a Cbz group via hydrogenation in the presence of a Boc group.

G Molecule Complex Molecule with Cbz- and Boc-Protected Groups Cbz_Deprotection H₂, Pd/C (Hydrogenolysis) Molecule->Cbz_Deprotection Selective Removal Boc_Deprotection TFA or HCl (Acidolysis) Molecule->Boc_Deprotection Selective Removal Result_Cbz Boc-Group Remains Cbz-Group Cleaved Cbz_Deprotection->Result_Cbz Result_Boc Cbz-Group Remains Boc-Group Cleaved Boc_Deprotection->Result_Boc

Caption: Orthogonal deprotection of Cbz and Boc groups.

Broader Synthetic Utility

Beyond hydroxamic acid synthesis, these reagents are valuable N-nucleophiles in other transformations.

  • Mitsunobu Reaction: Both Cbz-NHOH and Boc-NHOH can act as acidic nucleophiles in the Mitsunobu reaction to convert primary or secondary alcohols into O-alkylated N-hydroxycarbamates.[15][16] This reaction, which uses a phosphine (e.g., PPh₃) and an azodicarboxylate (e.g., DEAD or DIAD), famously proceeds with a clean inversion of stereochemistry at the alcohol's chiral center, making it a powerful tool for stereochemical manipulation.[15][17]

  • Aza-Michael Addition: As nitrogen nucleophiles, they can participate in 1,4-conjugate additions (Aza-Michael reactions) to α,β-unsaturated carbonyl compounds.[18] This provides a route to β-amino carbonyl derivatives after subsequent transformations.

Choosing the Right Reagent: A Decision Framework

The selection between this compound and Boc-hydroxylamine should be a deliberate choice based on the overall synthetic route. The following decision framework can guide this process.

G Start Start: Need a Hydroxylamine Equivalent Q1 Does the substrate contain reducible groups? (Alkenes, Alkynes, NO₂) Start->Q1 Q2 Does the substrate contain other acid-labile groups? (t-Bu esters, Trityl ethers) Q1->Q2 No Use_Boc Use Boc-hydroxylamine (Deprotect with acid, e.g., TFA) Q1->Use_Boc Yes Use_Cbz Use this compound (Deprotect with H₂/Pd-C) Q2->Use_Cbz Yes Consider Both may be suitable. Consider cost, handling, and downstream steps. Q2->Consider No

Caption: Decision framework for reagent selection.

Conclusion

This compound and Boc-hydroxylamine are both indispensable tools in the synthetic chemist's arsenal, providing stable and reliable access to the hydroxamic acid functional group and other N-O containing structures. While they exhibit similar reactivity in coupling reactions, their divergent deprotection pathways are their defining feature.

  • Choose this compound when your molecule contains acid-sensitive groups or when the mild, neutral conditions of catalytic hydrogenolysis are required for final deprotection.

  • Choose Boc-hydroxylamine when your molecule contains functional groups susceptible to reduction (e.g., double bonds) or when a rapid, non-metallic acid-mediated deprotection is more compatible with your overall synthetic strategy.

Ultimately, the optimal choice is not based on the performance of the reagent in isolation, but on its harmonious integration into a multi-step synthetic sequence, a testament to the strategic thinking that underpins modern organic chemistry.

References

A-Scientist's-Guide-to-Benzyl-N-hydroxycarbamate-A-Superior-Protecting-Group-for-Hydroxamic-Acids-in-Complex-Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate field of medicinal chemistry and drug development, hydroxamic acids represent a class of compounds with remarkable therapeutic potential, largely due to their ability to chelate metal ions within the active sites of metalloenzymes.[1][2] This property has led to their successful application as inhibitors for enzymes like histone deacetylases (HDACs), matrix metalloproteinases (MMPs), and urease. However, the very reactivity that makes the hydroxamic acid moiety a potent pharmacological agent also presents significant challenges during multi-step organic synthesis. The nucleophilicity of the N-hydroxy group necessitates a robust protection strategy to prevent unwanted side reactions and ensure the successful construction of complex molecular architectures.

While several protecting groups have been employed for this purpose, Benzyl N-hydroxycarbamate stands out for its unique combination of stability and selective cleavage. This guide provides a comprehensive comparison of this compound with other common protecting groups, supported by experimental insights, to assist researchers in making informed decisions for their synthetic strategies.

The-Challenge-of-Protecting-Hydroxamic-Acids

The hydroxamic acid functional group (-CONHOH) contains two heteroatoms, nitrogen and oxygen, both of which can be reactive. The hydroxyl group is acidic, with a pKa typically ranging from 8.5 to 9.5, while the nitrogen can be nucleophilic.[1] This dual reactivity complicates synthetic routes, often requiring a protecting group that can mask the N-hydroxy functionality while other chemical transformations are carried out elsewhere in the molecule. An ideal protecting group for hydroxamic acids should exhibit:

  • Ease of introduction: The protection reaction should be high-yielding and occur under mild conditions.

  • Robustness: It must be stable to a wide range of reaction conditions (e.g., acidic, basic, oxidative, reductive) that may be required in subsequent synthetic steps.

  • Orthogonality: The ability to be removed under specific conditions that do not affect other protecting groups or sensitive functionalities within the molecule is crucial for complex syntheses.[3][4][5]

  • Mild and selective removal: The deprotection step should be efficient and clean, affording the desired hydroxamic acid without generating problematic byproducts.

An-Overview-of-Common-N-Protecting-Groups

Several protecting groups are commonly used for the N-hydroxy moiety of hydroxamic acids, each with its own set of advantages and limitations:

  • Silyl Ethers (e.g., TBDMS, TIPS): These are readily introduced but are generally labile to acidic conditions and fluoride ion sources. Their stability in diverse reaction conditions can be limited.

  • tert-Butoxycarbonyl (Boc): The Boc group is a widely used protecting group in peptide synthesis and is stable to basic conditions. However, it is cleaved under acidic conditions (e.g., TFA), which may not be compatible with other acid-sensitive groups in the molecule.[6]

  • Trityl (Tr): This bulky group offers good stability but its removal often requires strong acidic conditions.

  • Benzyl (Bn) Ethers: While the benzyl group is a common protecting group for alcohols, its application to hydroxamic acids can be complicated by the reactivity of the N-O bond.[7]

Focus-on-Benzyl-N-hydroxycarbamate

This compound, also known as N-(Benzyloxycarbonyl)hydroxylamine or Cbz-protected hydroxylamine, has emerged as a superior choice for hydroxamic acid protection in many synthetic contexts.[8][9] Its utility stems from the benzyloxycarbonyl (Cbz or Z) group, which is renowned for its stability and unique deprotection pathway.[6]

Key Advantages:

  • Exceptional Stability: The Cbz group is remarkably stable under a wide array of conditions, including those that would cleave silyl ethers or Boc groups. It is generally resistant to mild acids and bases, as well as many oxidizing and reducing agents.[7][10]

  • Orthogonal Deprotection: The primary advantage of the Cbz group lies in its selective removal by catalytic hydrogenolysis.[10][11] This process involves reacting the protected compound with hydrogen gas in the presence of a palladium catalyst (e.g., Pd/C).[12] The reaction is typically carried out under neutral pH and mild conditions, making it compatible with a broad range of sensitive functional groups.[6] This orthogonality is invaluable in the synthesis of complex molecules where multiple protecting groups are employed.[5]

  • Clean Byproducts: The deprotection of this compound yields the free hydroxamic acid, toluene, and carbon dioxide, which are easily removed from the reaction mixture, simplifying purification.[12]

Comparative-Analysis-of-Protecting-Groups

To provide a clearer perspective, the following table summarizes the key properties of this compound in comparison to other commonly used protecting groups for hydroxamic acids.

Protecting GroupStructureCommon Protection ConditionsDeprotection ConditionsStabilityOrthogonality
This compound (Cbz) Bn-O-CO-NHOHBenzyl chloroformate, baseH₂, Pd/C (Hydrogenolysis)High stability to acids, bases, and many redox reagents.Excellent; orthogonal to acid-labile (Boc, Tr), base-labile (Fmoc), and fluoride-labile (silyl) groups.
tert-Butoxycarbonyl (Boc) tBu-O-CO-NHOHDi-tert-butyl dicarbonate (Boc₂O), baseStrong acid (TFA, HCl)Stable to base and hydrogenolysis. Labile to acid.Good; orthogonal to Cbz and Fmoc groups.
Silyl Ethers (e.g., TBDMS) R₃Si-O-NH-COR'Silyl chloride, base (e.g., imidazole)Fluoride source (TBAF), acidLabile to acid and fluoride.Moderate; depends on the specific silyl group and reaction conditions.
Trityl (Tr) Tr-O-NH-COR'Trityl chloride, baseMild to strong acidStable to base and hydrogenolysis. Labile to acid.Good; orthogonal to base-labile and hydrogenolysis-labile groups.

Experimental-Section

To illustrate the practical application and advantages of this compound, detailed protocols for the protection of a model carboxylic acid to form a hydroxamic acid and its subsequent deprotection are provided below.

Protocol-1-Synthesis-of-a-Benzyl-N-hydroxycarbamate-protected-Hydroxamic-Acid

This protocol describes the coupling of a generic carboxylic acid (R-COOH) with this compound.

Reagents and Materials:

  • Carboxylic acid (R-COOH) (1.0 equiv)

  • This compound (1.1 equiv)

  • EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.2 equiv)

  • HOBt (Hydroxybenzotriazole) (1.2 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (2.5 equiv)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Ethyl acetate

  • Saturated aqueous NaHCO₃ solution

  • Brine

  • Anhydrous MgSO₄

Procedure:

  • To a solution of the carboxylic acid (1.0 equiv) in anhydrous DMF, add this compound (1.1 equiv), EDCI (1.2 equiv), HOBt (1.2 equiv), and DIPEA (2.5 equiv).

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ solution (3x), followed by brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired this compound-protected hydroxamic acid.

Protocol-2-Deprotection-via-Catalytic-Hydrogenolysis

This protocol details the removal of the Cbz group to yield the free hydroxamic acid.

Reagents and Materials:

  • Cbz-protected hydroxamic acid (1.0 equiv)

  • 10% Palladium on activated carbon (Pd/C) (10-20 mol% Pd)

  • Methanol or Ethanol

  • Hydrogen gas (H₂)

  • Celite®

Procedure:

  • Dissolve the Cbz-protected hydroxamic acid (1.0 equiv) in methanol or ethanol in a suitable reaction vessel (e.g., a Parr hydrogenation bottle or a round-bottom flask).

  • Carefully add 10% Pd/C catalyst to the solution.

  • Secure the vessel to a hydrogenation apparatus or equip the flask with a balloon filled with hydrogen gas.

  • Evacuate the vessel and backfill with hydrogen gas (repeat this cycle 3 times).

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (typically 1 atm or higher pressures in a Parr apparatus) at room temperature.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully vent the hydrogen atmosphere and purge the vessel with an inert gas (e.g., nitrogen or argon).

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with additional solvent.

  • Concentrate the filtrate under reduced pressure to yield the deprotected hydroxamic acid.

Causality Behind Experimental Choices: The use of EDCI/HOBt in Protocol 1 is a standard and efficient method for amide bond formation, minimizing side reactions. In Protocol 2, the choice of Pd/C as a catalyst is critical for the selective cleavage of the benzylic C-O bond.[12] The solvent (methanol or ethanol) is chosen for its ability to dissolve the substrate and for its compatibility with the catalytic system.

Visualization-of-Synthetic-Workflow

The following diagram illustrates the workflow for the synthesis of a hydroxamic acid using this compound as a protecting group, highlighting its integration into a larger synthetic scheme.

G cluster_0 Synthetic Route Start Starting Material (with other functional groups) Step1 Other Synthetic Transformations Start->Step1 1. Initial Steps Protect Hydroxamic Acid Formation & Protection with Benzyl N-hydroxycarbamate Step1->Protect 2. Introduce HA moiety Step2 Further Synthetic Modifications Protect->Step2 3. Cbz group is stable Deprotect Orthogonal Deprotection (H2, Pd/C) Step2->Deprotect 4. Selective cleavage Final Final Product (Active Hydroxamic Acid) Deprotect->Final 5. Yields target compound

Caption: Workflow for hydroxamic acid synthesis using Cbz protection.

Conclusion

In the demanding landscape of modern organic synthesis, particularly in the context of drug discovery, the choice of protecting groups is a critical determinant of success. This compound offers a compelling combination of high stability and selective, mild deprotection conditions that sets it apart from other protecting groups for hydroxamic acids. Its resistance to a broad range of reagents, coupled with the clean and orthogonal nature of its removal via catalytic hydrogenolysis, provides chemists with a powerful and reliable tool. By understanding the distinct advantages of this compound, researchers can design more efficient and robust synthetic routes towards complex, biologically active molecules, thereby accelerating the pace of innovation in medicinal chemistry.

References

The Unseen Hurdles: A Comparative Guide to the Limitations of Benzyl N-Hydroxycarbamate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For decades, benzyl N-hydroxycarbamate (Cbz-NHOH) has been a reliable workhorse in the synthesis of hydroxamic acids—a crucial functional group in a myriad of biologically active molecules, including a number of approved pharmaceuticals.[1][2] Its appeal lies in its straightforward introduction and the perceived simplicity of removing the benzyloxycarbonyl (Cbz) protecting group. However, seasoned researchers and process chemists are acutely aware of the subtle yet significant limitations that can compromise yield, purity, and the overall efficiency of a synthetic campaign. This guide provides a critical examination of the drawbacks associated with this compound, offering a comparative analysis with contemporary alternatives and furnishing the experimental data necessary for informed decision-making in complex synthetic design.

The Achilles' Heel of this compound: The Constraints of Catalytic Hydrogenolysis

The primary method for the deprotection of the Cbz group is catalytic hydrogenolysis, typically employing palladium on carbon (Pd/C) and a hydrogen source.[3][4] While effective in many cases, this method imposes significant constraints on the substrate scope and can lead to undesired side reactions.

A major drawback of catalytic transfer hydrogenation is the frequent necessity for elevated temperatures and prolonged reaction times, which can jeopardize other sensitive functional groups susceptible to hydrogenolysis.[5] Furthermore, the pyrophoric nature and high cost of palladium catalysts present practical challenges, particularly in large-scale synthesis.[5]

The generally accepted mechanism for catalytic hydrogenolysis involves the adsorption of both the N-benzyl amine and molecular hydrogen onto the palladium surface, where the benzylic C-N bond is cleaved by active hydrogen species.[3]

dot graph Hydrogenolysis_Mechanism { rankdir="LR"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

Substrate [label="R-CO-N(OH)-Cbz"]; Pd_Surface [label="Pd/C Catalyst Surface"]; H2 [label="H₂"]; Adsorbed_Complex [label="Adsorbed Substrate-H₂ Complex"]; Cleavage [label="C-O Bond Cleavage"]; Products [label="R-CO-NHOH + Toluene + CO₂"];

Substrate -> Pd_Surface; H2 -> Pd_Surface; Pd_Surface -> Adsorbed_Complex; Adsorbed_Complex -> Cleavage; Cleavage -> Products; } dot Figure 1: Simplified workflow of Cbz deprotection via catalytic hydrogenolysis.

Common Side Reactions and Incompatibilities:

  • Reduction of Alkenes and Alkynes: Double and triple bonds within the molecule are readily reduced under standard hydrogenolysis conditions.

  • Reduction of Nitro Groups and Imines: These functional groups are highly susceptible to reduction.

  • Dehalogenation: Aryl and alkyl halides can undergo dehalogenation.

  • Catalyst Poisoning: Substrates containing sulfur or phosphorus can poison the palladium catalyst, leading to sluggish or incomplete reactions.[6] Free amines can also act as mild catalyst poisons, often necessitating an acidic medium for efficient deprotection.[7]

A Comparative Analysis of Alternatives

The limitations of this compound have spurred the development and adoption of alternative N-hydroxycarbamate protecting groups. The most prominent among these are the tert-butoxycarbonyl (Boc), 9-fluorenylmethyloxycarbonyl (Fmoc), and allyloxycarbonyl (Alloc) groups. The key to their utility lies in their "orthogonality"—the ability to be removed under specific conditions that do not affect other protecting groups.[8]

Protecting GroupStructureDeprotection ConditionKey AdvantagesKey Disadvantages
Benzyl (Cbz) C₇H₇-O-CO-H₂/PdGenerally stable to acidic and basic conditions.Incompatible with reducible functional groups; catalyst poisoning.
tert-Butoxycarbonyl (Boc) (CH₃)₃C-O-CO-Acid-labile (e.g., TFA)[8]Orthogonal to Cbz and Fmoc; mild deprotection.Sensitive to strong acids.
9-Fluorenylmethyloxycarbonyl (Fmoc) C₁₄H₉-CH₂-O-CO-Base-labile (e.g., 20% piperidine in DMF)[8][9]Orthogonal to Cbz and Boc; widely used in SPPS.Can be prematurely cleaved by some amines.[10]
Allyloxycarbonyl (Alloc) CH₂=CH-CH₂-O-CO-Pd(0) catalyst (e.g., Pd(PPh₃)₄)[11]Orthogonal to Cbz, Boc, and Fmoc; mild deprotection.Requires a specific palladium catalyst; potential for N-allylation byproducts with some protocols.[11]

Experimental Protocols

Protocol 1: Synthesis of a Hydroxamic Acid using this compound

This protocol describes the coupling of a carboxylic acid with this compound followed by deprotection via hydrogenolysis.

Step 1: Coupling

  • Dissolve the carboxylic acid (1.0 eq) in anhydrous DMF.

  • Add HBTU (1.1 eq) and HOBt (1.1 eq).

  • Add DIPEA (2.5 eq) and stir for 10 minutes at room temperature.

  • Add a solution of this compound (1.2 eq) in DMF.

  • Stir the reaction mixture at room temperature for 4-6 hours, monitoring by TLC or LC-MS.

  • Upon completion, dilute the reaction with ethyl acetate and wash with 1M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Step 2: Deprotection (Hydrogenolysis)

  • Dissolve the Cbz-protected hydroxamic acid in methanol or ethanol.

  • Add 10% Pd/C (10 mol%).

  • Stir the suspension under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 2-16 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to yield the desired hydroxamic acid.

dot graph Protocol1_Workflow { rankdir="TB"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];

Start [label="Carboxylic Acid + Cbz-NHOH"]; Coupling [label="Coupling (HBTU, HOBt, DIPEA)"]; Purification1 [label="Workup & Purification"]; Cbz_Product [label="Cbz-Protected Hydroxamic Acid"]; Deprotection [label="Hydrogenolysis (H₂, Pd/C)"]; Purification2 [label="Filtration & Concentration"]; Final_Product [label="Hydroxamic Acid"];

Start -> Coupling -> Purification1 -> Cbz_Product -> Deprotection -> Purification2 -> Final_Product; } dot Figure 2: Workflow for hydroxamic acid synthesis using Cbz protection.

Protocol 2: Synthesis and Deprotection using Boc-N-hydroxycarbamate

This protocol highlights the use of the acid-labile Boc group.

Step 1: Synthesis of Boc-N-hydroxycarbamate

A suspension of hydroxylamine hydrochloride (140 mmol) and K₂CO₃ (700 mmol) in a mixture of Et₂O (60 mL) and H₂O (2 mL) is stirred for 1 hour at room temperature.[12] A solution of di-tert-butyl dicarbonate (Boc₂O, 92 mmol) in Et₂O (40 mL) is then added dropwise at 0°C.[12] The suspension is stirred at room temperature for 12 hours.[12] The organic phase is decanted, and the solid is washed with Et₂O. The combined organic layers are concentrated, and the residue is recrystallized to afford tert-butyl N-hydroxycarbamate.[12]

Step 2: Coupling

Follow the coupling procedure outlined in Protocol 1, substituting this compound with Boc-N-hydroxycarbamate.

Step 3: Deprotection (Acidolysis)

  • Dissolve the Boc-protected hydroxamic acid in dichloromethane (DCM).

  • Add trifluoroacetic acid (TFA) (20-50% v/v in DCM).

  • Stir the reaction at room temperature for 1-2 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Co-evaporate with toluene to remove residual TFA.

  • Purify the crude product as necessary.

dot graph Orthogonality_Diagram { rankdir="TB"; node [shape=ellipse, style=filled, fontcolor="#FFFFFF"]; edge [color="#202124"];

Cbz [label="Cbz-Protected", fillcolor="#EA4335"]; Boc [label="Boc-Protected", fillcolor="#4285F4"]; Fmoc [label="Fmoc-Protected", fillcolor="#FBBC05"]; Alloc [label="Alloc-Protected", fillcolor="#34A853"]; Deprotected [label="Deprotected", fillcolor="#5F6368"];

Cbz -> Deprotected [label=" H₂/Pd "]; Boc -> Deprotected [label=" TFA "]; Fmoc -> Deprotected [label=" Piperidine "]; Alloc -> Deprotected [label=" Pd(0) "]; } dot Figure 3: Orthogonality of common N-hydroxycarbamate protecting groups.

Conclusion and Future Outlook

While this compound remains a useful reagent in specific contexts, its limitations, particularly the harsh conditions and substrate incompatibility of catalytic hydrogenolysis, necessitate a careful consideration of alternatives. The Boc, Fmoc, and Alloc protecting groups offer orthogonal deprotection strategies that are often milder and more compatible with a wider range of functional groups. For researchers in drug development and complex molecule synthesis, a thorough understanding of these alternatives is not merely beneficial but essential for the design of robust and efficient synthetic routes. The choice of protecting group should be a strategic decision based on the overall synthetic plan, rather than a default reliance on historical precedent.

References

A Researcher's Guide to Alternatives for Benzyl N-hydroxycarbamate in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry and drug development, the synthesis of hydroxamic acids is a cornerstone for creating potent enzyme inhibitors, particularly for metalloproteinases. For years, Benzyl N-hydroxycarbamate (also known as N-Cbz-hydroxylamine) has been a reliable, workhorse reagent for this purpose.[1][2] Its stability and straightforward reactivity have made it a staple in many synthetic routes.[1] However, the demands of complex, multi-step syntheses, particularly those involving sensitive functional groups or requiring orthogonal protection strategies, have illuminated the limitations of this classic reagent. The primary drawback lies in its deprotection, which typically requires catalytic hydrogenation (e.g., H₂, Pd/C).[3] This method, while effective, is not compatible with molecules containing other reducible functional groups such as alkenes, alkynes, or certain heterocycles, thereby restricting its synthetic utility.

This guide provides an in-depth comparison of viable alternatives to this compound. We will move beyond a simple list of reagents to explore the causal relationships behind their design, the strategic advantages of their deprotection mechanisms, and the practical considerations for their application. The information presented here is synthesized from established literature to provide researchers with the authoritative grounding needed to select the optimal reagent for their specific synthetic challenge.

The Principle of Orthogonal Protection: Beyond Hydrogenolysis

The core challenge in complex synthesis is the selective manipulation of one functional group in the presence of others. This is the principle of "orthogonal protection," where different protecting groups on the same molecule can be removed under distinct, non-interfering conditions (e.g., one by acid, one by base, one by hydrogenation).[3] this compound, with its reliance on hydrogenolysis, fits into only one of these categories. The alternatives we will discuss are designed to occupy the other domains of this matrix, offering chemists a more versatile toolkit.

Below is a diagram illustrating the concept of orthogonal deprotection strategies, which is central to the selection of an appropriate N-hydroxycarbamate alternative.

G cluster_reagents Protected N-Hydroxycarbamate Reagents cluster_conditions Deprotection Conditions This compound This compound Hydrogenolysis (H₂, Pd/C) Hydrogenolysis (H₂, Pd/C) This compound->Hydrogenolysis (H₂, Pd/C) Selective for Cbz group tert-Butyl N-hydroxycarbamate tert-Butyl N-hydroxycarbamate Strong Acid (TFA) Strong Acid (TFA) tert-Butyl N-hydroxycarbamate->Strong Acid (TFA) Selective for Boc group Fmoc-NHOH Fmoc-NHOH Base (Piperidine) Base (Piperidine) Fmoc-NHOH->Base (Piperidine) Selective for Fmoc group

Caption: Orthogonal deprotection pathways for common N-protecting groups.

Key Alternatives and Their Strategic Applications

The primary alternatives to this compound are other N-protected hydroxylamines, O-protected hydroxylamines, and solid-phase-supported reagents. The choice among them depends entirely on the synthetic context.

tert-Butyl N-hydroxycarbamate (Boc-NHOH)

This reagent is the most direct orthogonal alternative to the Cbz-protected version. The tert-butoxycarbonyl (Boc) group is stable to a wide range of reaction conditions, including catalytic hydrogenation and basic hydrolysis, but is readily cleaved under strongly acidic conditions, typically with trifluoroacetic acid (TFA).[3][4]

  • Expertise & Experience: The causality for choosing Boc-NHOH is clear: when your target molecule contains a double bond or a benzyl ether that you wish to preserve, Cbz deprotection via hydrogenolysis is not an option. The acid-lability of the Boc group provides the necessary orthogonal pathway. It is particularly valuable in peptide synthesis where Boc and Fmoc strategies are standard.[5]

  • Trustworthiness: The deprotection of the Boc group is a clean and high-yielding reaction that generates volatile byproducts (isobutylene and CO₂), simplifying purification.

N-(9-Fluorenylmethoxycarbonyloxy)hydroxylamine (Fmoc-NHOH)

The Fmoc group offers a third orthogonal deprotection strategy: base-lability.[5] It is stable to both acidolysis and hydrogenolysis but is swiftly removed by treatment with a secondary amine, most commonly piperidine.[3][6]

  • Expertise & Experience: Fmoc-NHOH is the reagent of choice for solid-phase synthesis, especially in the context of creating libraries of hydroxamic acid-containing peptides or small molecules.[6] Its deprotection condition is mild enough to not cleave most common resin linkers, allowing for on-resin chain elongation followed by final hydroxamic acid formation.

  • Trustworthiness: The Fmoc deprotection mechanism proceeds via a β-elimination, a reliable and well-understood transformation. The dibenzofulvene byproduct must be scavenged, but this is a standard procedure in solid-phase chemistry.

O-Protected Hydroxylamines

An alternative strategy is to protect the oxygen of hydroxylamine rather than the nitrogen. Common examples include O-benzylhydroxylamine and O-(p-methoxybenzyl)hydroxylamine.[6][7] After coupling with a carboxylic acid to form an O-protected hydroxamate, the protecting group is removed to reveal the final product.

  • Expertise & Experience: The key advantage here is altering the nucleophilicity and reactivity profile. Sometimes, direct coupling with an N-protected hydroxylamine can be sluggish. Using an O-protected version can offer a different kinetic profile. Furthermore, it provides access to different deprotection chemistries. For instance, the p-methoxybenzyl (PMB) group can often be removed oxidatively (e.g., with DDQ), a condition orthogonal to both acid/base cleavage and hydrogenolysis.[8]

  • Trustworthiness: These methods are well-established. However, the final deprotection step adds a consideration: O-benzyl groups require hydrogenolysis (same as Cbz), while silyl ethers are removed with fluoride sources (e.g., TBAF), and trityl groups are acid-labile.[9] The choice must be made with the overall synthetic plan in mind.

Solid-Phase Supported Hydroxylamine Reagents

For high-throughput synthesis and the creation of compound libraries, immobilizing the hydroxylamine on a solid support is highly advantageous.[10] This approach simplifies purification immensely, as excess reagents and byproducts are simply washed away from the resin-bound product.

  • Expertise & Experience: Several resins have been adapted for this purpose, including those that immobilize hydroxylamine via an O-linkage (e.g., Wang resin) or an N-linkage.[6][11] A particularly clever strategy involves using a resin like the Marshall (hydroxythiophenol) resin.[11] A carboxylic acid is first loaded onto the resin as a thioester. Cleavage with aqueous hydroxylamine then directly releases the desired hydroxamic acid into solution in a single, clean step.

  • Trustworthiness: This method is self-validating. The desired product is only released from the solid support upon successful reaction with hydroxylamine, ensuring that only the target compound is collected, which drastically simplifies downstream processing.

Data Presentation: Comparative Overview of Reagents

ReagentStructureProtecting GroupKey Deprotection ConditionOrthogonal ToKey Application Area
This compound C₆H₅CH₂OC(O)NHOHCbz (Z)H₂, Pd/C (Hydrogenolysis)[3]Acid, BaseGeneral synthesis
tert-Butyl N-hydroxycarbamate (CH₃)₃COC(O)NHOHBocStrong Acid (TFA)[3]Hydrogenolysis, BaseSynthesis with reducible groups
Fmoc-NHOH C₁₅H₁₃O₂C(O)NHOHFmocAmine Base (Piperidine)[3][6]Hydrogenolysis, AcidSolid-phase peptide synthesis
O-Benzylhydroxylamine C₆H₅CH₂ONH₂Benzyl (Bn)H₂, Pd/C (Hydrogenolysis)[12]Acid, Base, OxidationAlternative coupling strategy
O-(p-Methoxybenzyl)hydroxylamine CH₃OC₆H₄CH₂ONH₂PMBOxidative (DDQ) or Acid[6][8]Hydrogenolysis, BaseOrthogonal oxidative cleavage
Marshall Resin Approach Resin-S-C(O)-RThioester50% aq. NH₂OH[11]N/A (Cleavage)Library synthesis, purification

Experimental Protocols

To provide a practical context, the following are representative, detailed protocols. They are designed to be self-validating by including clear steps and expected outcomes.

Protocol 1: Synthesis of a Hydroxamic Acid using this compound

This protocol describes a standard solution-phase coupling reaction.

Caption: Workflow for hydroxamic acid synthesis and deprotection using this compound.

Step-by-Step Methodology:

  • Coupling: To a solution of the starting carboxylic acid (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF), add this compound (1.1 eq), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq), and Hydroxybenzotriazole (HOBt, 1.2 eq).

  • Reaction: Stir the mixture at room temperature for 12-24 hours. The progress is monitored by Thin Layer Chromatography (TLC) or LC-MS until the starting carboxylic acid is consumed.

  • Workup: Dilute the reaction mixture with water and extract with ethyl acetate (3x). Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Purification (Protected Intermediate): Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude N-Cbz-protected hydroxamate by silica gel column chromatography.

  • Deprotection: Dissolve the purified intermediate in methanol. Add a catalytic amount of 10% Palladium on Carbon (Pd/C).

  • Hydrogenation: Stir the suspension vigorously under an atmosphere of hydrogen gas (a balloon is sufficient for small scale) for 2-6 hours. Monitor the reaction by TLC.

  • Final Isolation: Once the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst, washing with methanol. Concentrate the filtrate under reduced pressure to yield the final hydroxamic acid.

Protocol 2: Solid-Phase Synthesis and Cleavage using the Marshall Resin

This protocol demonstrates the efficiency of using a solid-phase support for streamlined synthesis and purification.[11]

Step-by-Step Methodology:

  • Resin Swelling: Place the Marshall (Thiophenol) resin in a solid-phase synthesis vessel and swell with dichloromethane (DCM) for 30 minutes.

  • Carboxylic Acid Loading: Drain the DCM. Add a solution of the starting carboxylic acid (3.0 eq) and diisopropylcarbodiimide (DIC, 3.0 eq) in DCM. Agitate the vessel at room temperature for 4-6 hours.

  • Washing: Drain the reaction solution. Wash the resin sequentially with DCM (3x), DMF (3x), and DCM (3x) to remove all excess reagents. The desired molecule is now covalently bound to the solid support as a thioester.

  • Cleavage and Hydroxamic Acid Formation: Prepare a cleavage cocktail of 50% aqueous hydroxylamine in pyridine (1:1 v/v). Add this solution to the resin.

  • Reaction: Agitate the vessel at room temperature for 12-18 hours. During this step, hydroxylamine attacks the resin-bound thioester, simultaneously forming the hydroxamic acid and cleaving it from the solid support.

  • Product Collection: Drain the cleavage solution from the vessel and collect it. Wash the resin with DCM (2x) and combine the washings with the initial filtrate.

  • Final Isolation: Concentrate the combined filtrate under reduced pressure. The crude product obtained is often of high purity, as the resin and any unbound materials were left behind in the vessel. Further purification by HPLC can be performed if necessary.[11]

Conclusion

While this compound remains a useful reagent, its limitations in the context of modern, complex organic synthesis are significant. The development of alternatives based on orthogonal protecting groups like Boc and Fmoc has empowered chemists to devise more elegant and efficient synthetic routes. Furthermore, the integration of solid-phase methodologies offers unparalleled advantages for purification and library synthesis. The authoritative grounding for selecting a reagent lies not in tradition, but in a careful, logical analysis of the entire synthetic plan. By understanding the causal principles behind each reagent—its stability, its unique deprotection trigger, and its compatibility with other functional groups—researchers can make informed decisions that accelerate the discovery and development of new therapeutics.

References

A Senior Application Scientist's Guide to the Synthesis of Benzyl N-hydroxycarbamate: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Benzyl N-hydroxycarbamate (CAS 3426-71-9), also known as N-(Benzyloxycarbonyl)hydroxylamine, is a crucial chemical intermediate in the landscape of modern pharmaceutical development and organic synthesis.[1][2] Its utility is prominently highlighted in the synthesis of Ticagrelor, a leading antiplatelet drug used in the treatment of acute coronary syndrome.[3] The molecule's structure, featuring a hydroxyl group attached to a carbamate nitrogen, imparts unique reactivity, making it a valuable reagent.[4]

For researchers and process chemists, selecting the optimal synthetic route is a critical decision governed by a balance of yield, purity, cost, safety, and environmental impact. This guide provides an in-depth comparative analysis of the primary synthesis routes to this compound, offering field-proven insights and detailed experimental protocols to aid in this decision-making process. We will dissect the chemistry behind each approach, evaluate their relative merits and drawbacks, and provide the data necessary for an informed selection.

Route 1: The Classical Approach - Direct Acylation of Hydroxylamine with Benzyl Chloroformate

This method stands as the most widely documented and traditionally employed route for synthesizing this compound. The core of this synthesis is a nucleophilic acyl substitution reaction between hydroxylamine and benzyl chloroformate (Cbz-Cl).[5]

Mechanism and Scientific Rationale

The reaction proceeds via the nucleophilic attack of the hydroxylamine nitrogen atom on the highly electrophilic carbonyl carbon of benzyl chloroformate. Benzyl chloroformate is an excellent acylating agent, readily prepared from benzyl alcohol and phosgene, and is commonly used to install the benzyloxycarbonyl (Cbz or Z) protecting group on amines.[6][7]

Hydroxylamine is typically used as its hydrochloride salt for stability. Therefore, a base is required to liberate the free hydroxylamine and to neutralize the hydrochloric acid that is formed as a byproduct of the reaction. Common bases include sodium carbonate or sodium hydroxide.[3][8] The choice of a biphasic system (e.g., dichloromethane-water) is strategic; it allows for the organic-soluble benzyl chloroformate to react at the interface with the water-soluble hydroxylamine, while the inorganic byproducts remain in the aqueous phase, simplifying the initial workup.[3]

G cluster_reactants Reactants cluster_process Reaction & Workup cluster_product Product HA_HCl Hydroxylamine HCl (NH2OH·HCl) Dissolve Dissolve Base and Hydroxylamine HCl in Water HA_HCl->Dissolve CbzCl Benzyl Chloroformate (Cbz-Cl) Add_CbzCl Slowly add Cbz-Cl in DCM at RT CbzCl->Add_CbzCl Base Base (e.g., Na2CO3) Base->Dissolve Solvent Solvent System (DCM/Water) Solvent->Dissolve Dissolve->Add_CbzCl Stir Stir at RT (e.g., 1-4 hours) Add_CbzCl->Stir Separate Separate Organic and Aqueous Layers Stir->Separate Extract Extract Aqueous Layer with DCM Separate->Extract Wash Combine & Wash Organic Layers Extract->Wash Dry Dry over Na2SO4 Wash->Dry Evaporate Evaporate Solvent Dry->Evaporate Crystallize Crystallize from DCM/Petroleum Ether Evaporate->Crystallize Product Benzyl N-hydroxycarbamate Crystallize->Product

Caption: Workflow for the synthesis of this compound via Route 1.

Detailed Experimental Protocol (Route 1)

The following protocol is a representative procedure based on established literature.[3][8]

  • Preparation: In a 1 L three-necked flask equipped with a mechanical stirrer, add 92.9 g (0.876 mol) of sodium carbonate to 300 mL of deionized water. Stir until all solids are dissolved.

  • Addition of Hydroxylamine: To the sodium carbonate solution, add 46.83 g (0.674 mol) of hydroxylamine hydrochloride. Stir at room temperature until dissolved.

  • Reaction: Prepare a solution of 100 g (0.587 mol) of benzyl chloroformate in 220 mL of dichloromethane. Add this solution dropwise to the aqueous mixture over approximately 4 hours at room temperature.

  • Stirring: After the addition is complete, continue to stir the biphasic mixture vigorously at room temperature for an additional 1 hour.

  • Workup - Phase Separation: Transfer the mixture to a separatory funnel. Add 300 mL of pure water and separate the organic layer.

  • Workup - Extraction: Extract the aqueous layer three times with 150 mL portions of dichloromethane.

  • Workup - Washing and Drying: Combine all organic phases and wash with 300 mL of saturated brine. Dry the organic layer over 20.0 g of anhydrous sodium sulfate and filter.

  • Isolation: Remove the solvent by rotary evaporation at 45°C to yield the crude product.

  • Purification: Dissolve the crude solid in 100 mL of dichloromethane, warming if necessary. Cool the solution to 0°C in an ice-water bath and slowly add 300 mL of petroleum ether to induce crystallization. Allow the solution to crystallize at 0°C for 1 hour.

  • Final Product: Collect the white solid by filtration, wash with a pre-cooled 3:1 mixture of petroleum ether:dichloromethane, and dry under reduced pressure at 35°C. This procedure typically yields around 63.0 g (64% overall yield) of pure this compound.[3][8]

Route 2: The Phosgene-Free "Green" Alternative - From Dibenzyl Carbonate

In response to the significant hazards associated with chloroformates and their phosgene precursors, alternative synthetic strategies are highly sought after.[7][9] A patented method describes the synthesis of N-hydroxycarbamates from carbonic acid diesters, such as dibenzyl carbonate, and hydroxylamine.[10] This route circumvents the need for highly toxic and corrosive reagents.

Mechanism and Scientific Rationale

This synthesis is also a nucleophilic acyl substitution. Here, hydroxylamine acts as the nucleophile, attacking one of the carbonyl carbons of dibenzyl carbonate. The leaving group is not a chloride ion, but rather a benzyl alcohol molecule, which is significantly less hazardous. The reaction is driven by the formation of the stable carbamate product. A basic substance, such as an alkali metal hydroxide or alkoxide, is required to facilitate the reaction, likely by deprotonating the hydroxylamine to increase its nucleophilicity.[10] This approach aligns with the principles of green chemistry by utilizing less toxic starting materials and generating more benign byproducts.

G cluster_reactants Reactants cluster_process Reaction & Workup cluster_product Product HA Hydroxylamine (or its salt) Mix Combine Reactants in Solvent HA->Mix DBC Dibenzyl Carbonate DBC->Mix Base Base (e.g., NaOH) Base->Mix Solvent Solvent (e.g., Methanol) Solvent->Mix Heat Heat Reaction Mixture (e.g., Reflux) Mix->Heat Monitor Monitor Reaction (e.g., by TLC/HPLC) Heat->Monitor Cool Cool to RT Monitor->Cool Neutralize Neutralize/Adjust pH Cool->Neutralize Extract Extract with Organic Solvent Neutralize->Extract Wash_Dry Wash and Dry Organic Phase Extract->Wash_Dry Concentrate Concentrate in vacuo Wash_Dry->Concentrate Purify Purify (e.g., Crystallization) Concentrate->Purify Product Benzyl N-hydroxycarbamate Purify->Product

Caption: Workflow for the synthesis of this compound via Route 2.

Detailed Experimental Protocol (Route 2)

The following is a generalized protocol derived from the methodology described in the patent literature.[10] Specific conditions may require optimization.

  • Preparation: In a reaction vessel, dissolve hydroxylamine (or its hydrochloride salt) and a stoichiometric equivalent of a base (e.g., sodium hydroxide) in a suitable solvent such as methanol.

  • Addition: Add dibenzyl carbonate to the solution.

  • Reaction: Heat the mixture to reflux and maintain the temperature for several hours. The reaction progress should be monitored by a suitable analytical technique (e.g., TLC or HPLC).

  • Workup - Quenching: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the base with an acid (e.g., dilute HCl).

  • Workup - Extraction: Remove the solvent under reduced pressure. Partition the residue between water and an organic solvent (e.g., ethyl acetate).

  • Workup - Washing and Drying: Separate the organic layer, wash it with brine, and dry it over anhydrous sodium sulfate.

  • Isolation and Purification: Filter and concentrate the organic phase to obtain the crude product. Purify the crude material by crystallization to yield pure this compound.

Comparative Analysis

The choice between these two synthetic routes involves a trade-off between established performance and improved safety and environmental profiles.

Reactions cluster_route1 Route 1: From Benzyl Chloroformate cluster_route2 Route 2: From Dibenzyl Carbonate r1 NH2OH·HCl + C6H5CH2OCOCl p1 C6H5CH2OCONHOH + HCl r1->p1  Base (Na2CO3)  DCM/H2O, RT r2 NH2OH + (C6H5CH2O)2CO p2 C6H5CH2OCONHOH + C6H5CH2OH r2->p2  Base (NaOH)  Methanol, Reflux

Caption: Reaction schemes for the two primary synthesis routes.

Performance and Process Metrics
FeatureRoute 1: Benzyl ChloroformateRoute 2: Dibenzyl Carbonate
Starting Materials Hydroxylamine HCl, Benzyl ChloroformateHydroxylamine, Dibenzyl Carbonate
Reagent Toxicity High. Benzyl chloroformate is a toxic lachrymator derived from phosgene.[7][9]Low. Dibenzyl carbonate and benzyl alcohol are significantly less hazardous.[10]
Typical Yield Good (Reported ~64%)[3]Potentially high, but requires optimization.[10]
Reaction Conditions Mild (Room Temperature)[8]Harsher (Reflux)[10]
Byproducts Inorganic salts (NaCl), CO2Benzyl alcohol
Purification Well-established crystallization from DCM/petroleum ether.[3][8]Standard crystallization.
Industrial Viability Widely used but faces increasing scrutiny due to safety/environmental concerns.Highly attractive for industrial use due to improved safety profile ("phosgene-free").[10]
References [8],[5],[3][10]

Conclusion and Recommendations

For laboratory-scale synthesis where expediency and adherence to well-established procedures are paramount, the classical route using benzyl chloroformate (Route 1) remains a viable and effective option. It is well-documented, proceeds under mild conditions, and provides good yields. However, stringent safety precautions, including the use of a well-ventilated fume hood and appropriate personal protective equipment, are non-negotiable due to the hazardous nature of benzyl chloroformate.[9]

For industrial applications and academic research focused on sustainable chemistry, the phosgene-free route from dibenzyl carbonate (Route 2) presents a compelling alternative.[10] While it may require higher temperatures and further process optimization, its significant advantages in safety and environmental impact make it the superior choice for large-scale production. By eliminating the use of highly toxic reagents, this method reduces risks to personnel and minimizes hazardous waste streams, aligning with the modern imperatives of green and sustainable chemical manufacturing.

Ultimately, the selection of a synthetic route will depend on the specific priorities of the researcher or organization, balancing the established reliability of the classical method against the significant safety and environmental benefits of the modern, phosgene-free approach.

References

The Strategic Selection of Solvent Systems and Reagents in Hydroxamic Acid Synthesis: A Comparative Guide to Benzyl N-hydroxycarbamate Efficacy

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals on Optimizing Hydroxamic Acid Synthesis.

This guide provides an in-depth analysis of the efficacy of Benzyl N-hydroxycarbamate in various solvent systems for the synthesis of hydroxamic acids, a critical functional group in many pharmaceutical agents. Furthermore, it offers a comparative assessment of this compound against common alternative protected hydroxylamine reagents, supported by experimental data from peer-reviewed literature. This document is intended to serve as a practical resource for optimizing reaction conditions and making informed decisions in drug discovery and development projects.

Introduction: The Critical Role of this compound

This compound (Cbz-NHOH) is a versatile and widely utilized reagent in organic synthesis, particularly for the introduction of the hydroxamic acid moiety.[1][2] Its benzyloxycarbonyl (Cbz) protecting group offers a balance of stability under various reaction conditions and susceptibility to cleavage under specific, mild protocols, making it an attractive choice for multi-step syntheses of complex molecules.[3][4] The efficacy of Cbz-NHOH in acylation reactions to form the corresponding O-benzylhydroxamates is profoundly influenced by the choice of solvent, which can impact reactant solubility, reaction rates, and the formation of byproducts.

Part 1: Unveiling the Impact of Solvent Systems on this compound Efficacy

The synthesis of hydroxamic acids via the acylation of a protected hydroxylamine is fundamentally a nucleophilic substitution reaction. The choice of solvent is therefore critical in modulating the reactivity of the nucleophile and the stability of charged intermediates. Polar aprotic solvents are generally favored for SN2 reactions as they effectively solvate cations while leaving the nucleophile relatively unsolvated and thus more reactive.[5][6]

Comparative Analysis of Common Solvents

The selection of an appropriate solvent is a pivotal decision in optimizing the synthesis of O-benzylhydroxamates from carboxylic acids and this compound. The following table summarizes the typical performance of commonly used solvents in such reactions, with data synthesized from various literature precedents.

Solvent SystemDielectric Constant (ε)Typical Reaction ConditionsObserved Yield Range (%)Key Considerations
Dimethylformamide (DMF) 36.7EDC, HOBt, RT, 12-24h85-95%Excellent solvent for a wide range of reactants; can be difficult to remove completely.[1]
Tetrahydrofuran (THF) 7.6Carbodiimide coupling, 0°C to RT, 16-24h70-85%Good balance of polarity and volatility; may have lower solubility for some starting materials.[7][8]
Dichloromethane (DCM) 9.1Acid chloride method, 0°C to RT, 4-12h75-90%Excellent for reactions involving acid chlorides; volatile and easy to remove.[1]
Acetonitrile (ACN) 37.5Peptide coupling reagents, RT, 12-24h80-90%High polarity and relatively low boiling point; can be a good alternative to DMF.[7][8]

Causality Behind Solvent Performance:

  • Dimethylformamide (DMF): Its high polarity and aprotic nature effectively solvate the coupling agents and any charged intermediates, facilitating the nucleophilic attack of the hydroxylamine. This often leads to higher yields and faster reaction rates compared to less polar solvents.

  • Tetrahydrofuran (THF): As a less polar aprotic solvent, THF is a versatile choice but may not be as effective as DMF in solubilizing all reactants or stabilizing charged intermediates, potentially leading to slightly lower yields.[8]

  • Dichloromethane (DCM): Its primary advantage lies in its inertness and volatility, making it an excellent choice for reactions involving highly reactive species like acid chlorides and for ease of workup.

  • Acetonitrile (ACN): With a high dielectric constant similar to DMF but a lower boiling point, ACN presents a favorable alternative, often providing comparable yields with easier removal during product isolation.[8]

Experimental Protocol: Synthesis of a Representative O-Benzylhydroxamate

This protocol details a general procedure for the synthesis of an O-benzylhydroxamate from a generic carboxylic acid using this compound in DMF.

Materials:

  • Carboxylic Acid (1.0 eq)

  • This compound (1.1 eq)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) (1.2 eq)

  • 1-Hydroxybenzotriazole (HOBt) (1.2 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Ethyl acetate

Procedure:

  • To a solution of the carboxylic acid (1.0 eq) in anhydrous DMF, add HOBt (1.2 eq) and EDC·HCl (1.2 eq).

  • Stir the mixture at room temperature for 30 minutes to pre-activate the carboxylic acid.

  • Add this compound (1.1 eq) to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution (3x) and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired O-benzylhydroxamate.

experimental_workflow cluster_activation Carboxylic Acid Activation cluster_coupling Coupling Reaction cluster_workup Workup and Purification start Carboxylic Acid + HOBt + EDC in DMF stir1 Stir at RT for 30 min start->stir1 add_cbz Add this compound stir1->add_cbz Activated Carboxylic Acid stir2 Stir at RT for 12-24h add_cbz->stir2 workup Aqueous Workup (EtOAc, NaHCO3, Brine) stir2->workup Crude Product purify Column Chromatography workup->purify end Final Product purify->end Pure O-Benzylhydroxamate alternative_workflow cluster_coupling_alt Coupling Reaction cluster_deprotection_alt Deprotection start_alt Carboxylic Acid + THP-ONH2 + DCC in DCM stir_alt Stir at RT for 12-18h start_alt->stir_alt filter_alt Filter DCU & Purify stir_alt->filter_alt Crude O-THP hydroxamate deprotect Add p-TsOH in Methanol stir_deprotect Stir at RT for 2-4h deprotect->stir_deprotect purify_alt Purify stir_deprotect->purify_alt Crude Hydroxamic Acid filter_alt->deprotect end_alt Hydroxamic Acid purify_alt->end_alt Final Product

References

Cost-effective alternatives to Benzyl N-hydroxycarbamate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Cost-Effective Alternatives for Benzyl N-hydroxycarbamate in Modern Synthesis

In the landscape of medicinal chemistry and drug development, the hydroxamic acid moiety (–CONHOH) is a privileged pharmacophore, renowned for its potent metal-chelation capabilities that are crucial for inhibiting a host of metalloenzymes, including histone deacetylases (HDACs) and matrix metalloproteinases (MMPs)[1][2]. The synthesis of these vital compounds often relies on protected hydroxylamine precursors. Among these, this compound (Cbz-NHOH) has traditionally been a staple reagent. However, considerations of cost, reagent handling, and deprotection methodologies have driven researchers to seek more efficient and economical alternatives.

This guide provides a comprehensive comparison of viable, cost-effective alternatives to this compound. We will delve into the practical aspects of their application, supported by experimental data and protocols, to empower researchers in making informed decisions for their synthetic campaigns.

The Benchmark: this compound (Cbz-NHOH)

This compound serves as an N-protected hydroxylamine, where the benzyloxycarbonyl (Cbz or Z) group provides stability and predictable reactivity. It is typically coupled with an activated carboxylic acid (e.g., an acyl chloride or using standard peptide coupling reagents) to form an N-Cbz-O-acyl-hydroxamate, which is then rearranged or directly used to yield the protected hydroxamic acid. The final deprotection step involves catalytic hydrogenolysis, a method that is highly effective but not universally compatible with other functional groups sensitive to reduction (e.g., alkenes, alkynes, or some sulfur-containing groups).

  • Cost Profile: The cost of this compound can be significant, with prices noted in the range of $347 for 25 grams, making it a considerable expense in large-scale synthesis[3]. Another supplier lists 25g at approximately $195 (£155.00)[4].

  • Key Challenge: The primary drawbacks are its cost and the reliance on palladium-catalyzed hydrogenation for deprotection, which requires specialized equipment and can be problematic for certain substrates.

Premier Alternative: tert-Butyl N-hydroxycarbamate (Boc-NHOH)

tert-Butyl N-hydroxycarbamate, or N-Boc-hydroxylamine, has emerged as a superior alternative in many applications[5][6]. It is a stable, crystalline solid that is often more economical than its Cbz-protected counterpart. The tert-butoxycarbonyl (Boc) protecting group offers robust protection during synthesis and can be removed under acidic conditions, providing an orthogonal deprotection strategy to the Cbz group.

  • Cost Profile: N-Boc-hydroxylamine is generally more affordable. For instance, pricing of around €30 per gram has been noted, which presents a significant cost saving[7].

  • Key Advantages:

    • Orthogonal Deprotection: The Boc group is cleaved with mild to moderate acids (e.g., trifluoroacetic acid (TFA) in dichloromethane), which is compatible with a wider array of functional groups than catalytic hydrogenolysis[5].

    • Stability & Handling: It is a stable, easy-to-handle solid with a reported melting point of 49-51 °C[8].

    • Versatility: It is used in a wide range of synthetic applications beyond hydroxamic acids, including the preparation of aziridines[5][9].

Comparative Workflow: Cbz vs. Boc Protection

The following diagram illustrates the divergent deprotection pathways, highlighting the key advantage of orthogonality offered by the Boc group.

G cluster_0 Hydroxamic Acid Synthesis Start Carboxylic Acid (R-COOH) Cbz_Protected N-Cbz Protected Hydroxamate Start->Cbz_Protected  + Cbz-NHOH,  Coupling Agent Boc_Protected N-Boc Protected Hydroxamate Start->Boc_Protected  + Boc-NHOH,  Coupling Agent Final_Product Hydroxamic Acid (R-CONHOH) Cbz_Protected->Final_Product H₂, Pd/C (Hydrogenolysis) Boc_Protected->Final_Product TFA, DCM (Acidolysis) G Start Need to Synthesize a Hydroxamic Acid Q_Cost Is Cost the Primary Driver? Start->Q_Cost Q_Substrate Is the Substrate Sensitive to Reduction (H₂/Pd)? Q_Cost->Q_Substrate No Q_Base Is the Substrate Stable to Strong Base? Q_Cost->Q_Base Yes Use_Boc Use Boc-NHOH Q_Substrate->Use_Boc Yes Use_Cbz Use Cbz-NHOH or BnO-NH₂ Q_Substrate->Use_Cbz No Use_HCl Use NH₂OH·HCl (from Ester) Q_Base->Use_HCl Yes Consider_Cbz Consider Cbz-NHOH (Benchmark) Q_Base->Consider_Cbz No

References

A Senior Application Scientist's Guide to Benzyl N-hydroxycarbamate in Medicinal Chemistry: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the strategic selection of functional groups is paramount to achieving desired pharmacological profiles. Among the myriad of chemical moieties available to medicinal chemists, Benzyl N-hydroxycarbamate has emerged as a versatile and valuable building block. This guide provides an in-depth technical review of the applications of this compound, offering a comparative analysis of its performance against other common alternatives, supported by experimental data and detailed protocols. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this compound in their own research endeavors.

Introduction: The Versatility of this compound

This compound, also known as N-(Benzyloxycarbonyl)hydroxylamine, is a stable, crystalline solid that serves as a key intermediate in the synthesis of a wide array of biologically active molecules.[1][2][3] Its utility in medicinal chemistry stems from two primary applications: as a bioisostere for hydroxamic acids in the design of metalloenzyme inhibitors and as a cleavable moiety in prodrug strategies. This guide will explore both facets, providing a critical comparison with alternative approaches.

This compound as a Hydroxamic Acid Bioisostere in Metalloenzyme Inhibition

Hydroxamic acids (-CONHOH) are potent zinc-chelating groups and are a common feature in the design of inhibitors for zinc-dependent enzymes such as histone deacetylases (HDACs) and matrix metalloproteinases (MMPs).[4][5] However, the hydroxamic acid moiety is often associated with poor pharmacokinetic properties and potential toxicity.[6] The N-hydroxycarbamate group of this compound presents a promising bioisosteric replacement, aiming to retain the zinc-binding capability while improving the overall drug-like properties of the molecule.

Comparative Analysis of Zinc-Binding Groups

The effectiveness of a zinc-binding group is a critical determinant of an inhibitor's potency. While direct comparative studies of this compound with other zinc-binding groups are still emerging, we can infer its potential by examining related structures and principles of isosterism.

Zinc-Binding GroupRepresentative StructureKey Characteristics
Hydroxamic Acid R-CONHOHPotent zinc chelation, but often associated with metabolic instability and potential for off-target effects.[6]
Carboxylic Acid R-COOHWeaker zinc binder compared to hydroxamic acids, but often imparts better pharmacokinetic properties.
Benzamide R-CONHC₆H₅Can exhibit isoform selectivity in HDAC inhibition, with a different kinetic profile compared to hydroxamates.[6]
This compound R-NH-CO-O-CH₂-C₆H₅Aims to mimic the zinc-binding of hydroxamic acids while potentially offering improved stability and pharmacokinetic profile due to the carbamate linkage and benzyl group.

Table 1: Comparison of Common Zinc-Binding Groups in Metalloenzyme Inhibitors.

Rationale for Bioisosteric Replacement

The benzyl group in this compound can be strategically utilized to engage in additional interactions within the enzyme's active site, potentially enhancing potency and selectivity. Furthermore, the carbamate linkage may offer a different metabolic profile compared to the amide bond of hydroxamic acids, potentially leading to improved in vivo stability.

Caption: Bioisosteric replacement of a hydroxamic acid with this compound.

This compound in Prodrug Design

A prodrug is an inactive or less active derivative of a drug molecule that undergoes enzymatic or chemical conversion in the body to release the active parent drug.[7][8] This strategy is often employed to overcome poor solubility, low bioavailability, or to achieve targeted drug delivery. The N-benzyloxycarbonyl moiety of this compound is a well-established protecting group in organic synthesis, and its enzymatic lability makes it an attractive linker for prodrug applications.[9]

Mechanism of Prodrug Activation

The activation of a this compound-based prodrug typically involves the enzymatic cleavage of the benzyloxycarbonyl group. This can be mediated by various enzymes, including esterases and specific amidases.[9][10] Upon cleavage, an unstable N-hydroxy intermediate is formed, which then spontaneously releases the active drug.

Prodrug_Activation Prodrug Drug-NH-CO-O-CH₂-Ph (this compound Prodrug) Intermediate Drug-NH-OH (Unstable Intermediate) Prodrug->Intermediate Enzymatic Cleavage (e.g., Esterase) Active_Drug Drug-NH₂ (Active Drug) Intermediate->Active_Drug Spontaneous Decomposition Byproducts CO₂ + Benzyl Alcohol Intermediate->Byproducts

Caption: General mechanism of this compound prodrug activation.

Case Study: Ticagrelor Synthesis

A prominent example of the use of this compound as a key intermediate is in the synthesis of the antiplatelet drug, Ticagrelor. While not a direct prodrug application of the this compound moiety on the final drug, its role in the synthetic route highlights its importance in constructing complex, biologically active molecules.

Experimental Protocols

General Procedure for the Synthesis of N-Aryl/Alkyl-N'-benzyloxycarbonyl-hydroxylamines

This protocol describes a general method for the synthesis of derivatives using this compound as a starting material.

Materials:

  • This compound

  • Appropriate alkyl or aryl halide

  • Base (e.g., potassium carbonate, triethylamine)

  • Solvent (e.g., acetonitrile, dimethylformamide)

Procedure:

  • Dissolve this compound (1 equivalent) in the chosen solvent.

  • Add the base (1.2 equivalents) to the solution and stir for 10 minutes at room temperature.

  • Add the alkyl or aryl halide (1.1 equivalents) dropwise to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating until completion (monitored by TLC or LC-MS).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired N-Aryl/Alkyl-N'-benzyloxycarbonyl-hydroxylamine.

Protocol for In Vitro Enzymatic Cleavage Assay

This protocol outlines a general method to assess the enzymatic cleavage of a this compound-containing compound in a biological matrix.

Materials:

  • This compound derivative (test compound)

  • Human liver microsomes or a specific recombinant enzyme

  • NADPH regenerating system (for microsomal assays)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (for quenching)

  • LC-MS/MS for analysis

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • In a microcentrifuge tube, pre-incubate the liver microsomes or recombinant enzyme in phosphate buffer at 37°C for 5 minutes.

  • Initiate the reaction by adding the test compound to the pre-incubated enzyme solution (final concentration typically 1-10 µM).

  • For microsomal assays, add the NADPH regenerating system to start the metabolic reaction.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Centrifuge the samples to precipitate the proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the disappearance of the parent compound and the formation of the cleaved product.

  • Calculate the rate of metabolism and the half-life of the compound.

Conclusion and Future Perspectives

This compound is a multifaceted building block in medicinal chemistry with significant potential in the development of novel therapeutics. Its application as a bioisostere for hydroxamic acids offers a promising strategy to mitigate the pharmacokinetic and toxicological liabilities associated with this common zinc-binding group. Furthermore, its utility as an enzymatically cleavable linker in prodrug design provides a valuable tool for enhancing drug delivery and efficacy.

While the full potential of this compound is still being explored, the available evidence suggests that it is a valuable addition to the medicinal chemist's toolbox. Further direct comparative studies with established functional groups are warranted to fully elucidate its advantages and disadvantages in various therapeutic contexts. The continued development of novel synthetic methods and a deeper understanding of its metabolic fate will undoubtedly expand the applications of this compound in the future of drug discovery.

References

A Comparative Guide to the Structural Validation of Benzyl N-hydroxycarbamate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of novel molecules is the bedrock of reproducible and reliable research. Benzyl N-hydroxycarbamate and its derivatives are important intermediates in pharmaceutical synthesis, and their correct structural assignment is paramount. This guide provides an in-depth comparison of orthogonal analytical techniques for the structural validation of this class of compounds, grounded in the principles of scientific integrity and field-proven expertise. We will move beyond a simple listing of methods to explain the causality behind experimental choices, ensuring a self-validating analytical workflow.

The Imperative of Orthogonal Validation

Relying on a single analytical technique for structural elucidation can be misleading. Each method interrogates a molecule from a different physical perspective, and by combining techniques that operate on different principles—an approach known as orthogonal validation—we can build a comprehensive and robust body of evidence that leaves no room for ambiguity.[1][2][3][4] This guide will focus on a powerful combination of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and, as the ultimate arbiter of three-dimensional structure, Single-Crystal X-ray Diffraction.

Strategic Workflow for Structural Validation

A logical and efficient workflow ensures that each analytical step builds upon the last, progressively refining our understanding of the molecular structure. The proposed strategy prioritizes techniques that provide the most information about the carbon-hydrogen framework and functional groups before moving to more specialized or resource-intensive methods.

Structural_Validation_Workflow cluster_0 Initial Characterization cluster_1 Core Structure Elucidation cluster_2 Definitive Confirmation Synthesis Synthesis & Purification of this compound Derivative FTIR FTIR Spectroscopy (Functional Group Identification) Synthesis->FTIR Quick functional group check NMR NMR Spectroscopy (¹H & ¹³C) (Connectivity & Environment) FTIR->NMR Informs expected proton/carbon types MS Mass Spectrometry (Molecular Weight & Fragmentation) NMR->MS XRAY Single-Crystal X-ray Diffraction (3D Structure & Stereochemistry) NMR->XRAY Definitive confirmation of connectivity MS->NMR

Caption: A strategic workflow for the structural validation of this compound derivatives.

Fourier-Transform Infrared (FTIR) Spectroscopy: The Functional Group Fingerprint

FTIR spectroscopy is an ideal first-pass technique due to its speed and sensitivity in identifying key functional groups.[5][6] By measuring the absorption of infrared radiation, we can detect the characteristic vibrations of specific bonds within the molecule.

Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR

  • Sample Preparation: Ensure the solid sample of the this compound derivative is dry and finely powdered. No extensive sample preparation is needed for ATR, which is a significant advantage.[7][8]

  • Background Scan: Acquire a background spectrum of the clean, empty ATR crystal to subtract atmospheric and instrumental interferences.

  • Sample Analysis: Place a small amount of the powdered sample onto the ATR crystal and apply pressure to ensure good contact.

  • Data Acquisition: Collect the spectrum, typically over a range of 4000–400 cm⁻¹.

Interpreting the Spectrum:

For a this compound structure, we expect to see several key absorption bands. As a close analogue, the spectrum of Benzyl carbamate provides a useful reference.[9]

Functional GroupVibration ModeExpected Wavenumber (cm⁻¹)Expected AppearanceRationale for Assignment
N-H / O-H Stretching3400–3200Broad to mediumThe N-H and O-H stretching frequencies overlap in this region. Hydrogen bonding can lead to significant broadening.
Aromatic C-H Stretching3100–3000Sharp, mediumCharacteristic of C-H bonds on the benzene ring.
Aliphatic C-H Stretching3000–2850Sharp, mediumArises from the benzylic -CH₂- group.
Carbonyl (C=O) Stretching~1700Strong, sharpThe carbamate carbonyl is a strong absorber. Its exact position can be influenced by hydrogen bonding.
N-H Bending~1610MediumOften observed in primary and secondary amides and carbamates.
Aromatic C=C Stretching1600–1450Medium to weak, multiple bandsCharacteristic of the benzene ring.
C-O Stretching1250–1050StrongCorresponds to the C-O single bond of the ester functionality.

Comparison and Limitations:

  • Strengths: FTIR is rapid, requires minimal sample, and provides a quick and definitive confirmation of the presence of key functional groups like the carbonyl and N-H/O-H moieties.

  • Weaknesses: FTIR does not provide detailed information about the connectivity of the molecule. It confirms the presence of the pieces but not how they are assembled. It can also be difficult to distinguish between the N-H and O-H stretching vibrations without further experiments.

Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and gaining structural insights from its fragmentation patterns.[10]

Experimental Protocol: Electrospray Ionization Time-of-Flight (ESI-TOF) MS

  • Sample Preparation: Dissolve a small amount of the sample (typically <1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Infusion: The sample solution is infused into the ESI source, where a high voltage is applied to create a fine spray of charged droplets.

  • Ionization: The solvent evaporates from the droplets, leaving charged molecular ions in the gas phase. ESI is a "soft" ionization technique, which is advantageous for preserving the molecular ion.

  • Mass Analysis: The ions are accelerated into the time-of-flight mass analyzer, which separates them based on their mass-to-charge ratio (m/z).

Interpreting the Mass Spectrum:

For this compound (C₈H₉NO₃), the expected monoisotopic mass is approximately 167.06 g/mol .[11]

  • Molecular Ion Peak (M⁺): In a positive ion mode ESI spectrum, we would expect to see a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z ≈ 168.07, or adducts with sodium [M+Na]⁺ at m/z ≈ 190.05 or potassium [M+K]⁺ at m/z ≈ 206.02.

  • Fragmentation Pattern: While ESI is a soft ionization technique, some fragmentation can occur. Key expected fragments for this compound would arise from the cleavage of the benzylic C-O bond, which is typically labile.

MS_Fragmentation Parent This compound [M+H]⁺ m/z ≈ 168.07 Frag1 Tropylium Cation m/z = 91.05 Parent:f1->Frag1 Cleavage of benzylic C-O bond Frag2 N-hydroxycarbamic acid (Neutral Loss) Parent:f1->Frag2 (rearrangement)

Caption: Expected fragmentation pathway for this compound in Mass Spectrometry.

Comparison and Limitations:

  • Strengths: MS provides the exact molecular weight, which is a critical piece of data for confirming the molecular formula. High-resolution MS (HRMS) can provide this with enough accuracy to predict the elemental composition. Fragmentation patterns offer valuable clues about the structure.

  • Weaknesses: MS does not provide information about the specific connectivity of atoms (isomerism). For example, it cannot distinguish between constitutional isomers. The fragmentation pattern can sometimes be complex and difficult to interpret without supporting data from other techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Connectivity Map

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution.[12][13] It provides detailed information about the chemical environment, connectivity, and number of each type of proton (¹H NMR) and carbon (¹³C NMR) atom in the molecule.

Experimental Protocol: ¹H and ¹³C NMR

  • Sample Preparation: Dissolve 5-10 mg of the sample for ¹H NMR (or 20-50 mg for ¹³C NMR) in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Add a small amount of an internal standard like tetramethylsilane (TMS).[8]

  • Data Acquisition: The sample is placed in a strong magnetic field and irradiated with radiofrequency pulses. The resulting signals are recorded and Fourier-transformed to generate the spectrum.

  • Data Processing: The raw data is processed to phase the spectrum, and the chemical shifts are referenced to the internal standard.

Interpreting the NMR Spectra:

Based on the structure of this compound, we can predict the expected signals. Data from the closely related Benzyl carbamate can serve as a useful guide.[9]

¹H NMR (400 MHz, CDCl₃):

ProtonsExpected Chemical Shift (δ, ppm)MultiplicityIntegrationRationale for Assignment
Aromatic (C₆H₅) 7.4–7.3Multiplet5HProtons on the benzene ring are in a characteristic downfield region due to aromatic ring current effects.
Benzylic (CH₂) ~5.1Singlet2HThe methylene protons are adjacent to an oxygen atom, which deshields them, shifting them downfield. They appear as a singlet as there are no adjacent protons to couple with.
N-H / O-H Variable (broad)Singlet (broad)2HThe chemical shifts of these exchangeable protons are highly dependent on concentration, temperature, and solvent. They often appear as a broad singlet.

¹³C NMR (100 MHz, CDCl₃):

CarbonExpected Chemical Shift (δ, ppm)Rationale for Assignment
Carbonyl (C=O) ~157The carbonyl carbon is highly deshielded and appears far downfield.
Aromatic (C₆H₅) 136 (ipso), 129–128 (ortho, meta, para)The aromatic carbons appear in a characteristic region. The ipso-carbon (attached to the CH₂) is typically distinct.
Benzylic (CH₂) ~67The benzylic carbon is attached to an oxygen, shifting it downfield compared to a standard alkyl carbon.

Comparison and Limitations:

  • Strengths: NMR provides an unambiguous map of the carbon-hydrogen framework. The chemical shifts, coupling patterns, and integration values allow for the precise determination of atomic connectivity. 2D NMR techniques (like COSY and HSQC) can further confirm these connections.

  • Weaknesses: NMR requires a relatively larger amount of sample compared to MS and is a slower technique. While it provides detailed connectivity, it does not directly reveal the three-dimensional arrangement of atoms in space (stereochemistry) without more advanced experiments (like NOESY).

Single-Crystal X-ray Diffraction: The Ultimate Structural Proof

When an unambiguous, high-resolution 3D structure is required, single-crystal X-ray diffraction is the gold standard.[14][15][16][17] This technique determines the precise spatial arrangement of atoms in a crystalline solid, providing definitive information on bond lengths, bond angles, and stereochemistry.

Experimental Protocol: Single-Crystal XRD

  • Crystallization: This is often the most challenging step. The this compound derivative must be crystallized to form a single, high-quality crystal, typically 0.1–0.5 mm in size.[16][17] This is often achieved by slow evaporation of a saturated solution, vapor diffusion, or solvent layering.[14]

  • Data Collection: The crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The crystal is rotated, and the diffraction pattern is recorded at hundreds of different orientations.

  • Structure Solution and Refinement: The diffraction data is used to calculate an electron density map of the unit cell. From this map, the positions of the atoms are determined and refined to generate the final crystal structure.

Interpreting the Results:

The output of an X-ray diffraction experiment is a detailed 3D model of the molecule, confirming the connectivity established by NMR and providing precise geometric parameters. For a this compound derivative, this would definitively confirm the planar nature of the carbamate group and the orientation of the benzyl and N-hydroxy substituents.

Comparison and Limitations:

  • Strengths: Provides an absolute and unambiguous 3D structure, including stereochemistry. It is the most definitive technique for structural validation.

  • Weaknesses: The primary limitation is the requirement for a suitable single crystal, which can be difficult or impossible to obtain for some compounds. The determined structure is that of the solid state, which may not always be identical to the structure in solution.

Conclusion: A Synergistic Approach to Structural Certainty

The structural validation of this compound derivatives, like any novel compound, is a process of accumulating corroborating evidence from multiple, orthogonal techniques. No single method provides the complete picture, but together they form a self-validating system that ensures the highest level of scientific rigor.

  • FTIR provides a rapid and essential check for the presence of key functional groups.

  • Mass Spectrometry confirms the molecular weight and offers structural clues through fragmentation.

  • NMR Spectroscopy delivers a detailed map of the atomic connectivity.

  • X-ray Crystallography provides the ultimate, unambiguous proof of the three-dimensional structure.

By strategically employing this multi-faceted approach, researchers can be confident in the structural integrity of their molecules, a critical prerequisite for the advancement of drug discovery and development.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Benzyl N-hydroxycarbamate

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, scientist, and drug development professional, the responsible handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of Benzyl N-hydroxycarbamate (CAS No. 3426-71-9), ensuring the safety of laboratory personnel and compliance with regulatory standards. This document moves beyond a simple checklist, delving into the chemical principles that inform these procedures to empower you with a deeper understanding of safe laboratory practice.

Chemical Profile and Hazard Identification

The primary hazards associated with this compound include:

  • Skin Irritation: Direct contact can cause redness, itching, and inflammation.[1][2][3][4]

  • Serious Eye Irritation: Contact with eyes can result in significant irritation and potential damage.[1][2][3][4]

  • Harmful if Swallowed: Ingestion may lead to adverse health effects.[1]

  • Respiratory Irritation: Inhalation of dust may cause irritation to the respiratory tract.[1][3][4]

It is imperative to handle this compound with the appropriate care and personal protective equipment to mitigate these risks.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
CAS Number 3426-71-9[5][6]
Molecular Formula C₈H₉NO₃[5]
Molecular Weight 167.16 g/mol [1]
Appearance White Crystalline Solid[6]
Melting Point 65-70 °C[5][6]
Storage Temperature 2-8°C[5]

Risk Assessment and Mitigation

Before beginning any work with this compound, a thorough risk assessment is crucial. The primary risks are associated with direct contact and inhalation. Mitigation of these risks is achieved through a combination of engineering controls, administrative controls, and personal protective equipment.

Engineering Controls
  • Fume Hood: All handling of solid this compound and its solutions should be conducted in a well-ventilated chemical fume hood to prevent inhalation of dust or vapors.

  • Safety Shower and Eyewash Station: Ensure that a safety shower and eyewash station are readily accessible in the immediate work area.[7]

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound:[7][8][9]

  • Eye Protection: Chemical safety goggles or a face shield are essential to protect against splashes.

  • Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, should be worn. Always inspect gloves for integrity before use.

  • Body Protection: A laboratory coat must be worn. For tasks with a higher risk of splashing, a chemically resistant apron is recommended.

  • Respiratory Protection: If working outside of a fume hood or if there is a risk of generating significant dust, a NIOSH-approved respirator with a particulate filter is necessary.[8]

Spill Management

In the event of a spill, prompt and appropriate action is necessary to prevent exposure and environmental contamination.

For Small Spills (Solid):

  • Alert Personnel: Immediately notify others in the vicinity.

  • Don PPE: Ensure you are wearing the appropriate PPE as outlined in Section 2.2.

  • Containment: Carefully cover the spill with a damp paper towel to avoid raising dust.

  • Collection: Gently sweep the material into a designated hazardous waste container using non-sparking tools.

  • Decontamination: Wipe the spill area with a damp cloth, followed by soap and water. All cleaning materials must be disposed of as hazardous waste.

For Liquid Spills (Solutions):

  • Alert Personnel and Evacuate: Notify others and evacuate the immediate area if the spill is large or in a poorly ventilated space.

  • Containment: Create a dike around the spill using an inert absorbent material such as vermiculite, sand, or a commercial spill pillow.[10][11]

  • Absorption: Apply absorbent material, working from the outside of the spill inwards.[10]

  • Collection: Once the liquid is fully absorbed, scoop the material into a labeled hazardous waste container.[12]

  • Decontamination: Clean the spill area thoroughly with soap and water. All contaminated materials are to be treated as hazardous waste.

Disposal Protocol: A Two-Pronged Approach

Under no circumstances should this compound or its residues be disposed of down the drain or in regular trash. As a carbamate-containing compound, it is classified as hazardous waste and is subject to EPA regulations.[13][14] The recommended disposal strategy involves two primary options, with a strong preference for chemical neutralization prior to collection by a licensed waste disposal service.

Option 1: Direct Disposal (For Small Quantities)

For very small quantities of expired or waste this compound, direct disposal via a certified hazardous waste contractor is an acceptable, though less ideal, method.

Procedure:

  • Segregation: Isolate the this compound waste from other chemical waste streams.

  • Containerization: Place the solid waste in a clearly labeled, sealed, and compatible hazardous waste container. The label must include "Hazardous Waste," the chemical name, and associated hazards.

  • Storage: Store the container in a designated satellite accumulation area, away from incompatible materials.

  • Arrangement for Pickup: Contact your institution's Environmental Health and Safety (EHS) office to arrange for collection by a licensed hazardous waste disposal company.

Option 2: Chemical Neutralization via Alkaline Hydrolysis (Preferred Method)

The preferred and more responsible method for disposing of this compound is through chemical degradation. The carbamate functional group is susceptible to alkaline hydrolysis, which breaks the molecule down into less hazardous components: benzyl alcohol, hydroxylamine, and carbon dioxide. This procedure should be performed by trained personnel in a controlled laboratory setting.

// Edges prep_ppe -> prep_fumehood -> prep_reagents -> dissolve; dissolve -> add_koh -> reflux; reflux -> cool -> neutralize -> check_ph; check_ph -> dispose_liquid;

// Styling prep_ppe [fillcolor="#4285F4", fontcolor="#FFFFFF"]; dissolve [fillcolor="#34A853", fontcolor="#FFFFFF"]; reflux [fillcolor="#EA4335", fontcolor="#FFFFFF"]; neutralize [fillcolor="#FBBC05", fontcolor="#202124"]; dispose_liquid [fillcolor="#5F6368", fontcolor="#FFFFFF"]; } }

Workflow for the alkaline hydrolysis of this compound.

Experimental Protocol for Alkaline Hydrolysis:

Materials:

  • This compound waste

  • Ethanol (95%)

  • Potassium Hydroxide (KOH) pellets

  • Deionized water

  • Dilute Hydrochloric Acid (HCl)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Stir bar and magnetic stir plate

  • pH paper or pH meter

Procedure:

  • Preparation of KOH Solution: In a fume hood, prepare a 10% (w/v) aqueous solution of potassium hydroxide. Caution: The dissolution of KOH is exothermic. Add the pellets to water slowly and with stirring.

  • Dissolution of Carbamate: In the round-bottom flask, dissolve the this compound waste in a minimal amount of ethanol. For every 1 gram of carbamate, use approximately 10-20 mL of ethanol.

  • Initiation of Hydrolysis: With stirring, slowly add the 10% KOH solution to the ethanolic solution of the carbamate. A significant excess of KOH is required to drive the reaction to completion. A general guideline is to use a 5-10 fold molar excess of KOH relative to the carbamate.

  • Reflux: Attach the reflux condenser and heat the mixture to a gentle reflux using the heating mantle. Allow the reaction to proceed for a minimum of 24 hours to ensure complete hydrolysis.

  • Cooling and Neutralization: After the reflux period, turn off the heat and allow the mixture to cool to room temperature.

  • Neutralization: Slowly and with stirring, add dilute hydrochloric acid to the reaction mixture to neutralize the excess potassium hydroxide. Monitor the pH with pH paper or a pH meter until it reaches a neutral range (pH ~7). Caution: The neutralization reaction is exothermic.

  • Final Disposal: Once neutralized, the resulting aqueous solution, containing benzyl alcohol, hydroxylamine hydrochloride, and potassium chloride, can typically be disposed of down the drain with copious amounts of water, in accordance with local regulations. Always consult your institution's EHS guidelines for aqueous waste disposal.

First Aid Measures

In the event of exposure to this compound, the following first aid procedures should be followed:

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration. Seek immediate medical attention.[7][15]

  • Skin Contact: Immediately flush the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and wash it before reuse. If irritation persists, seek medical attention.[7][13][15]

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7][13]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

Conclusion

The safe and responsible disposal of this compound is a critical aspect of laboratory safety. By understanding the chemical's hazards, implementing appropriate safety protocols, and utilizing chemical neutralization techniques, researchers can minimize risks to themselves and the environment. This guide provides a comprehensive framework for achieving these goals, fostering a culture of safety and scientific integrity.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.